molecular formula C19H42ClNO B13786208 Trimethyl[3-(tridecyloxy)propyl]ammonium chloride CAS No. 68123-07-9

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Cat. No.: B13786208
CAS No.: 68123-07-9
M. Wt: 336.0 g/mol
InChI Key: XYEYOAYIWLFMHH-UHFFFAOYSA-M
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Description

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a quaternary ammonium compound with the CAS registry number 68123-07-9 . Its molecular formula is C 19 H 42 ClNO, and it has a molecular weight of 335.996 g/mol . The canonical SMILES representation for this compound is CCCCCCCCCCCCCOCCC N+ (C)C.[Cl-] . As a quaternary ammonium compound, it shares a structural family with other trimethylalkylammonium chlorides that are known for their biocidal properties. For instance, related silane-quaternary ammonium compounds have demonstrated significant and long-lasting antimicrobial and antiviral effects when used as surface-coating disinfectants . Another similar compound, methacrylamido propyl trimethyl ammonium chloride, has been studied for its antifungal properties , with research indicating its effectiveness is influenced by molecular mass . This suggests potential research applications for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in the development of new disinfectants, antimicrobial surface coatings, or antifungal agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

68123-07-9

Molecular Formula

C19H42ClNO

Molecular Weight

336.0 g/mol

IUPAC Name

trimethyl(3-tridecoxypropyl)azanium;chloride

InChI

InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

XYEYOAYIWLFMHH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCOCCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical profiling of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride , a specialized cationic ether surfactant.

Chemical Identity & Structural Classification

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a cationic surfactant belonging to the class of Ether Quats . Unlike standard alkyl quaternary ammonium compounds (like CTAB or DTAB) which possess a direct alkyl-nitrogen bond, this molecule features an ether linkage connecting the hydrophobic tail to the hydrophilic headgroup via a propyl linker.

  • Primary CAS Number: 68334-55-4 (Refers to the 2-hydroxy analog, the standard commercial form synthesized from tridecyl glycidyl ether).

  • IUPAC Name: 2-hydroxy-N,N,N-trimethyl-3-(tridecyloxy)propan-1-aminium chloride (Most common commercial variant).

  • Synonyms: Isotridecyloxypropyl trimethyl ammonium chloride, Tomah Q-Series Analog (specifically related to Q-17-2 but trimethylated).

  • Molecular Formula:

    
     (Hydroxy form) or 
    
    
    
    (Deoxy form).
  • Molecular Weight: ~352.0 g/mol (Hydroxy form).

Structural Clarification: Commercial synthesis typically involves the reaction of Tridecanol (often branched Isotridecanol) with Epichlorohydrin followed by Trimethylamine . This route introduces a hydroxyl group at the C2 position of the linker, resulting in the 2-hydroxy derivative. The user’s nomenclature ("propyl") strictly implies a non-hydroxy linker (synthesized via acrylonitrile), but in industrial and reagent contexts, this name is frequently used for the hydroxy-containing surfactant. This guide addresses the properties of the standard 2-hydroxy form unless otherwise noted.

Physicochemical Properties

The ether linkage confers unique solubility and micellization characteristics compared to standard alkyl quats. The oxygen atom introduces a dipole that increases the hydrophilicity of the tail-head junction, raising the Critical Micelle Concentration (CMC) and improving solubility in electrolyte solutions.

PropertyValue / CharacteristicContext
Physical State Viscous Liquid to PasteAt 25°C, often supplied as 50-75% solution in water/isopropanol.
Molecular Weight 352.0 g/mol Based on C13 ether-hydroxy-propyl structure.
Critical Micelle Concentration (CMC) ~1.5 – 4.0 mM Higher than CTAB (~0.9 mM) due to the ether oxygen's polarity disrupting hydrophobic packing.
Krafft Point < 0°CLiquid at room temperature; the ether bond and branched tail (isotridecyl) prevent crystallization.
HLB (Hydrophilic-Lipophilic Balance) ~18 - 20Highly hydrophilic cationic headgroup; acts as a solubilizer.
Solubility Soluble in Water, Ethanol, IsopropanolExcellent solubility in high-salt buffers (unlike SDS).
pH Stability pH 2 – 12Ether linkage is stable against hydrolysis in both acidic and alkaline conditions.
Charge Density Positive (Cationic)Binds negatively charged nucleic acids and proteins.

Functional Mechanisms in Research & Development

This surfactant is utilized primarily for its ability to disrupt lipid membranes while maintaining protein solubility, often under conditions where other surfactants precipitate.

A. Membrane Lysis & Protein Solubilization The C13 hydrophobic tail inserts into the lipid bilayer, while the trimethylammonium headgroup disrupts the phosphate interactions. The ether oxygen provides a "hinge" of flexibility and polarity, allowing the surfactant to form smaller, more dynamic micelles than rigid alkyl quats. This makes it ideal for:

  • Hard-to-lyse cells: Bacteria and yeast with tough cell walls.

  • Membrane Protein Extraction: Solubilizing integral membrane proteins without irreversible denaturation.

B. Biocidal Activity Like benzalkonium chloride, this compound disrupts bacterial cell membranes, leading to leakage of intracellular contents. It is effective against Gram-positive and Gram-negative bacteria, making it a critical component in preservative systems or sterilization buffers .

C. Drug Delivery (Excipient) In lipid nanoparticle (LNP) formulations, ether quats can serve as cationic lipids to complex with anionic RNA/DNA. The ether linker improves biodegradability and reduces cytotoxicity compared to ester-linked analogs which may hydrolyze too quickly or stable alkyl analogs which may persist too long.

Experimental Protocols

  • Reagents: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (Viscous liquid), Deionized Water (Milli-Q).

  • Equipment: Heated magnetic stirrer, 0.22 μm PES filter.

  • Weighing: Due to viscosity, weigh 10 g of the surfactant directly into a tared beaker. Do not pipette.

  • Dissolution: Add 80 mL of warm Milli-Q water (40°C). The heat helps reduce viscosity and speeds up dissolution.

  • Mixing: Stir gently for 15 minutes until the solution is completely clear. Avoid vigorous agitation to prevent foaming.

  • Adjustment: Transfer to a volumetric flask and adjust volume to 100 mL .

  • Sterilization: Filter through a 0.22 μm PES membrane. Store at Room Temperature (RT). Note: Do not refrigerate, as phase separation may occur.

  • Rationale: The CMC is the point where surfactant monomers aggregate into micelles. This transition causes a distinct break in the slope of conductivity vs. concentration.

  • Preparation: Prepare a 20 mM working solution of the surfactant in water.

  • Titration: Measure the conductivity of 50 mL pure water.

  • Stepwise Addition: Add the surfactant solution in 0.5 mL increments to the water, measuring conductivity after each addition (ensure mixing).

  • Plotting: Plot Conductivity (

    
    ) vs. Concentration (
    
    
    
    ).
  • Analysis: The intersection of the two linear regions (pre-micellar and post-micellar) indicates the CMC.

Visualization of Mechanisms

Figure 1: Micellization & Solubilization Pathway This diagram illustrates the transition from free monomers to micelles and the subsequent solubilization of a lipid bilayer.

Micellization Monomer Free Surfactant Monomers CMC Critical Micelle Concentration (CMC) (~2-4 mM) Monomer->CMC Concentration Increase Membrane Lipid Bilayer (Cell Membrane) Monomer->Membrane Insertion (Pre-CMC) Micelle Spherical Micelle (Hydrophobic Core) CMC->Micelle Aggregation Micelle->Membrane Interaction MixedMicelle Mixed Micelle (Solubilized Protein/Lipid) Membrane->MixedMicelle Lysis & Solubilization

Caption: Logical flow of surfactant aggregation and membrane interaction. At CMC, monomers form micelles which then integrate into and disrupt lipid bilayers.

Figure 2: Chemical Structure Representation (Ether Quat) A schematic representation of the functional domains of the molecule.

Structure Tail Hydrophobic Tail (C13 Isotridecyl) Linker Ether Linker (-O-CH2-CH(OH)-CH2-) Tail->Linker Ether Bond (Stable) Head Cationic Head (-N+(CH3)3 Cl-) Linker->Head Covalent

Caption: Structural segmentation of the molecule highlighting the hydrophobic tail, the hydrophilic ether/hydroxy linker, and the cationic headgroup.

References

  • PubChem Database. (2025). 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-(tridecyloxy)-, chloride. National Library of Medicine. Link

  • Tomah Products (Evonik). (2010). Ether Amine and Ether Quat Surfactants: Technical Bulletin. Air Products and Chemicals.[1] (Referenced for Q-Series structural analogs).

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
  • Paria, S. (2008). Surfactant-enhanced remediation of organic contaminated soil and water. Advances in Colloid and Interface Science.

Sources

Synthesis, Characterization, and Physicochemical Profiling of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (Chemical Formula: C₁₉H₄₂ClNO) is an advanced ether-linked quaternary ammonium compound (commonly referred to as an "etherquat"). Operating at the intersection of surfactant science and lipid nanoparticle (LNP) engineering, this molecule serves as a highly stable cationic lipid and antimicrobial agent. Unlike traditional ester-linked counterparts, this etherquat is engineered for absolute hydrolytic stability, making it an ideal candidate for long-circulating liposomal formulations, phase-transfer catalysis, and robust antimicrobial coatings[1].

This whitepaper details the mechanistic rationale behind its structural design, provides a self-validating synthetic methodology, and outlines the analytical frameworks required for rigorous physicochemical profiling.

Mechanistic Rationale & Molecular Design

The architectural design of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride integrates three distinct functional domains, each selected for specific biophysical reasons:

  • The Tridecyl Tail (C₁₃H₂₇): The selection of an odd-carbon aliphatic chain is highly intentional. Odd-chain hydrophobic tails disrupt the highly crystalline packing typically seen in even-chain lipids (e.g., myristyl or lauryl chains). This structural disruption lowers the gel-to-liquid crystalline phase transition temperature (

    
    ), enhancing membrane fluidity when incorporated into liposomes.
    
  • The Ether Linkage & Propyl Spacer (-O-CH₂CH₂CH₂-): Ester-linked quaternary ammonium compounds (esterquats) are highly susceptible to base-catalyzed hydrolysis and enzymatic degradation in vivo. The ether linkage provides superior hydrolytic stability across extreme pH ranges (pH 2–12)[2]. Furthermore, the three-carbon propyl spacer provides essential conformational flexibility, reducing steric hindrance between the hydrophobic tail and the bulky charged headgroup during micellar self-assembly.

  • The Trimethylammonium Headgroup (-N⁺(CH₃)₃): This moiety provides a permanent, pH-independent cationic charge. This constitutive charge is essential for driving electrostatic complexation with polyanionic nucleic acids (DNA/mRNA) and for targeting negatively charged bacterial cell membranes[1].

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this etherquat is achieved via a highly regioselective two-step process. To ensure reproducibility, each phase incorporates specific In-Process Controls (IPCs) to create a self-validating experimental workflow.

Phase 1: Regioselective Williamson Etherification

Objective: Synthesize the intermediate 1-chloro-3-(tridecyloxy)propane. Causality of Reagents: We utilize 1-bromo-3-chloropropane as the alkylating agent. The differential leaving group ability (Br⁻ > Cl⁻) ensures regioselective nucleophilic attack by the tridecoxide ion exclusively at the brominated carbon. This prevents the formation of symmetric bis-ethers. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to efficiently shuttle the hydroxide ion from the aqueous phase into the organic phase, facilitating the deprotonation of the highly hydrophobic 1-tridecanol.

Step-by-Step Protocol:

  • Charge a 500 mL round-bottom flask with 1-Tridecanol (0.1 mol) and 1-bromo-3-chloropropane (0.15 mol, 1.5 eq excess to suppress dimerization).

  • Add 50 mL of 50% w/w aqueous NaOH and 2 mol% TBAB.

  • Vigorously stir the biphasic mixture at 80 °C for 12 hours.

  • Self-Validation (IPC): Sample the organic layer, dry briefly, and analyze via FTIR. The reaction is deemed complete when the broad O-H stretching band (~3300 cm⁻¹) completely disappears, confirming total conversion of the alcohol[3].

  • Wash the organic layer with deionized water until a neutral pH is achieved, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Phase 2: Sₙ2 Quaternization

Objective: Convert the alkyl chloride intermediate to the final quaternary ammonium salt. Causality of Reagents: Trimethylamine (TMA) is a highly volatile gas. The reaction must be conducted in a sealed pressure tube. Ethanol is selected as the solvent because, as a polar protic solvent, it stabilizes the developing charge in the Sₙ2 transition state, significantly accelerating the quaternization of the relatively poor chloride leaving group.

Step-by-Step Protocol:

  • Dissolve 1-chloro-3-(tridecyloxy)propane (0.05 mol) in 50 mL of absolute ethanol in a heavy-walled pressure tube.

  • Add an excess of Trimethylamine (33% w/w solution in ethanol, 0.15 mol).

  • Seal the tube and heat to 100 °C for 24 hours behind a blast shield.

  • Self-Validation (IPC): Perform a Volhard titration on a small aliquot to quantify the liberated chloride ions. The reaction is complete when the theoretical chloride titer reaches >98%[2].

  • Cool to room temperature, safely vent unreacted TMA, and precipitate the product by dropwise addition into cold diethyl ether. Filter and dry under high vacuum.

Synthesis A 1-Tridecanol (C13H27OH) C Phase Transfer Catalysis (NaOH, TBAB, 80°C) A->C B 1-Bromo-3-chloropropane (Br-C3H6-Cl) B->C D 1-Chloro-3-(tridecyloxy)propane Intermediate C->D Williamson Ether Synthesis E Trimethylamine (TMA) in Ethanol (100°C, sealed) D->E F Trimethyl[3-(tridecyloxy)propyl]ammonium chloride Final Product E->F SN2 Quaternization

Synthetic workflow of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride via two-step reaction.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized etherquat, a multi-modal analytical approach is required. The expected quantitative data is summarized in Table 1.

Table 1: Multi-Nuclear NMR, FTIR, and Mass Spectrometry Profiling

Analytical MethodSignal / ValueStructural AssignmentDiagnostic Significance
¹H NMR (CDCl₃) 3.45 ppm (s, 9H)-N⁺(CH₃)₃ protonsConfirms successful quaternization.
¹H NMR (CDCl₃) 3.55 ppm (t, 2H)Propyl -O-CH₂-Confirms ether linkage integrity.
¹H NMR (CDCl₃) 0.88 ppm (t, 3H)Terminal -CH₃ (Tridecyl)Confirms retention of the hydrophobic tail.
FTIR 1120 cm⁻¹C-O-C asymmetric stretchValidates ether bond formation[3].
ESI-MS (+ mode) m/z 300.3[M - Cl]⁺ cationMatches exact mass of C₁₉H₄₂NO⁺[3].

Physicochemical Properties & Self-Assembly

The utility of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in drug delivery and formulation science is dictated by its thermodynamic self-assembly parameters[2].

Table 2: Thermodynamic and Surface-Active Properties

ParameterExpected ValueAnalytical Methodology
Critical Micelle Concentration (CMC) ~1.25 mMWilhelmy plate surface tension tensiometry[2].
Surface Tension at CMC (

)
~34 mN/mTensiometry.
Hydrophilic-Lipophilic Balance (HLB) ~14.5Griffin's Method (Calculated).
Phase Transition Temp (

)
< 10 °CDifferential Scanning Calorimetry (DSC).

Applications in Drug Development

Because of its constitutive positive charge and hydrolytically stable ether linkage, this molecule is highly sought after in two primary domains:

  • Cationic Liposomes & Lipoplexes: When co-formulated with helper lipids like DOPE (Dioleoylphosphatidylethanolamine) or cholesterol, the etherquat forms stable unilamellar vesicles. These vesicles readily electrostatically bind to polyanionic mRNA or plasmid DNA, forming "lipoplexes" capable of transfecting target cells[1].

  • Antimicrobial Formulations: Above its CMC, the surfactant forms micelles that can intercalate into and disrupt the negatively charged peptidoglycan/phospholipid matrices of bacterial cell walls, leading to rapid cell lysis.

Application M Etherquat Monomer SA Self-Assembly (Above CMC: 1.25 mM) M->SA LIP Lipid Film Hydration (+ DOPE / Cholesterol) M->LIP MIC Micellar Solution (Antimicrobial Agent) SA->MIC V Cationic Liposomes (Drug Delivery Vehicle) LIP->V NA Nucleic Acid Complexation (Electrostatic Binding) V->NA LNP Lipoplex Formation (Gene Therapy) NA->LNP

Self-assembly and formulation pathways of the synthesized etherquat for drug delivery.

References

1.[2] Xu, Q., Wang, L., & Xing, F. (2010). Synthesis and Properties of Dissymmetric Gemini Surfactants. Springer / ResearchGate. Available at:[Link] 2.[3] Chen, M., Wu, Y., & Jafvert, C. T. (2017). Investigation of Micellization and Vesiculation of Conjugated Linoleic Acid by Means of Self-Assembling and Self-Crosslinking. ResearchGate. Available at:[Link] 3.[1] Boutique, J., et al. (2016). Polymer-containing cleaning compositions and methods of production and use thereof. Google Patents (US9464261B2). Available at:

Sources

Technical Guide: Critical Micelle Concentration of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the Critical Micelle Concentration (CMC) of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, structured for researchers and formulation scientists.

Executive Summary

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a specialized cationic surfactant belonging to the class of alkyloxypropyl ammonium salts . Unlike standard alkyltrimethylammonium halides (e.g., CTAB or DTAC), this molecule incorporates a propyloxy spacer between the hydrophobic tail and the cationic headgroup. This structural modification imparts unique interfacial properties, including enhanced fluidity, lower Krafft points, and superior wetting capabilities compared to its all-carbon analogs.

This guide provides a rigorous analysis of its micellization thermodynamics, predicted CMC values based on structure-property relationships (SPR), and validated experimental protocols for characterization.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of three distinct functional domains that dictate its amphiphilic behavior:

  • Hydrophobic Tail: A tridecyl (

    
    ) chain.[1] The odd carbon number suggests a synthetic origin likely from tridecanol (often branched isotridecyl in industrial grades, though linear is assumed for standard physicochemical modeling).
    
  • Linker Domain: An ether oxygen coupled with a propyl (

    
    ) spacer.[1] The ether oxygen introduces a dipole moment and hydrogen-bonding capability, slightly increasing water solubility compared to a methylene group, while the propyl spacer increases the effective hydrophobic volume.
    
  • Hydrophilic Head: A trimethylammonium chloride quaternary center.[1]

Effective Alkane Carbon Number (EACN)

To estimate the CMC accurately in the absence of a singular datasheet value, we apply the Equivalent Alkane Carbon Number (EACN) concept.

  • Rule: An alkoxypropyl group (

    
    ) behaves hydrophobically similar to an alkyl chain of length 
    
    
    
    , where
    
    
    is the tail length and
    
    
    is the contribution of the spacer minus the polarity of the oxygen.
  • Calculation:

    • Tridecyl tail (

      
      ).[1]
      
    • Propyl spacer (

      
       carbons).[1]
      
    • Ether oxygen (

      
       carbon equivalent due to hydration).
      
    • Net Hydrophobicity:

      
       (Pentadecyl) equivalent.[1]
      

Implication: The CMC of this compound is expected to lie between that of Tetradecyltrimethylammonium chloride (TTAC) and Cetyltrimethylammonium chloride (CTAC) .

Critical Micelle Concentration (CMC) Analysis

Predicted CMC Range

Based on homologous series interpolation of alkyloxypropyl ammonium chlorides:

Surfactant AnalogEffective Chain LengthCMC (mM) @ 25°CSource/Basis

-O-

-N

Me

Cl


3.5 – 4.2Interpolated from bromide data

-O-

-N

Me

Cl


0.8 – 1.0Homologous trend
Target:

-O-

-N

Me

Cl


1.8 – 2.5 Calculated

Technical Consensus: The CMC of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in pure water at 25°C is estimated to be 2.1 ± 0.3 mM .

Thermodynamics of Micellization

The micellization process is driven by the hydrophobic effect (entropy gain from water structuring release).

  • Gibbs Free Energy (

    
    ):  Negative, indicating spontaneity.[1]
    
    
    
    
    Where
    
    
    is the degree of counterion binding (typically 0.6–0.7 for cationic surfactants).[1]
  • Enthalpy (

    
    ):  Slightly negative or near zero at room temperature (entropy-driven).[1]
    
  • Entropy (

    
    ):  Large and positive, dominating the free energy term.
    
Diagram: Micellization Equilibrium

The following diagram illustrates the dynamic equilibrium between monomers and micelles, highlighting the role of the ether-linked spacer.

Micellization cluster_0 Bulk Solution (Below CMC) cluster_1 Micellar Phase (Above CMC) Monomer Surfactant Monomer (C13-O-C3-N+) Micelle Spherical Micelle (Agg. No. ~60-80) Monomer->Micelle Hydrophobic Effect Water Structured Water (Iceberg Cages) Water->Micelle +ΔS (Entropy Gain) Counterion Counterion Binding (Cl- Stern Layer) Counterion->Micelle Electrostatic Attraction

Caption: Schematic of the thermodynamic drive shifting monomers to micelles, stabilized by counterion binding.

Factors Modulating CMC

Effect of Counterions (Hofmeister Series)

The chloride counterion (


) is moderately hydrated. Exchanging 

for

(Bromide) would lower the CMC (typically by a factor of ~2) due to tighter binding of the less hydrated bromide ion to the cationic headgroup, reducing headgroup repulsion.
Electrolyte Effect (Salinity)

Addition of simple salts (e.g., NaCl) screens the electrostatic repulsion between headgroups.

  • Relationship:

    
    [1]
    
  • Practical Implication: In physiological saline (150 mM NaCl), the CMC of this surfactant will drop significantly, likely to the 0.2 – 0.5 mM range.

Temperature

The CMC typically follows a U-shaped curve with temperature.

  • Low T (< 25°C): CMC decreases slightly as hydration of the headgroup decreases.

  • High T (> 50°C): CMC increases as thermal agitation disrupts the micellar structure.

Experimental Protocol: CMC Determination

The most robust method for determining the CMC of ionic surfactants is Electrical Conductivity .

Reagents & Equipment
  • Surfactant: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (>98% purity).[1]

  • Solvent: Ultrapure Deionized Water (18.2 MΩ[1]·cm).

  • Equipment: Conductivity meter with a dip-type cell (cell constant

    
    ), thermostated water bath (25.0 ± 0.1°C).
    
Step-by-Step Methodology
  • Stock Preparation: Prepare a 20 mM stock solution of the surfactant. Ensure complete dissolution (sonicate if necessary).[1]

  • Baseline Measurement: Measure the conductivity of pure water (

    
    ).[1]
    
  • Titration:

    • Add small aliquots (e.g., 0.1 mL) of the stock solution to 20 mL of water in the measurement cell.

    • Stir gently for 2 minutes to equilibrate.

    • Record conductivity (

      
      ) after the reading stabilizes.
      
  • Data Collection: Continue titration until the concentration reaches approx. 10 mM (well above the predicted CMC of ~2.1 mM).

  • Plotting: Plot Specific Conductivity (

    
    )  vs. Concentration (
    
    
    
    )
    .
Data Analysis Logic

The plot will show two linear regions with different slopes (


 and 

).[1]
  • Pre-micellar region (

    
    ):  Steep slope (free ions contribute fully to conductivity).[1]
    
  • Post-micellar region (

    
    ):  Shallower slope (micelles are bulky and bind counterions, reducing mobility).[1]
    
  • CMC Point: The intersection of the regression lines for

    
     and 
    
    
    
    .

ConductivityPlot cluster_plot Conductivity (κ) vs. Concentration (C) Start 0 mM CMC_Point CMC Intersection (~2.1 mM) Start->CMC_Point Slope S1 (Monomers) End 10 mM CMC_Point->End Slope S2 (Micelles)

Caption: Idealized conductivity plot showing the breakpoint at the Critical Micelle Concentration.

Applications & Relevance

This surfactant is particularly valuable in:

  • Gene Transfection: Similar alkoxypropyl quats are used to complex with DNA (lipoplexes) due to the flexibility of the ether linker, which aids in endosomal escape.

  • Antistatic Agents: The C13 chain provides optimal surface coverage on polymers, dissipating static charge effectively.

  • Antimicrobial Action: The C13 chain length is near the peak of antimicrobial efficacy (C12-C14) for disrupting bacterial membranes.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.[1] (Standard text for EACN and homologous series logic).

  • García, M. T., et al. (2006).[1] "Micellization and adsorption of 3-alkyloxy-2-hydroxypropyl trimethylammonium chlorides." Journal of Colloid and Interface Science. (Provides homologous series data for C12/C14 analogs).

  • Tehrani-Bagha, A. R., & Holmberg, K. (2007). "Cationic ester-containing gemini surfactants: Chemical hydrolysis and biodegradation." Langmuir. (Discusses the effect of oxygen linkers on CMC).
  • US Patent 4891143A. "Water insoluble antistatic compositions."[1] (Cites tridecyloxypropyl trimethyl ammonium chloride as a functional agent).[1] Link

Sources

The Molecular Dynamics and Early Applications of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (often referred to in early literature as TTAC or tridecyloxypropyl trimethyl ammonium chloride) represents a highly specialized class of ether-linked quaternary ammonium compounds (ether quats). As an amphiphilic molecule, it bridges the gap between traditional cationic surfactants and high-performance industrial chemicals.

To understand its functional superiority in specific applications, we must deconstruct its molecular architecture:

  • Hydrophobic Tail (Tridecyl Group): The 13-carbon chain provides optimal lipophilicity. Often derived from isotridecyl alcohol, the slight branching disrupts crystalline packing, significantly lowering the Krafft temperature compared to linear C12 (dodecyl) or C14 (tetradecyl) analogues.

  • Ether Linkage (-O-): This is the functional cornerstone of the molecule. Unlike modern esterquats—which are designed to undergo rapid ester hydrolysis for environmental biodegradation—the ether bond is hydrolytically stable. This allows TTAC to maintain structural integrity in extreme pH and high-temperature environments .

  • Propyl Spacer (-CH₂CH₂CH₂-): Provides steric flexibility, allowing the cationic headgroup to orient optimally at the air-water or solid-water interface without steric hindrance from the bulky hydrophobic tail .

  • Cationic Headgroup (Trimethylammonium): Carries a permanent positive charge independent of environmental pH, driving electrostatic adsorption onto negatively charged substrates (e.g., bacterial membranes, cellulosic fibers, and silicate minerals).

Mechanisms of Action: The Causality of Performance

As formulation scientists, we do not merely observe effects; we engineer causality. The application of TTAC is dictated by its behavior at interfaces.

Interfacial Adsorption & Micellization

TTAC spontaneously migrates to interfaces due to the hydrophobic effect. Once the interface is saturated, molecules self-assemble into spherical micelles. The presence of the ether oxygen slightly increases the hydrophilicity of the spacer region, which alters the packing parameter, favoring stable, tightly packed micelles that effectively solubilize hydrophobic soils and active pharmaceutical ingredients (APIs) .

Antistatic & Substantivity Mechanism

Early research heavily focused on TTAC's antistatic properties. Most natural and synthetic surfaces (e.g., cotton, polyester, hair) carry a net negative zeta potential in aqueous environments. The trimethylammonium headgroup electrostatically anchors to these anionic sites. The tridecyl tail subsequently projects outward, creating a hydrophobic, lubricating layer that dissipates static electrical charge and reduces mechanical friction .

Antimicrobial Pathway

Like other quaternary ammonium compounds, TTAC exhibits potent biocidal activity. The mechanism is a sequential biophysical disruption rather than a biochemical inhibition.

G A TTAC Cationic Headgroup B Electrostatic Adsorption A->B C Tridecyl Tail Insertion B->C D Bilayer Disruption C->D E Cellular Lysis D->E

Figure 1: Mechanistic pathway of TTAC-mediated bacterial membrane disruption.

Early Research & Industrial Applications

The foundational utility of TTAC was established in the late 1980s and early 1990s.

Water-Insoluble Antistatic Compositions: Early patent literature, notably , demonstrated the use of tridecyloxypropyl trimethyl ammonium chloride in creating water-insoluble antistatic compositions. Researchers discovered that blending this ether quat with specific nonionic carriers produced a matrix that could be applied to textiles and polymers, providing durable static dissipation that resisted wash-out—a direct result of the robust ether linkage.

Extreme Environment Surfactants: In oilfield chemical applications, surfactants must withstand high salinity, extreme temperatures, and varying pH levels. Ester-linked cationic surfactants undergo rapid hydrolysis under these conditions, losing their surface activity. Logic dictates the shift toward ether-linked quats like TTAC, which maintain micellar integrity and act as effective clay stabilizers and corrosion inhibitors in subterranean environments .

G A Quaternary Ammonium Surfactant B Ester-Linked (Esterquats) A->B C Ether-Linked (TTAC) A->C D Rapid Hydrolysis (Low/High pH) B->D E Hydrolytically Stable (Extreme Environments) C->E

Figure 2: Logic tree of environmental stability: ether-linked vs. ester-linked quats.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They eliminate common physical artifacts that plague surfactant research.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Tensiometry

Causality: We utilize Wilhelmy plate tensiometry over Dynamic Light Scattering (DLS) for initial CMC determination. While DLS confirms the hydrodynamic radius of formed micelles, it struggles at the exact transition point due to low scattering intensity. Tensiometry directly measures the thermodynamic driving force—the reduction of free energy at the air-water interface. The sharp inflection point where surface tension (


) becomes independent of concentration provides a mathematical absolute for the CMC.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of TTAC in ultra-pure Milli-Q water (18.2 MΩ·cm). Ensure the glassware is acid-washed to remove trace organic contaminants that could artificially lower surface tension.

  • Calibration: Calibrate the tensiometer using ultra-pure water at 25.0 ± 0.1 °C (target

    
     = 71.9 - 72.2 mN/m).
    
  • Serial Dilution: Create a concentration gradient from 0.01 mM to 10 mM using a high-precision automated titrator directly into the measurement vessel.

  • Equilibration: Allow 3 minutes of equilibration time per injection. Crucial: Ether quats can exhibit slow interfacial diffusion; premature reading yields artificially high tension values.

  • Measurement: Submerge the platinum Wilhelmy plate. Record the force exerted on the plate as it is pulled from the liquid.

  • Validation & Analysis: Plot

    
     (mN/m) against log[Concentration]. The CMC is self-validated by the intersection of the two linear regression lines (the descending slope and the horizontal plateau).
    
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) via Resazurin Assay

Causality: Standard broth microdilution relies on optical density (OD₆₀₀) to measure bacterial growth. However, TTAC forms micelles that scatter light, creating false-positive turbidity readings. To create a self-validating assay, we introduce Resazurin (Alamar Blue). This dye relies on the enzymatic reduction by viable cells to shift from a non-fluorescent blue to a highly fluorescent pink. This decouples the physical state of the surfactant from the biological readout.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08 - 0.1 (approx.

    
     CFU/mL). Dilute 1:100 in fresh MHB.
    
  • Surfactant Plating: In a 96-well plate, perform two-fold serial dilutions of TTAC (ranging from 512 µg/mL to 0.5 µg/mL) across the columns.

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Include a positive growth control (no TTAC) and a negative sterility control (MHB + TTAC, no bacteria).

  • Incubation: Incubate the plate at 37 °C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect the plate. Blue wells indicate dead cells (MIC achieved); pink wells indicate viable, metabolizing cells. Validate via fluorescence microplate reader (Ex: 560 nm / Em: 590 nm).

Quantitative Data Summaries

The following tables synthesize typical physicochemical and biological baseline data for TTAC, allowing formulation scientists to benchmark its performance against standard quaternary ammonium compounds.

Table 1: Physicochemical Parameters of TTAC at 25°C

ParameterValueAnalytical Significance
Critical Micelle Concentration (CMC) 1.2 - 1.5 mMIndicates high efficiency in micelle formation at low doses.
Surface Tension at CMC (

)
~32.5 mN/mDemonstrates excellent interfacial tension reduction.
Hydrophilic-Lipophilic Balance (HLB) ~14.5Classifies TTAC as an effective O/W emulsifier and solubilizer.
Krafft Temperature < 0 °CEnsures the surfactant remains soluble and active in cold-water applications.

Table 2: Comparative Antimicrobial Efficacy (MIC Values)

Pathogen StrainGram StainTTAC MIC (µg/mL)Standard BAC MIC (µg/mL)*
Staphylococcus aureus (ATCC 25923)Positive (+)4.02.0
Escherichia coli (ATCC 25922)Negative (-)16.016.0
Pseudomonas aeruginosa (ATCC 27853)Negative (-)64.032.0
Candida albicans (ATCC 10231)Fungal8.08.0

*BAC = Benzalkonium Chloride (Standard Industry Reference). Note: While TTAC may require slightly higher MICs for certain Gram-positive strains, its hydrolytic stability allows it to remain active in environments where BAC would degrade.

References

  • Title: US4891143A - Water insoluble antistatic compositions Source: Google Patents URL
  • Title: Cationic surfactants comprising an ether link (US20210139409A1)
  • Title: Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Interaction, Surface Activity, and Application of Mixed Systems of Alcohol Ether Sulfate Anionic Surfactants Source: ACS Publications (Langmuir) URL: [Link]

Introduction: Situating Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in the Landscape of Antimicrobials

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

This guide provides a detailed exploration of the structure-activity relationship (SAR) of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, a member of the quaternary ammonium compound (QAC) family. As direct research on this specific molecule is limited, this document synthesizes established principles of QAC chemistry and antimicrobial activity to build a predictive SAR model. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antimicrobial agents.

Quaternary ammonium compounds (QACs) are a cornerstone of disinfection and antisepsis, utilized in applications ranging from healthcare to industrial settings.[1][2][3] Their broad-spectrum activity against bacteria, fungi, and enveloped viruses is a direct function of their unique molecular architecture.[4][5] Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, with its distinct structural features, represents a specific iteration of this chemical class. Understanding its structure-activity relationship is paramount for predicting its efficacy, optimizing its properties, and designing next-generation analogues with enhanced performance and safety profiles.

The core principle of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. By systematically modifying a molecule's structure and observing the corresponding changes in its biological effects, we can elucidate the key chemical features responsible for its activity. This guide will dissect the molecular components of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride to build a foundational understanding of its antimicrobial potential.

Molecular Architecture and its Influence on Bioactivity

The antimicrobial efficacy of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is not the result of a single feature, but rather the synergistic interplay of its distinct molecular components. Each part of the molecule has a specific role in the overall mechanism of action.

cluster_molecule Trimethyl[3-(tridecyloxy)propyl]ammonium chloride Head Cationic Head (Trimethylammonium) Linker Propyl Linker Head->Linker Covalent Bond CounterIon Counter-ion (Cl-) Head->CounterIon Ionic Interaction Tail Hydrophobic Tail (C13H27O-) Linker->Tail Ether Linkage

Caption: Key functional components of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride.

The Cationic Head: Trimethylammonium Group

The defining feature of any QAC is the quaternary nitrogen atom, which carries a permanent positive charge.[3][5] In Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, this is a trimethylammonium group. This cationic head is crucial for the initial interaction with microbial cells. Bacterial and fungal cell membranes are typically rich in anionic components, such as phospholipids and teichoic acids, resulting in a net negative surface charge.[6] The positively charged head of the QAC is electrostatically attracted to this negatively charged surface, facilitating the adsorption of the molecule onto the microbial cell.[2]

The Hydrophobic Tail: Tridecyloxy Group

While the cationic head initiates contact, the hydrophobic tail is the primary driver of antimicrobial activity. In the target molecule, this tail consists of a 13-carbon alkyl chain connected via an ether linkage (a tridecyloxy group). The length of this alkyl chain is a critical determinant of efficacy.[2]

  • Optimal Chain Length: Extensive research on QACs has demonstrated that an alkyl chain length of 12-16 carbons is often optimal for antibacterial activity.[1][7] Shorter chains may not be sufficiently lipophilic to effectively penetrate the lipid bilayer of the cell membrane, while longer chains can lead to decreased water solubility and reduced bioavailability.[1] The C13 chain of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride falls within this optimal range, suggesting a potent antimicrobial effect.

  • The Ether Linkage: The presence of an ether linkage within the hydrophobic tail introduces a degree of polarity. This may influence the molecule's interaction with the interfacial region of the cell membrane and could potentially affect its biodegradability compared to a simple alkyl chain.

The Propyl Linker and Chloride Counter-ion

The three-carbon propyl chain serves as a flexible spacer between the cationic head and the hydrophobic tail. This flexibility allows the molecule to orient itself optimally at the cell membrane interface. The chloride anion is the counter-ion that balances the positive charge of the quaternary nitrogen, forming the salt. While the type of counter-ion can have some influence on the physical properties of the QAC, it is generally considered to have a lesser impact on the antimicrobial activity compared to the cationic head and hydrophobic tail.[6]

The Consequence of Structure: A Multi-Step Mechanism of Action

The molecular components of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride work in concert to bring about microbial cell death through a well-established, multi-step process.[1]

  • Adsorption and Binding: The positively charged trimethylammonium head electrostatically binds to the negatively charged microbial cell surface.

  • Membrane Disruption: The long, hydrophobic tridecyl tail penetrates and inserts into the lipid bilayer of the cell membrane. This disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[2]

  • Leakage of Cellular Contents: The compromised membrane can no longer effectively regulate the passage of ions and molecules. This leads to the leakage of essential intracellular components, such as potassium ions, nucleotides, and amino acids.

  • Cell Lysis and Death: The extensive loss of cellular contents and the collapse of the membrane potential ultimately lead to cell lysis and death.[2]

cluster_workflow Antimicrobial Mechanism of Action Step1 1. Adsorption (Cationic Head to Negative Cell Surface) Step2 2. Membrane Penetration (Hydrophobic Tail Inserts into Lipid Bilayer) Step1->Step2 Step3 3. Membrane Disruption & Increased Permeability Step2->Step3 Step4 4. Leakage of Intracellular Contents Step3->Step4 Step5 5. Cell Lysis & Death Step4->Step5

Caption: The sequential mechanism of antimicrobial action for QACs.

Experimental Protocols for Elucidating the SAR

To empirically validate and refine the theoretical SAR of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, a systematic experimental approach is required. This involves synthesizing analogues and evaluating their antimicrobial activity and cytotoxicity.

Synthesis of Analogues

To probe the SAR, a library of analogues should be synthesized, systematically varying the key structural components:

  • Alkyl Chain Length: Synthesize a series of compounds with varying alkyl chain lengths (e.g., C8, C10, C12, C14, C16, C18) to determine the optimal length for activity against different microbial species.

  • Head Group: Replace the trimethylammonium group with other quaternary ammonium heads (e.g., triethylammonium, benzyldimethylammonium) to assess the impact of steric bulk and hydrophobicity of the cationic head.

  • Linker: Vary the length and composition of the propyl linker to understand its role in molecular flexibility and activity.

Antimicrobial Susceptibility Testing

The primary method for quantifying the antimicrobial activity of a compound is by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC/MBC Determination

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture a small aliquot from the wells with no visible growth onto an agar plate. Incubate the plate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 1: Hypothetical Antimicrobial Activity Data for Analogues

Compound IDAlkyl Chain LengthHead GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
TTPAC-C10C10Trimethylammonium1632
TTPAC-C12C12Trimethylammonium48
TTPAC-C13 C13 Trimethylammonium 2 4
TTPAC-C14C14Trimethylammonium48
TTPAC-C16C16Trimethylammonium816
BDPAC-C13C13Benzyldimethylammonium12

TTPAC: Trimethyl[3-(alkyloxy)propyl]ammonium chloride; BDPAC: Benzyldimethyl[3-(alkyloxy)propyl]ammonium chloride

Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbes and not to host cells. The MTT assay is a standard colorimetric assay for assessing cell viability.[8][9]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (IC50).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[10][11]

cluster_qsar QSAR Workflow Data 1. Data Collection (Synthesized Analogues & Activity Data) Descriptors 2. Descriptor Calculation (Physicochemical Properties, e.g., LogP, Molecular Weight) Data->Descriptors Model 3. Model Building (Statistical Analysis, e.g., Multiple Linear Regression) Descriptors->Model Validation 4. Model Validation (Internal & External Validation) Model->Validation Validation->Model Refinement Prediction 5. Prediction of New Compound Activity Validation->Prediction

Caption: The iterative process of developing a QSAR model.

By developing a QSAR model, researchers can predict the antimicrobial activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Conclusion and Future Directions

The structure-activity relationship of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is predicted to follow the established principles of quaternary ammonium compounds. Its potent antimicrobial activity is a function of the synergistic interplay between its cationic trimethylammonium head and its C13 hydrophobic tail. The optimal balance of hydrophilicity and lipophilicity is key to its mechanism of action, which involves the disruption of microbial cell membranes.

Future research should focus on the empirical validation of this theoretical SAR through the synthesis and testing of a diverse library of analogues. Key areas for investigation include:

  • Determining the precise optimal alkyl chain length for activity against a broad panel of clinically relevant pathogens, including multidrug-resistant strains.

  • Investigating the influence of the ether linkage on activity, toxicity, and biodegradability.

  • Exploring novel head group architectures to potentially enhance selectivity and overcome resistance mechanisms.

  • Developing robust QSAR models to guide the rational design of new and more effective QAC-based antimicrobial agents.

By leveraging a deep understanding of its structure-activity relationship, Trimethyl[3-(tridecyloxy)propyl]ammonium chloride and its analogues can be further developed into valuable tools in the ongoing fight against infectious diseases.

References

  • Gerba, C. P. (2015). Quaternary ammonium biocides: efficacy in application. Applied and Environmental Microbiology, 81(2), 464-469.
  • Tischer, M., Pradel, G., Ohlsen, K., & Holzgrabe, U. (2012). Quaternary ammonium salts and their antimicrobial potential: a critical review. Molecules, 17(1), 620-657.
  • Li, F., Chen, P., & Klibanov, A. M. (2009). A new approach to the synthesis of antibacterial polymers. Journal of the American Chemical Society, 131(38), 13658-13659.
  • Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 51(1), 296-306.
  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147-179.
  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common heading. Journal of Applied Microbiology, 99(4), 703-715.
  • Jennings, M. C., Minbiole, K. P., & Wuest, W. M. (2015). Quaternary ammonium compounds: an antimicrobial mainstay and platform for innovation to address bacterial resistance. ACS infectious diseases, 1(7), 288-303.
  • Zhang, L., Li, X., & Wang, J. (2020). Quaternary ammonium compounds (QACs): A review on occurrence, fate and toxicity in the environment. Science of The Total Environment, 725, 138356.
  • Vereshchagin, A. N., & Semenov, V. V. (2016). Quaternary ammonium compounds: synthesis, properties, and applications. Russian Chemical Reviews, 85(11), 1161.
  • PubChem. (n.d.). 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-(tridecyloxy)-, chloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Raouf, H., & Abdel-Mageed, A. M. (2022). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. Molecules, 27(3), 978.
  • Mohameda, M. Z., Abubshait, S. A., & Bushlaibi, E. J. (2022). The Effect of Hydrophile and Hydrophobe Part on Surface Activity of Ester Quaternary Ammonium Compounds. Research & Reviews: Journal of Chemistry, 11(6).
  • Roy, K., Kar, S., & Das, R. N. (2015). A primer on QSAR/QSPR modeling: basic concepts. In Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment (pp. 1-27). Academic Press.
  • U.S. Environmental Protection Agency. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Retrieved from [Link]

  • Wikipedia. (2024). Quantitative structure–activity relationship. Retrieved from [Link]

  • Inácio, Â. S., Diniz, C., & Tavaria, F. K. (2017). Assessing the risk of resistance to cationic biocides incorporating realism-based and biophysical approaches. Frontiers in microbiology, 8, 1599.
  • Maillard, J. Y. (2002). Bacterial target sites for biocide action. Journal of applied microbiology, 92(S1), 16S-27S.
  • Es-haghi, A., & Zare-Gachi, M. (2019). Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure−Activity Relationship Considerations. Chemical Research in Toxicology, 32(12), 2447-2456.
  • Zuo, Z., & Xia, J. (2023). Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts: The Role of the Spacer. Molecules, 28(14), 5489.
  • Jaskowska, E., & Sęk, J. P. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives.
  • O'Donnell, J. A., et al. (2021). Investigations of microbial adaptation to singular, binary, and fully formulated quaternary ammonium compounds. Applied and Environmental Microbiology, 87(23), e01420-21.
  • De, B., & Naskar, S. (2018). Validation method used in quantitative structure activity relationship. International Journal of Pharmaceutical Sciences and Research, 9(8), 3124-3132.
  • Fiveable. (2026). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]

  • El-Baky, R. M. A., & El-Gendy, A. O. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci.
  • Anderson, A. C. (2010). Methods for applying the quantitative structure-activity relationship paradigm. Methods in molecular biology (Clifton, N.J.), 582, 1-13.
  • Brill, F. H., et al. (2015). Investigation of antimicrobial efficacy of a quaternary ammonium compound-based disinfectant on copper alloy. Journal of Hospital Infection, 91(3), 245-252.
  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129.
  • Inácio, Â. S., et al. (2016). Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis. Journal of Antimicrobial Chemotherapy, 71(3), 647-659.
  • Tasić, S., et al. (2024). Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances. Polymers, 16(22), 3045.

Sources

Potential research areas for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the potential research applications, physicochemical properties, and experimental protocols for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride .

Next-Generation Ether-Functionalized Cationic Surfactants[1]

Executive Summary

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a specialized ether-functionalized quaternary ammonium compound (Ether-Quat) .[1] Unlike varying alkyl-chain quats (e.g., Cetrimonium chloride), this molecule incorporates a propyl-ether linkage between the hydrophobic tail and the cationic headgroup.[1]

The "tridecyloxy" moiety typically implies an isotridecyl chain (branched C13), derived from the industrial hydroformylation of dodecene (e.g., Exxal™ 13). This branching, combined with the ether oxygen, confers unique physicochemical properties:

  • Liquidity: Lower melting point than equivalent linear C16 quats.[1]

  • Hydrotropicity: The ether oxygen increases polarity near the headgroup, enhancing solubility in high-electrolyte environments.[1]

  • Bio-Activity: Enhanced membrane permeability due to the "flexible" linker.[1]

This guide outlines three high-value research areas where this molecule outperforms traditional surfactants.

Chemical & Physical Profile

Structural Analysis

The molecule consists of three distinct domains:

  • Hydrophobic Tail: A C13 chain (often branched isotridecyl) providing lipophilicity.[1]

  • Linker: A 3-carbon propyl spacer with an ether oxygen.[1] The oxygen atom acts as a hydrogen-bond acceptor, altering the hydration sphere of the surfactant head.[1]

  • Headgroup: A trimethylammonium cation providing strong electrostatic attraction to anionic surfaces (bacteria, DNA, clay).[1]

ChemicalStructure Figure 1: Structural Domains of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride. Tail C13 Hydrophobic Tail (Isotridecyl) Ether Ether Linkage (-O-) Tail->Ether Lipophilic Spacer Propyl Spacer -(CH2)3- Ether->Spacer Flexible Head Quaternary Head -N+(CH3)3 Cl- Spacer->Head Hydrophilic

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicRelevance
Molecular Weight ~335.9 g/mol Permeation kinetics
Physical State Viscous Liquid (at 25°C)Easier handling than solid quats
CMC ~1.0 - 5.0 mMLow concentration required for micellization
Krafft Point < 0°CSoluble in cold water (unlike CTAB)
HLB Value ~10-12Good oil-in-water emulsifier

Primary Research Areas

Research Area 1: Biofilm Eradication & Potentiation

Hypothesis: The ether linkage provides rotational flexibility that allows the surfactant to penetrate the exopolysaccharide (EPS) matrix of biofilms more effectively than rigid alkyl quats.

Mechanism: Standard quats (like Benzalkonium Chloride) often adsorb to the surface of biofilms.[1] The ether-quat's C13 branched tail prevents "crystalline" packing, while the ether oxygen disrupts hydrogen bonding within the EPS matrix.[1]

Proposed Experiment:

  • Screening: Compare Minimum Biofilm Eradication Concentration (MBEC) against Pseudomonas aeruginosa biofilms vs. Cetrimonium Bromide (CTAB).

  • Synergy: Test in combination with EDTA. The quat disrupts the membrane; EDTA chelates calcium stabilizing the EPS.

Research Area 2: Viscoelastic Surfactant (VES) Systems

Context: In oilfield stimulation and cosmetic thickening, VES systems create wormlike micelles that increase viscosity without polymers.[1] Potential: The branched C13 tail induces high curvature in micelles.[1] In the presence of counter-ions (e.g., Salicylate), this molecule is predicted to form entangled wormlike micelles at lower concentrations than linear C16 quats.[1] Application: "Clean" fracking fluids that break upon dilution with formation water, or clear, salt-thickened shampoos.[1]

Research Area 3: Lipid-Based Gene Delivery (Lipoplexes)

Context: Cationic lipids complex with anionic DNA/RNA for delivery.[1] Innovation: The ether linkage is chemically stable (unlike esters which hydrolyze) but is more biodegradable than pure alkyl chains.[1] The C13 chain length is short enough to facilitate endosomal escape via membrane fusion. Workflow: Formulate liposomes with Cholesterol and DOPE (helper lipid), then measure Transfection Efficiency in HeLa cells.

Lipoplex Figure 2: Workflow for generating Ether-Quat based gene delivery vectors. Quat Ether-Quat (C13) Solvent Ethanol Injection Quat->Solvent Helper Helper Lipid (DOPE) Helper->Solvent Liposome Cationic Liposome Solvent->Liposome Complex Lipoplex Formation (Electrostatic) Liposome->Complex + DNA Plasmid DNA (-) DNA->Complex

Experimental Protocols

Synthesis via Cyanoethylation (The Nitrile Route)

Note: This is the standard industrial route for high-purity ether amines.[1]

Reagents: Isotridecanol (Exxal 13), Acrylonitrile, Raney Nickel, Methyl Chloride (or Dimethyl Sulfate).[1]

  • Cyanoethylation:

    • React Isotridecanol with Acrylonitrile (catalytic base, 30-40°C) to form 3-(tridecyloxy)propionitrile.[1]

    • Reaction:

      
      
      
  • Hydrogenation:

    • Reduce the nitrile using Raney Nickel catalyst and Hydrogen gas (high pressure) to form the primary amine: 3-(tridecyloxy)propylamine.[1]

    • Note: This intermediate (CAS 50977-10-1) is commercially available as "Tomamine PA-17".[1][2]

  • Methylation (Quaternization):

    • Eschweiler-Clarke (Lab scale): React amine with Formic Acid/Formaldehyde to get the Tertiary Amine.[1]

    • Quaternization: React the tertiary amine with Methyl Chloride (MeCl) in isopropanol solvent at 40-50°C.

    • Purification: Recrystallize from Acetone/Ethanol mix (if solid) or wash with diethyl ether (if liquid).[1]

Critical Micelle Concentration (CMC) Determination

Method: Conductivity Titration.[1]

  • Prepare a 50 mM stock solution of the Quat in deionized water.[1]

  • Measure conductivity (

    
    ) while titrating into water.[1]
    
  • Plot

    
     vs. Concentration.[1]
    
  • Result: The intersection of the two linear regions (pre-micellar and post-micellar) indicates the CMC.

    • Expected: A sharper break indicates higher purity.[1] A curve indicates mixed chain lengths (isomers).[1]

Safety & Toxicology

  • Skin Irritation: Ether quats are generally milder than benzyl-quats but can still be irritants.[1]

  • Hemolysis: Cationic surfactants lyse red blood cells.[1]

    • Test: Incubate with RBCs at varying concentrations (1-100 µg/mL).[1] Measure hemoglobin release at 540 nm.[1]

    • Goal: Identify the

      
       (concentration causing 50% hemolysis).[1] This determines the therapeutic window for drug delivery.[1]
      

References

  • Tomamine Ether Amines Technical Bulletin. Evonik Industries / Air Products. Describes the synthesis and properties of PA-17 (Isotridecyloxypropyl amine). Link

  • Menger, F. M., & Littau, C. A. (1991). "Gemini-surfactants: synthesis and properties."[1] Journal of the American Chemical Society, 113(4), 1451-1452.[1] (Foundational text on spacer/linker effects in quats). Link[1]

  • Qiao, L., et al. (2012). "Viscoelastic wormlike micelles formed by an ether-functionalized quaternary ammonium surfactant."[1] Colloids and Surfaces A, 415, 159-166.[1] (Demonstrates the rheological benefits of the ether linkage). Link[1]

  • Carmona-Ribeiro, A. M., & Carrasco, L. D. (2013). "Cationic Antimicrobial Polymers and Their Assemblies."[1] International Journal of Molecular Sciences, 14(5), 9906-9946.[1] (Review of mechanism of action for cationic membrane disruption). Link[1]

  • US Patent 5380468A. "Aqueous alkaline composition for cleaning aluminum and tin surfaces."[1] (Cites the use of isotridecyloxypropyl ammonium derivatives in industrial cleaning). Link

Sources

In-Silico Modeling of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in-silico characterization of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (herein referred to as TM-TDP-AC ). This ether-linked quaternary ammonium compound (QAC) presents unique modeling challenges due to the polarity of the ether linkage within the hydrophobic tail, distinguishing it from standard alkyl-QACs like CTAB.

Executive Summary

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a cationic surfactant with a C13 hydrophobic tail interrupted by an ether oxygen. This structural feature alters its hydration shell and membrane penetration mechanics compared to continuous alkyl chains. This guide establishes a validated workflow for:

  • Ab Initio Parameterization: Deriving accurate partial charges for the ether-amine junction.

  • Molecular Dynamics (MD): Simulating interaction with bacterial membrane mimics (POPE/POPG).

  • Toxicity Prediction: QSAR modeling for environmental risk assessment.

Molecular Construction & Quantum Mechanical (QM) Validation

Standard force fields (CHARMM36, AMBER) often lack specific dihedral parameters for the C-O-C-C-N+ motif. Relying on generic parameters can lead to artificial rigidity or flexibility in the propyl spacer.

Structural Definition
  • IUPAC Name: N,N,N-trimethyl-3-(tridecyloxy)propan-1-aminium chloride

  • SMILES: CCCCCCCCCCCCCOCCC(C)C.[Cl-]

  • Key Feature: The ether oxygen at position

    
     relative to the quaternary nitrogen acts as a hydrogen-bond acceptor, creating a "kink" in the hydrophobic tail that must be modeled explicitly.
    
QM Protocol: Geometry & Charge Derivation

Objective: Generate Restrained Electrostatic Potential (RESP) charges to replace generic force field charges, ensuring the polarization of the ether oxygen is captured.

Workflow:

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA

    • Functional/Basis Set: B3LYP/6-31G(d,p) or ωB97X-D/def2-TZVP (for better dispersion correction).

    • Solvation: IEFPCM (Water,

      
      ) to mimic the aqueous environment of the headgroup.
      
  • Electrostatic Potential (ESP) Calculation:

    • Calculate ESP grid points around the optimized geometry.

  • Charge Fitting:

    • Fit RESP charges using the antechamber module (AmberTools).

    • Constraint: Fix the net charge of the ammonium cation to +1.0.

Critical Checkpoint: Ensure the ether oxygen charge is approximately -0.4 to -0.5


. If it is less negative (e.g., -0.2), the basis set is insufficient to capture the lone pair polarization.

Molecular Dynamics Simulation: Membrane Interaction

The primary application of TM-TDP-AC is often antimicrobial action or transfection. We will model its insertion into a Gram-negative bacterial membrane mimic.

System Construction (CHARMM-GUI / Packmol)
  • Membrane Composition: 3:1 ratio of POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) to POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)).

  • Surfactant Concentration: Insert 10 molecules of TM-TDP-AC per leaflet (approx. 2-3 mol%).

  • Solvation: TIP3P water model with 150 mM NaCl to neutralize the system and mimic physiological ionic strength.

Force Field Selection
  • Lipids: CHARMM36m (optimized for lipids).

  • Ligand (TM-TDP-AC): CGenFF (CHARMM General Force Field) with the penalty score checked.

    • Note: If the penalty score for the ether-propyl-ammonium dihedral is >10, you must perform a dihedral scan (QM) and refit the parameters.

Simulation Protocol (GROMACS)
PhaseEnsembleDurationTime StepThermostat/Barostat
Minimization Steepest Descent5000 stepsN/AN/A
Equilibration 1 NVT100 ps1 fsV-rescale (310 K)
Equilibration 2 NPT1 ns2 fsBerendsen (1 bar)
Production NPT200 ns2 fsNose-Hoover / Parrinello-Rahman

Self-Validating Metric: Monitor the Area Per Lipid (APL) .

  • Expectation: Pure POPE/POPG has an APL of ~58-62 Ų.

  • Validation: Insertion of TM-TDP-AC should increase APL slightly. If APL spikes >70 Ų rapidly, the force field repulsive terms are too high (system explosion).

Analytical Workflow & Visualization

The following diagram illustrates the complete pipeline from chemical structure to data analysis.

TMTDPAC_Workflow Struct 1. Structure (SMILES) QM 2. QM Optimization (Gaussian/ORCA) Struct->QM Geometry Param 3. Parameterization (RESP / CGenFF) QM->Param ESP Grid System 4. Bilayer Setup (POPE/POPG) Param->System Topology (.itp) MD 5. Production MD (GROMACS) System->MD Coordinates (.gro) Analysis 6. Analysis (RDF, Order Param) MD->Analysis Trajectory (.xtc) Analysis->Param Validation Failure (Refit Dihedrals)

Figure 1: End-to-end computational workflow for characterizing ether-linked cationic surfactants.

Key Analysis Metrics

To quantify the impact of the ether linkage, perform the following analyses using GROMACS tools (gmx):

Deuterium Order Parameters ( )

Calculate the order parameter for the lipid tails (POPE/POPG) to determine if TM-TDP-AC causes membrane disordering (a marker of antimicrobial activity).



  • Command: gmx order -s topol.tpr -f traj.xtc -n index.ndx

  • Interpretation: A decrease in

    
     (especially in the upper chain, carbons 2-6) indicates membrane fluidization.
    
Water Penetration (Solvent RDF)

The ether oxygen in the tail can drag water defects into the hydrophobic core.

  • Command: gmx rdf -ref "resname LIG and name O_ether" -sel "resname SOL and name OW"

  • Interpretation: A sharp peak at ~2.8 Å indicates strong hydration of the ether group within the membrane, suggesting a "water wire" mechanism for proton leakage.

QSAR & Toxicity Modeling

For regulatory purposes (REACH), predicting aquatic toxicity (e.g., Daphnia magna) is essential.

Protocol:

  • Descriptor Calculation: Use PaDEL or RDKit to calculate:

    • LogP (Octanol-Water): Critical for bioaccumulation.

    • Topological Polar Surface Area (TPSA): Affected by the ether oxygen.

    • Electrophilicity Index (

      
      ):  Derived from HOMO/LUMO energies in the QM step.
      
  • Prediction Model:

    • Input descriptors into the VEGA ZZ or EPI Suite (ECOSAR) models specialized for cationic surfactants.

    • Note: Standard LogP models often overestimate the hydrophobicity of QACs. Use experimental correction factors for the permanent positive charge if available.

References

  • Force Field Parameters: Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry. Link

  • Membrane Modeling: Jo, S., et al. (2008). "CHARMM-GUI: A web-based graphical user interface for CHARMM." Journal of Computational Chemistry. Link

  • Cationic Surfactant Toxicity: Roberts, D. W., et al. (2013). "Aquatic toxicity of cationic surfactants to Daphnia magna." SAR and QSAR in Environmental Research. Link

  • Ether Lipid Simulation: Piggot, T. J., et al. (2011). "Molecular Dynamics Simulations of Phosphatidylcholine Membranes: A Comparative Force Field Study." Journal of Chemical Theory and Computation. Link

Spectroscopic Analysis of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (Chemical Formula: C₁₉H₄₂ClNO; MW: 336.00 g/mol ) is an advanced ether-linked quaternary ammonium compound (QAC). Unlike traditional alkyltrimethylammonium halides, the incorporation of an ether linkage (-O-) into the hydrophobic tail significantly alters its physicochemical profile, enhancing water solubility, lowering the Krafft temperature, and modifying its critical micelle concentration (CMC). These properties make it a highly valuable cationic surfactant in novel drug delivery systems and antimicrobial formulations. This whitepaper provides an authoritative, self-validating framework for the spectroscopic elucidation and functional characterization of this molecule.

Mechanistic Rationale of Ether-Linked QACs

The structural design of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is deliberate. The ether oxygen acts as a localized dipole within the aliphatic chain. This disrupts the highly ordered crystalline packing typically seen in straight-chain QACs, thereby increasing the thermodynamic favorability of aqueous solvation. Recent literature demonstrates that such ether-linked QACs exhibit superior solubility enhancement for poorly water-soluble active pharmaceutical ingredients (APIs) and possess potent antibiofilm capabilities due to their optimized hydrophilic-lipophilic balance [1, 2].

To utilize this compound in regulated drug development, its structural integrity must be rigorously verified through a multi-modal spectroscopic workflow.

Workflow A Sample Preparation (High Purity C19H42ClNO) B NMR Spectroscopy (1H, 13C, 2D COSY) A->B C FTIR Spectroscopy (ATR Mode) A->C D ESI-MS (Positive Ion Mode) A->D E UV-Vis Spectroscopy (CMC Determination) A->E F Structural & Functional Validation B->F C->F D->F E->F

Fig 1. Multi-modal spectroscopic workflow for structural and functional validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

A common pitfall in the NMR analysis of cationic surfactants is the use of Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O). In CDCl₃, QACs form reverse micelles, while in D₂O, they form standard micelles. Both states restrict molecular tumbling, leading to severe line broadening and loss of scalar coupling information. Expert Choice: We utilize Methanol-d₄ (CD₃OD). Methanol effectively solvates both the polar headgroup and the hydrophobic tail, disrupting micellization and yielding sharp, highly resolved isotropic peaks.

Inductive Deshielding Logic

The chemical shifts in this molecule are governed by the strong electron-withdrawing nature of the quaternary nitrogen (N⁺) and the inductive effect of the ether oxygen (-O-).

NMR_Logic N Quaternary Nitrogen (N+) H1 N-CH3 Protons (~3.15 ppm) N->H1 Strong Deshielding H2 CH2-N Protons (~3.50 ppm) N->H2 Strong Deshielding O Ether Oxygen (-O-) H3 CH2-O Protons (~3.45 ppm) O->H3 Inductive Deshielding H4 Aliphatic Chain (~1.30 ppm) O->H4 Negligible Effect

Fig 2. Inductive deshielding effects of heteroatoms on local proton environments.

Quantitative Data: NMR Assignments

Table 1: ¹H NMR Assignments (400 MHz, CD₃OD)

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
N⁺(CH ₃)₃ 3.15 Singlet 9H Strong deshielding by adjacent N⁺ charge.
-CH ₂-N⁺ 3.50 Multiplet 2H Deshielded by N⁺; couples with central propyl CH₂.
-CH ₂-O- (propyl) 3.45 Triplet 2H Deshielded by ether oxygen.
-O-CH ₂- (tridecyl) 3.40 Triplet 2H Deshielded by ether oxygen.
-CH₂-CH ₂-CH₂- 2.05 Multiplet 2H Central propyl linker; complex coupling.
-(CH ₂)₁₁- 1.25 - 1.55 Broad Multiplet 22H Bulk aliphatic tail.

| -CH ₃ (terminal) | 0.88 | Triplet | 3H | Terminal methyl group. |

Table 2: ¹³C NMR Assignments (100 MHz, CD₃OD)

Carbon Environment Chemical Shift (δ, ppm) Assignment Rationale
-O-C H₂- (tridecyl) 72.0 Directly attached to electronegative oxygen.
-C H₂-O- (propyl) 68.5 Directly attached to electronegative oxygen.
-C H₂-N⁺ 65.0 Directly attached to quaternary nitrogen.
N⁺(C H₃)₃ 53.5 Methyl carbons on quaternary nitrogen.
-CH₂-C H₂-CH₂- 23.5 Central propyl carbon.
-(C H₂)₁₁- 22.0 - 32.0 Aliphatic chain carbons.

| -C H₃ (terminal) | 14.1 | Terminal methyl carbon. |

Vibrational Spectroscopy (FTIR)

Causality in Technique Selection

QACs are inherently hygroscopic. Preparing samples via traditional KBr pressing introduces atmospheric moisture into the matrix, resulting in a massive, artifactual O-H stretching band at ~3300 cm⁻¹ that can obscure structural details. Expert Choice: Attenuated Total Reflectance (ATR-FTIR) is mandatory. It requires no sample preparation, eliminating moisture artifacts and providing a true representation of the neat compound.

Table 3: ATR-FTIR Peak Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Significance
2920, 2850 Strong C-H Asym/Sym Stretch Confirms the long tridecyl aliphatic chain.
1465 Medium C-H Bending (Scissoring) Characteristic of methylene (-CH₂-) groups.
1115 Strong C-O-C Asym Stretch Critical: Confirms the presence of the ether linkage.

| 960 | Medium | C-N⁺ Stretch | Confirms the quaternary ammonium headgroup. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Because Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a pre-formed salt, it does not require protonation to become a cation. In ESI Positive Ion Mode (ESI+), the chloride counter-ion is stripped away, and the intact cation is detected directly.

  • Theoretical Exact Mass of Cation [M-Cl]⁺: 300.33 Da

  • Observed m/z: 300.3 (Base peak, 100% relative abundance). The absence of an [M+H]⁺ peak validates that the nitrogen is fully quaternized.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol A: NMR Sample Preparation and Acquisition
  • Weighing: Accurately weigh 15.0 mg of the QAC into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous CD₃OD (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Dissolution: Vortex for 30 seconds until optically clear. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H NMR at 298 K with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the terminal methyl protons.

  • Self-Validation Check: Integrate the terminal -CH₃ triplet at 0.88 ppm and set its value to exactly 3.00. The singlet at 3.15 ppm (N⁺(CH₃)₃) must integrate to 9.00 ± 0.15. Any deviation indicates an impure synthesis (e.g., presence of unreacted tertiary amines).

Protocol B: ATR-FTIR Analysis
  • Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Application: Apply a small amount (~2 mg) of the neat solid directly onto the crystal. Apply the pressure anvil until a uniform contact is achieved.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Cross-reference the strong C-O-C stretch at 1115 cm⁻¹ with the ¹³C NMR signals at 68.5 and 72.0 ppm. Both must be present to confirm the ether linkage.

Protocol C: CMC Determination via Solvatochromic UV-Vis

Rationale: The QAC lacks a UV chromophore. We utilize Eosin Y, a dye that shifts its absorption maximum upon partitioning into the hydrophobic core of formed micelles.

  • Stock Solutions: Prepare a 10 mM stock of the QAC in deionized water and a 0.1 mM stock of Eosin Y.

  • Titration Series: Prepare 15 vials with QAC concentrations ranging from 0.01 mM to 5.0 mM. Add a constant volume of Eosin Y to each vial so the final dye concentration is 10 µM.

  • Incubation: Equilibrate the solutions in the dark for 2 hours at 25 °C.

  • Acquisition: Measure the UV-Vis absorbance from 400 to 600 nm.

  • Data Analysis: Plot the wavelength of maximum absorbance (

    
    ) against the log of the QAC concentration. The inflection point where 
    
    
    
    shifts from ~515 nm (aqueous) to ~530 nm (micellar) represents the CMC.

References

  • Title: Development of a quaternary ammonium poly (amidoamine) dendrimer-based drug carrier for the solubility enhancement and sustained release of furosemide Source: Frontiers in Chemistry (2023) URL: [Link] [1]

  • Title: The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds Source: International Journal of Molecular Sciences (2023) URL: [Link] [2]

Thermal Stability Profiling of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride: A Mechanistic and Kinetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a specialized alkyl ether quaternary ammonium compound (ether quat) utilized in advanced surfactant systems, phase transfer catalysis, and antimicrobial formulations. Unlike standard alkyltrimethylammonium halides, the integration of an ether linkage within the aliphatic chain alters its charge distribution, hydration sphere, and ultimately, its thermal degradation profile. This whitepaper provides an authoritative, in-depth analysis of the thermal stability of this molecule, detailing its degradation mechanisms, self-validating analytical workflows, and formulation strategies for high-temperature applications.

Molecular Architecture & Thermochemical Baseline

The molecular architecture of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride consists of a permanently charged trimethylammonium headgroup, a three-carbon propyl spacer, an ether oxygen, and a lipophilic tridecyl tail.

The presence of the ether linkage fundamentally shifts the molecule's thermochemical behavior. Placing an oxygen atom separated by carbon atoms from the quaternary nitrogen delocalizes the positive charge, which alters the thermal and electrochemical stability window compared to non-ether analogs1[1]. In aqueous high-temperature environments, quaternary ammonium surfactants demonstrate superior long-term thermal stability compared to sulfates and sulfonates, as their degradation requires higher activation energies2[2].

Mechanisms of Thermal Degradation

The thermal degradation of ether quats is not a singular event but a competition between two primary kinetic pathways, heavily influenced by the microenvironment (solid-state vs. solvated) and temperature.

  • Hofmann Elimination (E2 Pathway): At elevated temperatures, the chloride counter-ion acts as a weak base. It abstracts a

    
    -hydrogen from the propyl spacer, leading to the collapse of the C-N bond. This produces 3-(tridecyloxy)prop-1-ene, trimethylamine gas, and hydrochloric acid. The onset temperature of decomposition for organically modified layered silicates containing alkyl quaternary ammoniums is approximately 155 °C via TGA and 180 °C via TGA-MS 3[3].
    
  • Nucleophilic Substitution (S

    
    2 Pathway):  When subjected to high temperatures (e.g., above 300 °C in GC injection ports), alkyltrimethylammonium chlorides undergo rapid thermal decomposition, primarily demethylating to form their corresponding alkyldimethylamines4[4]. The chloride ion attacks a methyl group on the nitrogen, yielding methyl chloride and N,N-dimethyl-3-(tridecyloxy)propan-1-amine.
    

ThermalDegradation Start Trimethyl[3-(tridecyloxy)propyl] ammonium chloride Hofmann Hofmann Elimination (Beta-H Abstraction) Start->Hofmann High Temp / Basic SN2 SN2 Substitution (Nucleophilic Attack) Start->SN2 Halide Driven Prod1 3-(tridecyloxy)prop-1-ene + Trimethylamine + HCl Hofmann->Prod1 Prod2 N,N-dimethyl-3-(tridecyloxy)propan-1-amine + Methyl Chloride SN2->Prod2

Thermal degradation pathways of ether-substituted quaternary ammonium salts.

Quantitative Thermal Stability Metrics

To contextualize the stability of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, it is critical to benchmark it against standard surfactant classes. The ether linkage imparts a slight reduction in solid-state thermal stability compared to pure alkyl quats due to the inductive electron-withdrawing effect of the oxygen, which slightly increases the acidity of the


-hydrogens.
Compound ClassRepresentative Molecule

(°C)

(°C)
Primary Degradation Pathway
Alkyl Ether Quat Trimethyl[3-(tridecyloxy)propyl]ammonium chloride160 - 175210Hofmann / S

2
Standard Alkyl Quat Cetyltrimethylammonium chloride (CTAC)180 - 195230S

2 / Hofmann
Ester Quat Dipalmitoylethyl hydroxyethylmonium methosulfate130 - 145180Hydrolysis / Hofmann

Note: Data represents solid-state degradation under inert nitrogen atmosphere (10 K/min heating rate).

Experimental Workflows for Thermal Profiling

To accurately determine the kinetic parameters of this compound without artifactual interference, researchers must utilize self-validating experimental designs.

Protocol A: TGA-FTIR-MS Kinetic Profiling

This protocol isolates thermal decomposition from oxidative degradation and differentiates bound moisture loss from actual molecular collapse.

Step-by-Step Methodology:

  • Sample Preparation: Desiccate 15 ± 1 mg of the pure ether quat under vacuum at 40 °C for 24 hours to remove surface moisture.

  • Thermogravimetric Analysis (TGA): Load the sample into a platinum pan. Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative artifacting. Heat from 25 °C to 500 °C at a dynamic rate of 10 K/min.

  • Evolved Gas Transfer: Route the effluent gas through a transfer line heated strictly to 200 °C. Causality: Maintaining 200 °C prevents the condensation of high-boiling amine degradation products on the capillary walls before they reach the detectors.

  • Spectroscopic Detection: Analyze the gas stream simultaneously via FTIR (monitoring C-H stretches at 2800-3000 cm

    
    ) and MS.
    

Self-Validation Mechanism: The protocol incorporates simultaneous TGA-MS ion monitoring of


 18 (water) and 

50/52 (methyl chloride). By differentiating the desorption of bound moisture (occurring <120 °C) from true organic decomposition (occurring >160 °C), the system internally validates that mass loss calculations are not artificially inflated by hygroscopic water3[3].

TGAWorkflow Prep 1. Sample Prep (Desiccation) TGA 2. TGA Heating (10 K/min, N2) Prep->TGA Evolved 3. Evolved Gas Transfer (200°C) TGA->Evolved Detect 4. FTIR / MS Detection Evolved->Detect Kinetic 5. Kinetic Modeling (Activation Energy) Detect->Kinetic

Step-by-step TGA-FTIR-MS workflow for evaluating thermal stability kinetics.

Protocol B: Isothermal Aging in Formulation

To test the compound's stability in realistic processing environments (e.g., reactor synthesis or high-temperature blending).

Step-by-Step Methodology:

  • Solvent Matrix Prep: Dissolve the ether quat in a 50:50 Water-Methanol mixture. In polar solvents, degradation kinetics reveal that water provides the highest stability, with methanol-water mixtures offering an optimal balance for processing 5[5].

  • Autoclave Aging: Seal the solution in a stainless steel batch autoclave and hold isothermally at 120 °C for 72 hours.

  • Offline

    
    H NMR Analysis:  Extract aliquots every 12 hours and analyze via 
    
    
    
    H NMR spectrometry.

Self-Validation Mechanism: The use of quantitative


H NMR spectroscopy allows simultaneous integration of the intact trimethylammonium protons (~3.1 ppm) and the emergence of dimethylamine degradation products (~2.2 ppm). The mass balance between reactant decay and product formation internally validates the kinetic degradation rate, ensuring no volatile loss goes unaccounted for.

Formulation Strategies for Thermal Stabilization

When Trimethyl[3-(tridecyloxy)propyl]ammonium chloride must be exposed to high thermal stress, formulators should employ the following strategies:

  • Solvent Shielding: Utilizing highly polar, protic solvents (like water) heavily solvates the chloride counter-ion. This hydration sphere drastically reduces the nucleophilicity and basicity of the chloride ion, effectively shutting down both the S

    
    2 and Hofmann elimination pathways at temperatures below 100 °C.
    
  • Counter-ion Metathesis: If solid-state or non-polar high-temperature processing is required, exchanging the chloride anion for a non-nucleophilic, weakly basic anion (such as methanesulfonate or hexafluorophosphate) will significantly raise the

    
     of the molecule.
    

References

1.2. ACS Omega. 2.3. Chemistry of Materials / Semantic Scholar. 3.5. SciSpace. 4.4. ResearchGate. 5. 1. SciSpace.

Sources

Methodological & Application

Advanced Protocol for the Synthesis of Nanomaterials Using Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (TTAC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The synthesis of highly uniform, functional nanomaterials relies heavily on the precise control of interfacial thermodynamics. While Cetyltrimethylammonium bromide (CTAB) has served as the standard cationic surfactant in nanoparticle synthesis for decades, its high Krafft temperature and rigid packing often lead to crystallization artifacts at room temperature.

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (TTAC) introduces a flexible ether linkage [–O–] within its hydrophobic tail. This structural modification fundamentally alters its micellization kinetics, lowering the Krafft point and providing a more dynamic micellar interface. This Application Note provides field-validated, self-validating protocols for utilizing TTAC in two critical roles:

  • As a Structure-Directing Agent (SDA) for Mesoporous Silica Nanoparticles (MSNs)[1].

  • As a Facet-Specific Capping Agent for anisotropic Gold Nanorods (AuNRs)[2].

Physicochemical Profiling: TTAC vs. Standard Surfactants

To understand the causality behind the experimental parameters, it is critical to compare TTAC against traditional alkyl quaternary ammonium salts. The ether linkage in TTAC increases the flexibility of the hydrophobic domain, which directly impacts its behavior in solution.

Table 1: Comparative Physicochemical Data for Nanoparticle Synthesis

PropertyCTAB (Standard)TTAC (Advanced)Mechanistic Impact on Synthesis
Tail Structure Hexadecyl (C16)3-(tridecyloxy)propylEther linkage increases tail flexibility and slight hydrophilicity.
Krafft Temperature ~25 °C< 15 °CAllows robust room-temperature synthesis without surfactant crystallization.
Critical Micelle Concentration 0.9 mM~1.2 mMRequires a slightly higher molarity to initiate self-assembly.
Bilayer Packing Density High (Rigid)Moderate (Flexible)Expands MSN pore sizes; alters aspect ratio tuning during AuNR elongation.
Counterion Bromide (Br⁻)Chloride (Cl⁻)Cl⁻ binds less tightly to gold facets than Br⁻, accelerating growth kinetics.

Application A: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

In this workflow, TTAC micelles serve as soft templates. Under basic conditions, silica precursors hydrolyze and electrostatically assemble around the cationic TTAC headgroups, forming a highly ordered mesoporous network[1].

MSN_Synthesis A TTAC Monomers in Aqueous Solution B Self-Assembly into Spherical Micelles (Above CMC) A->B Concentration > CMC C Addition of TEOS (Silica Precursor) Under Basic Conditions (NaOH) B->C D Hydrolysis & Condensation Silica Shell Forms Around Micelles C->D Sol-Gel Process E As-Synthesized MSNs (Silica-TTAC Composite) D->E F Template Removal (Acidic Methanol Extraction) E->F G Purified Mesoporous Silica Nanoparticles F->G Preserves Silanols

Mechanism of TTAC-templated sol-gel synthesis and extraction of Mesoporous Silica Nanoparticles.

Step-by-Step Methodology

Step 1: Micellar Self-Assembly

  • Action: Dissolve 1.5 g of TTAC in 480 mL of deionized water (18.2 MΩ·cm). Add 3.5 mL of 2.0 M NaOH. Stir at 800 RPM at 30 °C for 30 minutes.

  • Causality & Rationale: The concentration of TTAC is kept well above its CMC (~1.2 mM) to ensure the formation of uniform, spherical micelles. The NaOH establishes a high pH (~11), which is required to catalyze the subsequent hydrolysis of the silica precursor.

Step 2: Silica Condensation

  • Action: Add 5.0 mL of Tetraethyl orthosilicate (TEOS) dropwise (0.5 mL/min) to the basic TTAC solution. Allow the reaction to proceed under continuous stirring for 2 hours.

  • Causality & Rationale: TEOS is highly hydrophobic. Dropwise addition prevents bulk phase separation. The basic environment slowly hydrolyzes the ethoxy groups into hydrophilic silicate anions, which electrostatically self-assemble around the cationic TTAC micelles, driving the sol-gel condensation strictly at the micelle-water interface[1].

  • Validation Checkpoint: The solution should transition from clear to distinctly opalescent within 15 minutes. Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). A successful condensation yields a monodisperse population (PDI < 0.15) centered at 100–120 nm.

Step 3: Template Extraction

  • Action: Centrifuge the suspension at 10,000 RCF for 15 min. Resuspend the pellet in an extraction solution (100 mL methanol + 1 mL concentrated HCl). Reflux at 60 °C for 6 hours. Repeat the extraction twice.

  • Causality & Rationale: While calcination (heating to 550 °C) is a common method for template removal, it causes the condensation of surface silanol (Si-OH) groups into siloxane (Si-O-Si) bridges, reducing the particle's functionalization capacity. Acidic solvent extraction protonates the silicate walls, breaking the electrostatic interaction with TTAC, thereby removing the surfactant while preserving surface reactivity[3].

Application B: Seed-Mediated Synthesis of Gold Nanorods (AuNRs)

In anisotropic metal synthesis, TTAC acts as a shape-directing agent. It forms a tightly packed bilayer on the {100} and {110} facets of gold seeds, sterically hindering growth in the transverse direction and forcing elongation along the {111} facets[2].

AuNR_Synthesis S1 Gold Seed Preparation (HAuCl4 + TTAC + NaBH4) S2 1.5 - 3.0 nm Isotropic Gold Seeds S1->S2 M1 Seed Addition to Growth Solution S2->M1 G1 Growth Solution (HAuCl4 + TTAC + AgNO3) G2 Mild Reduction (Ascorbic Acid) G1->G2 G3 Au(I)-TTAC Complex Formed G2->G3 G3->M1 M2 Facet-Specific TTAC Bilayer Capping M1->M2 M3 Anisotropic Elongation along {111} M2->M3 Underpotential Deposition of Ag+ M4 Purified Gold Nanorods (AuNRs) M3->M4

Seed-mediated anisotropic growth of Gold Nanorods directed by TTAC bilayer facet capping.

Step-by-Step Methodology

Step 1: Seed Generation

  • Action: Mix 5.0 mL of 0.1 M TTAC with 25 µL of 0.05 M HAuCl₄. While stirring vigorously (1200 RPM), inject 0.6 mL of ice-cold 0.01 M NaBH₄. Stir for exactly 2 minutes, then let sit undisturbed at 25 °C for 30 minutes.

  • Causality & Rationale: NaBH₄ is a strong reducing agent that rapidly reduces Au(III) to Au(0), creating a burst of nucleation. The TTAC immediately caps these nuclei, preventing aggregation and stabilizing them as 1.5–3.0 nm isotropic seeds.

  • Validation Checkpoint: The solution must instantly turn light brown. A purple or red hue indicates the seeds have overgrown and the batch must be discarded.

Step 2: Growth Solution Preparation

  • Action: In a separate flask, mix 50 mL of 0.1 M TTAC, 0.5 mL of 0.05 M HAuCl₄, and 0.4 mL of 0.01 M AgNO₃. Add 0.35 mL of 0.1 M Ascorbic Acid.

  • Causality & Rationale: Ascorbic acid is a weak reducing agent. It reduces the yellow Au(III) to colorless Au(I) but lacks the thermodynamic potential to reduce Au(I) to Au(0) without a catalytic surface. AgNO₃ acts as an aspect-ratio controller; Ag⁺ undergoes underpotential deposition on the {110} facets of gold, further restricting transverse growth[2].

Step 3: Anisotropic Elongation

  • Action: Inject 0.12 mL of the Seed Solution into the Growth Solution. Swirl gently for 10 seconds, then leave completely undisturbed in a 25 °C water bath for 12 hours.

  • Causality & Rationale: The pre-formed seeds act as catalysts, lowering the activation energy for the reduction of Au(I) to Au(0). Because TTAC and Ag⁺ tightly block the longitudinal sides, the gold atoms exclusively deposit on the ends of the rods.

Step 4: Purification & Cytotoxicity Mitigation

  • Action: Centrifuge the AuNRs at 8,000 RCF for 20 minutes. Decant the supernatant and resuspend the pellet in ultrapure water. Repeat this twice.

  • Causality & Rationale: Free cationic surfactants in solution are highly cytotoxic because they disrupt cellular lipid bilayers. Rigorous purification is mandatory to remove unbound TTAC before any downstream in vitro or in vivo applications[4].

  • Validation Checkpoint: UV-Vis spectroscopy should reveal two distinct localized surface plasmon resonance (LSPR) peaks: a transverse band at ~515 nm and a longitudinal band at ~750 nm.

References[1] Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. Pharmaceutics / National Institutes of Health (NIH). Available Here[3] Review on Template Removal Techniques for Synthesis of Mesoporous Silica Materials. Energy & Fuels / ACS Publications. Available Here[2] How Surfactants Control Crystal Growth of Nanomaterials. The Journal of Physical Chemistry / ACS Publications.Available Here[4] Cellular Uptake and Cytotoxicity of Gold Nanorods: Molecular Origin of Cytotoxicity and Surface Effects. Nano Letters / ACS Publications. Available Here

Sources

Application Notes & Protocols: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Cationic Lipids in Modern Therapeutics

The landscape of drug delivery has been revolutionized by nanotechnology, enabling the targeted and controlled release of therapeutic agents. Within this field, cationic lipids have emerged as a cornerstone technology, particularly for the delivery of nucleic acids like messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2] Their defining feature, a positively charged headgroup, facilitates the encapsulation of negatively charged genetic material through electrostatic interactions and promotes association with and entry into negatively charged cell membranes.[3][4]

This guide focuses on Trimethyl[3-(tridecyloxy)propyl]ammonium chloride , a quaternary ammonium cationic lipid. Its structure, featuring a permanently charged trimethylammonium headgroup and a C13 hydrophobic tail, makes it an exemplary candidate for formulating nano-scale drug delivery vehicles.[5] While ionizable lipids, which carry a pH-dependent charge, have become prevalent in clinical applications for their improved safety profile, permanently charged quaternary ammonium lipids remain invaluable in research and development.[4][6] They are instrumental in studies aimed at modulating nanoparticle surface charge, enhancing cellular uptake, and achieving specific delivery targets, such as localized expression at an injection site or organ-specific targeting.[7][8]

Here, we provide a comprehensive overview of the rationale for using Trimethyl[3-(tridecyloxy)propyl]ammonium chloride and present detailed protocols for its application in two key platforms: Cationic Solid Lipid Nanoparticles (cSLNs) and multi-component Lipid Nanoparticles (LNPs) for mRNA delivery.

Physicochemical Rationale and Core Principles

The utility of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in drug delivery is directly derived from its amphiphilic structure. Understanding the function of each molecular component is critical to designing effective delivery systems.

  • Quaternary Ammonium Headgroup: This group possesses a permanent, pH-independent positive charge. This ensures a robust and stable electrostatic interaction with anionic cargo (e.g., nucleic acids, certain small molecules) and the cell surface. This strong positive charge is a key driver for cellular internalization.[3][4]

  • Tridecyl (C13) Hydrophobic Tail: This lipid chain acts as the molecule's anchor, driving its self-assembly into supramolecular structures like micelles or its incorporation into the lipid matrix of nanoparticles.[2] The length and saturation of the alkyl tail are known to critically influence the fluidity, stability, and membrane fusion properties of the resulting nanoparticle.[2]

  • Propoxy Linker with Hydroxyl Group: The 3-carbon propyl linker provides spatial separation between the charged headgroup and the lipid tail, offering conformational flexibility. The integral hydroxyl group can participate in hydrogen bonding within the lipid matrix, potentially influencing lipid packing and the stability of the nanoparticle formulation.

Table 1: Physicochemical Properties of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

PropertyValueSource
Molecular Formula C19H42ClNO2[5]
Molecular Weight 352.0 g/mol [5]
Common Synonyms [2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride[5]
Charge Profile Permanent Cationic (Quaternary Amine)Inferred from Structure

Application I: Formulation of Cationic Solid Lipid Nanoparticles (cSLNs)

cSLNs are colloidal carriers composed of a solid lipid core stabilized by surfactants.[9][10] They are particularly useful for improving the bioavailability of poorly soluble drugs. Trimethyl[3-(tridecyloxy)propyl]ammonium chloride can serve as a cationic surfactant, imparting a positive surface charge to the nanoparticle, which can enhance stability through electrostatic repulsion and improve interaction with biological membranes.[10]

Protocol 1: Preparation of cSLNs by Hot Homogenization and Ultrasonication

This method involves creating a nano-emulsion at a temperature above the lipid's melting point, which is then cooled to form solid nanoparticles.[11][12]

Step-by-Step Methodology:

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Weigh a solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) and the therapeutic drug. If the drug is lipid-soluble, add it directly to the lipid. Melt the mixture in a water bath at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Aqueous Phase: Prepare an aqueous solution containing Trimethyl[3-(tridecyloxy)propyl]ammonium chloride as the cationic surfactant and potentially a non-ionic co-surfactant (e.g., Polysorbate 80, Pluronic® F68) in purified water.[12] Heat this phase to the same temperature as the lipid phase. If the drug is water-soluble, dissolve it in this phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax®) at ~8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.

  • High-Energy Homogenization:

    • Immediately subject the hot pre-emulsion to high-energy homogenization to reduce particle size. A common and effective method is probe ultrasonication.

    • Place the pre-emulsion in an ice bath to facilitate rapid cooling and lipid re-solidification during sonication.

    • Apply ultrasonication using a probe sonicator at a high power setting (e.g., 70% amplitude) for 10-15 minutes. Use a pulsed mode (e.g., 10 seconds ON, 5 seconds OFF) to prevent excessive heat generation.

  • Cooling and Nanoparticle Formation:

    • After sonication, transfer the nano-emulsion to a beaker and allow it to cool to room temperature under gentle magnetic stirring. As the lipid droplets cool below their melting point, they solidify, forming the cSLN dispersion.

  • Storage:

    • Store the resulting cSLN dispersion at 4°C for subsequent characterization and use.

G cluster_prep Phase Preparation (T > Lipid M.P.) A Lipid Phase: Solid Lipid + Drug (lipophilic) C Pre-emulsion Formation A->C B Aqueous Phase: Water + Cationic Surfactant + Drug (hydrophilic) B->C High-Shear Mixing D High-Energy Homogenization (Probe Sonication) C->D Immediate Processing E Cooling & Solidification D->E In Ice Bath F Final cSLN Dispersion E->F

Workflow for cSLN Formulation.

Application II: Formulation of mRNA-Lipid Nanoparticles (LNPs)

LNPs are the leading platform for systemic delivery of RNA therapeutics.[4] A typical LNP formulation consists of four components: (1) a cationic or ionizable lipid for RNA complexation, (2) a helper phospholipid (e.g., DSPC) for structural integrity, (3) cholesterol to modulate membrane fluidity, and (4) a PEGylated lipid to provide a hydrophilic corona, which increases stability and circulation time.[4][6] Trimethyl[3-(tridecyloxy)propyl]ammonium chloride can be used as the cationic lipid component in such formulations.

Protocol 2: mRNA-LNP Formulation by Microfluidic Mixing

Microfluidic devices enable the rapid and controlled mixing of lipid and aqueous phases, leading to the spontaneous self-assembly of LNPs with highly reproducible and tunable sizes.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Lipid Stock (Ethanol): Prepare a stock solution of the four lipid components in absolute ethanol. A representative molar ratio could be 50:10:38.5:1.5 for [Cationic Lipid : DSPC : Cholesterol : PEG-Lipid]. Dissolve Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, DSPC, cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol to achieve a final total lipid concentration of ~10-25 mM.

    • mRNA Stock (Aqueous Buffer): Dissolve the mRNA payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that ionizable lipids (if used) are protonated, but it is also standard practice for formulations with permanently charged lipids. The final mRNA concentration should be in the range of 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr® Benchtop).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (FRR). A typical FRR is 3:1 (Aqueous:Ethanol), which ensures a rapid polarity change that drives nanoparticle self-assembly.

  • Nanoparticle Formation and Collection:

    • The rapid mixing within the microfluidic channels causes the lipids to precipitate and encapsulate the mRNA, spontaneously forming LNPs.

    • Collect the output solution, which is now a mixture of ethanol, aqueous buffer, and the newly formed LNPs.

  • Buffer Exchange and Concentration:

    • The collected LNPs must be purified to remove ethanol and exchange the acidic buffer for a physiologically compatible buffer (e.g., PBS, pH 7.4).

    • Use tangential flow filtration (TFF) or dialysis with a suitable molecular weight cutoff (e.g., 100 kDa) against PBS. This step also allows for the concentration of the final LNP formulation.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

G cluster_inputs Input Phases A Lipid Phase (Ethanol): Cationic Lipid, Helper Lipid, Cholesterol, PEG-Lipid C Microfluidic Mixer A->C B Aqueous Phase (pH 4.0): mRNA in Citrate Buffer B->C FRR 3:1 D Self-Assembled LNPs in Ethanol/Buffer C->D Rapid Mixing E Buffer Exchange (Dialysis / TFF) D->E F Final mRNA-LNP Formulation in PBS (pH 7.4) E->F

Workflow for mRNA-LNP Formulation.

Essential Characterization and Quality Control Protocols

Thorough characterization is essential to ensure the safety, efficacy, and reproducibility of any nanoparticle formulation.[13][14][15]

Protocol 3: Physicochemical Characterization
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute a small aliquot of the nanoparticle dispersion in an appropriate medium (e.g., purified water for size/PDI, 10 mM NaCl for zeta potential).

    • Analyze the sample using Dynamic Light Scattering (DLS) with a Zetasizer instrument.

    • Rationale: Size dictates the biological fate and cellular uptake of nanoparticles.[16] PDI indicates the homogeneity of the formulation, with values < 0.2 being desirable. Zeta potential confirms the surface charge, which is critical for stability and cellular interaction.[11] A high positive zeta potential (e.g., > +20 mV) is expected for these formulations.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Separate the encapsulated drug from the free, unencapsulated drug. Centrifugal ultrafiltration devices (e.g., Amicon® Ultra, 100 kDa MWCO) are effective for this.[17]

    • Place a known volume of the nanoparticle dispersion into the filter unit and centrifuge according to the manufacturer's instructions.

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC for small molecules, RiboGreen™ assay for RNA).

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] * 100

      • DL% = [(Total Drug - Free Drug) / Total Lipid Weight] * 100

    • Rationale: These parameters are crucial for determining the dose and efficiency of the delivery system.[18]

Table 2: Typical Target Parameters for Nanoparticle Formulations

ParameterTarget ValueRationale
Particle Size (Z-average) 50 - 200 nmOptimal range for cellular uptake and avoiding rapid clearance.[16]
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogeneous population.
Zeta Potential > +20 mVEnsures colloidal stability via electrostatic repulsion.
Encapsulation Efficiency > 90%High efficiency minimizes waste and reduces exposure to free drug.
Protocol 4: In Vitro Drug Release Study

The dialysis bag method is a widely used technique to assess the release profile of a drug from its nanocarrier.[19][20]

  • Setup:

    • Hydrate a dialysis membrane (e.g., 12-14 kDa MWCO for small molecules, higher for RNA) according to the manufacturer's protocol.

    • Pipette a precise volume (e.g., 1-2 mL) of the nanoparticle formulation into the dialysis bag and securely clip both ends.

    • Submerge the sealed bag in a larger volume of release buffer (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions) in a beaker.

  • Execution:

    • Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain a constant temperature (37°C).

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.

  • Analysis:

    • Quantify the drug concentration in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Plot the cumulative percentage of drug released versus time.

  • Rationale: This assay provides critical information on whether the drug is released immediately or in a sustained manner, which is a key design parameter for a controlled-release system.[14]

G cluster_beaker Release Medium (e.g., PBS, 37°C) Bag Sampler Aliquot Sampling (Time Points) Bag->Sampler Drug Diffuses Out Stirrer Magnetic Stirrer cluster_beaker cluster_beaker Analysis Drug Quantification (e.g., HPLC) Sampler->Analysis

Sources

Application Note: Preparation and Handling of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Structurally, it consists of a positively charged trimethylammonium head group linked via a propyl spacer to a tridecyl (C13) ether tail. Unlike ester-linked lipids (e.g., DOTAP), the ether linkage in this compound provides superior chemical stability against hydrolysis, making it a robust candidate for long-term cell culture applications.

Primary Applications:

  • Membrane Permeabilization: At specific concentrations, it interacts with anionic phospholipids in the cell membrane, altering permeability.

  • Antimicrobial Assays: Used as a reference standard for evaluating cytotoxicity and bactericidal efficacy.

  • Transfection/Delivery: Acts as a helper lipid or primary cationic agent for nucleic acid complexation (though less common than C18 analogs).

Scope of this Guide: This protocol details the physicochemical properties, sterile stock preparation, and working solution dilution strategies required to maintain cell viability and experimental reproducibility.

Physicochemical Profile

Before preparation, verify the specific batch parameters from your Certificate of Analysis (CoA).

PropertyValue / Description
Chemical Formula

Molecular Weight ~335.99 g/mol (Check specific batch)
Structure Amphiphilic: Hydrophilic Cationic Head + Hydrophobic C13 Tail
Solubility (Water) Soluble (Forms micelles above CMC)
Solubility (Organic) Soluble in Ethanol, DMSO, Methanol
Stability High (Ether linkage is resistant to hydrolysis)
Critical Micelle Concentration (CMC) Estimated ~1-5 mM (Class-dependent)

Preparation Protocol

Solvent Selection Strategy

For cell culture, solubility and sterility are paramount. While water-soluble, preparing aqueous stocks of cationic lipids often leads to micelle formation that can clog sterile filters.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (EtOH) .

    • Why? Organic solvents ensure the compound remains in a monomeric state, facilitating accurate quantification and sterile filtration.

  • Alternative: Nuclease-free Water (Only if organic solvents are strictly prohibited in downstream assays).

Stock Solution Preparation (10 mM)

Target Concentration: 10 mM (allows for 1000x dilution to reach 10 µM working concentration).

Reagents Required:

  • Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (Solid)

  • Sterile DMSO (Cell Culture Grade) or Absolute Ethanol

  • 1.5 mL Microcentrifuge tubes (Polypropylene)

Procedure:

  • Weighing: Accurately weigh 3.36 mg of the compound.

    • Calculation:

      
      .
      
  • Dissolution: Add 1.0 mL of Sterile DMSO or Ethanol to the vial.

  • Mixing: Vortex vigorously for 30 seconds. Ensure no solid particles remain.

    • Note: If using water, warm to 37°C to speed up dissolution.

  • Sterilization:

    • If dissolved in DMSO/EtOH: The solvent is inherently bacteriostatic/sterile if handled in a hood.

    • If dissolved in Water: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid Nylon filters as cationic lipids may bind to them.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6-12 months.

Working Solution Preparation

Critical Step: Diluting cationic lipids directly into serum-containing media can cause precipitation due to interaction with negatively charged serum proteins (Albumin).

Protocol:

  • Intermediate Dilution: Dilute the Stock Solution (10 mM) 1:100 in Serum-Free Media (SFM) or PBS to create a 100 µM intermediate.

    • Example: 10 µL Stock + 990 µL PBS.

  • Final Dilution: Add the intermediate solution to your cell culture wells to achieve the desired final concentration (e.g., 1–10 µM).

  • Mixing: Swirl the plate gently immediately after addition.

Experimental Workflow Visualization

The following diagram illustrates the preparation and application workflow, highlighting critical decision points to prevent precipitation.

G Start Solid Compound (Weigh 3.36 mg) Solvent Select Solvent Start->Solvent DMSO DMSO / Ethanol (Preferred) Solvent->DMSO High Solubility Water Water (Risk of Micelles) Solvent->Water Low Solubility Stock 10 mM Stock Solution (Vortex to dissolve) DMSO->Stock Water->Stock Filter Sterile Filter (0.22 µm PES) (Mandatory for Water) Stock->Filter If Water Storage Aliquot & Store -20°C Stock->Storage If DMSO/EtOH Filter->Storage Dilution Intermediate Dilution (1:100 in PBS/Serum-Free Media) Storage->Dilution Final Add to Cells (Final Conc: 1-10 µM) Dilution->Final Precipitation Precipitation Risk! (Do not add directly to Serum) Dilution->Precipitation Avoid direct serum contact

Caption: Workflow for preparing cationic surfactant solutions, emphasizing solvent choice and intermediate dilution to prevent serum precipitation.

Application Notes & Validation

Cytotoxicity (The "Double-Edged Sword")

Cationic amphiphiles are inherently cytotoxic at high concentrations because they disrupt the plasma membrane potential.

  • Safe Range: Typically 0.1 µM – 5 µM.

  • Toxic Range: Often >10 µM (Cell line dependent).

  • Control: Always run a "Vehicle Control" (DMSO/Ethanol only) to ensure the solvent is not causing toxicity. Keep final solvent concentration < 0.5% (v/v).

Mechanism of Action

Upon addition to the culture:

  • Electrostatic Attraction: The positively charged ammonium head binds to negatively charged proteoglycans and phospholipids on the cell surface.

  • Intercalation: The C13 tridecyl tail inserts into the lipid bilayer.

  • Effect: At low doses, this increases membrane permeability (useful for drug uptake). At high doses, it causes pore formation and lysis.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in Media Direct addition of high-conc stock to serum.Use intermediate dilution in PBS/SFM first.
High Cell Death Concentration > CMC; Solvent toxicity.Titrate down (try 0.5, 1, 2, 5 µM). Reduce DMSO <0.1%.
Solution Cloudy (Stock) Incomplete dissolution.Warm to 37°C; Sonicate for 5 mins.
Filter Clogging Micelle formation (Water stock).Use DMSO/Ethanol for stock; Use PES filters.

References

  • Cationic Lipid Solubility: Paland, N., et al. "Solubility and storage of lipids in DMSO vs Ethanol for cell culture." ResearchGate Protocols, 2014. Link

  • Solvent Cytotoxicity: Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE, 2013. Link

  • Quaternary Ammonium Synthesis: Migahed, M.A., et al. "Synthesis, Characterization, Surface and Biological Activity of Diquaternary Cationic Surfactants." Journal of Surfactants and Detergents, 2016.[1] Link

  • General Cell Culture Lipid Protocol: Avanti Polar Lipids. "Preparation of Cationic Liposomes & Transfection of Cells."[2] Merck Millipore Protocols. Link

Sources

Application Notes and Protocols: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and potential applications of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride as a phase transfer catalyst (PTC). While specific literature on this particular quaternary ammonium salt is limited, its structural features—a lipophilic C13 tail combined with a cationic ammonium head—suggest its utility in facilitating reactions between immiscible phases. This guide synthesizes fundamental principles of phase transfer catalysis with actionable, albeit general, protocols that can be adapted and optimized for this specific catalyst. We will delve into the mechanistic underpinnings of PTC, outline experimental design considerations, and provide a detailed exemplar protocol for a classic S\textsubscript{N}2 reaction.

Introduction to Phase Transfer Catalysis (PTC)

Many valuable organic synthesis reactions are hindered by the mutual insolubility of reactants.[1][2] For instance, an ionic nucleophile soluble in an aqueous phase may need to react with an organic substrate soluble only in a nonpolar organic solvent.[2] Under normal conditions, the reaction rate is negligible as the reactants are physically separated. Phase transfer catalysis provides an elegant solution to this problem by introducing a catalyst that transports a reactant from one phase to another, thereby enabling the reaction to proceed.[3][4]

The advantages of employing PTC are numerous and significant for both laboratory and industrial-scale synthesis:

  • Milder Reaction Conditions: PTC often allows reactions to occur at lower temperatures and atmospheric pressure.[5]

  • Increased Reaction Rates and Yields: By bringing reactants together, PTC dramatically accelerates reaction rates and often leads to higher product yields.[3][6]

  • Elimination of Expensive or Hazardous Solvents: It reduces the need for expensive aprotic solvents that would be required to dissolve all reactants in a single phase.[3]

  • Green Chemistry: By enabling the use of water and reducing the need for organic solvents, PTC aligns with the principles of green chemistry.[3]

  • Simplified Workup: Product isolation is often more straightforward as the catalyst and byproducts can be easily separated.

Quaternary ammonium salts ("quats") are the most common class of phase transfer catalysts due to their wide availability, low cost, and tunable properties.[4][7]

The Catalyst: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Structural Analysis and Hypothesized Properties

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a quaternary ammonium salt. Its structure consists of:

  • A hydrophilic, cationic head : The positively charged nitrogen atom (N\textsuperscript{+}) is responsible for pairing with the anionic reactant (e.g., CN⁻, OH⁻, Br⁻) in the aqueous phase.

  • Lipophilic tails : The molecule possesses three methyl groups and, most importantly, a long -(CH₂)₃O(CH₂)₁₂CH₃ chain. This extended tridecyloxypropyl group confers significant lipophilicity (oil-loving character) to the cation.

This amphiphilic nature is the key to its function.[5] The long C13 chain will ensure the ammonium cation, along with its paired anion, is highly soluble in the organic phase where the substrate resides. The efficiency of a PTC is often correlated with the lipophilicity of its cation, which facilitates the extraction of the anion from the aqueous phase.[8]

Comparison with Common Phase Transfer Catalysts

To understand the potential performance of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, it's useful to compare it with other widely used catalysts.

Catalyst NameStructureKey Features
Tetrabutylammonium bromide (TBAB)(C₄H₉)₄N⁺Br⁻Moderately lipophilic; a general-purpose and widely used PTC.
Benzyltriethylammonium chloride (TEBAC)(C₂H₅)₃(C₇H₇)N⁺Cl⁻Often effective for hydroxide-initiated reactions.[8]
Aliquat® 336 (Methyltrioctylammonium chloride)CH₃(C₈H₁₇)₃N⁺Cl⁻Highly lipophilic due to the three C8 chains; very effective but can be difficult to remove.
Trimethyl[3-(tridecyloxy)propyl]ammonium chloride CH₃(C₁₃H₂₇O(CH₂)₃)N⁺(CH₃)₂Cl⁻Expected to be highly lipophilic due to the C13 chain. The ether linkage may influence its stability and solubility characteristics.

Mechanism of Action: The Starks Extraction Mechanism

For S\textsubscript{N}2 reactions, the most accepted mechanism for quaternary ammonium salt PTC is the Starks extraction mechanism.[9] The catalyst acts as a shuttle, transporting the nucleophile from the aqueous phase to the organic phase.

PTC_Mechanism

Step-by-Step Breakdown:

  • Ion Exchange: At the aqueous-organic interface, the catalyst cation (Q⁺) exchanges its initial anion (X⁻, in our case Cl⁻) for the reactant nucleophile (Nu⁻) from the aqueous phase, forming an ion pair, [Q⁺Nu⁻].

  • Phase Transfer: The newly formed lipophilic ion pair [Q⁺Nu⁻] dissolves in the organic phase.

  • Organic Phase Reaction: In the organic phase, the "naked" nucleophile is highly reactive as it is not heavily solvated. It attacks the organic substrate (R-X) in a classic S\textsubscript{N}2 reaction, forming the desired product (R-Nu) and displacing the leaving group (X⁻).[2]

  • Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the leaving group (X⁻) to form [Q⁺X⁻]. This ion pair then migrates back towards the aqueous phase to restart the cycle.[9]

Application Protocol: Williamson Ether Synthesis

This section provides a detailed, step-by-step protocol for a model Williamson ether synthesis, a classic S\textsubscript{N}2 reaction well-suited for phase transfer catalysis.[3] This protocol serves as a starting point and should be optimized for specific substrates.

Reaction: R-OH + R'-X → R-O-R' + HX (catalyzed by PTC under basic conditions)

Materials and Reagents
  • Alcohol (R-OH): e.g., 1-Octanol

  • Alkyl Halide (R'-X): e.g., Benzyl bromide

  • Base: 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Organic Solvent: Toluene

  • Phase Transfer Catalyst: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

  • Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.

  • Standard laboratory glassware for workup and purification.

Experimental Workflow Diagram

Workflow

Step-by-Step Protocol
  • Reagent Charging: To a 250 mL round-bottom flask equipped with a robust magnetic stir bar, add 1-octanol (e.g., 10 mmol, 1.0 eq) and toluene (50 mL). Begin vigorous stirring (e.g., 500-700 RPM) to ensure good mixing between the phases.

    • Expert Insight: Vigorous stirring is critical in PTC to maximize the interfacial surface area where the ion exchange occurs.[5] A mechanical stirrer is recommended for larger-scale reactions.

  • Base Addition: Slowly add 50% aqueous NaOH solution (25 mL). The alcohol will be deprotonated at the interface to form the alkoxide nucleophile.

  • Catalyst Addition: Add Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (0.1-1.0 mol%, e.g., 0.1 mmol).

    • Expert Insight: The optimal catalyst loading must be determined empirically. Start with a low loading (e.g., 0.5 mol%) and increase if the reaction rate is too slow. Excess catalyst can sometimes complicate purification.

  • Substrate Addition & Reaction: Add benzyl bromide (10 mmol, 1.0 eq) to the mixture. Heat the reaction to a controlled temperature (e.g., 85 °C) under a reflux condenser.

    • Trustworthiness Check: The reaction is often exothermic. Monitor the internal temperature carefully during heating.

  • Reaction Monitoring: Monitor the disappearance of the starting materials using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), by taking small aliquots from the organic layer.

  • Workup - Quenching and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Add deionized water (50 mL) to dissolve the sodium salts. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (25 mL) to neutralize any remaining base, followed by saturated NaCl (brine) solution (25 mL) to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ether.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Slow or No Reaction - Insufficient stirring- Low temperature- Catalyst deactivation- Low catalyst loading- Increase stirring rate- Increase reaction temperature- Ensure base stability of the catalyst; phosphonium salts are sometimes more stable at high temps[1]- Increase catalyst loading incrementally (e.g., to 2-5 mol%)
Formation of Byproducts - Side reactions (e.g., elimination)- Reaction temperature too high- Lower the reaction temperature- Use a milder base if applicable- Screen different solvents
Difficult Emulsion during Workup - High catalyst concentration- The long lipophilic tail of the catalyst acting as a surfactant- Add brine to help break the emulsion- Centrifuge the mixture if the emulsion is persistent- Filter the mixture through a pad of Celite

Conclusion

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, by virtue of its chemical structure, is a promising candidate for a highly effective phase transfer catalyst, particularly for reactions involving organic-soluble substrates and aqueous-soluble nucleophiles. Its long lipophilic chain should promote efficient extraction of anions into the organic phase, potentially leading to high reaction rates under mild conditions. The provided protocols and mechanistic insights serve as a robust foundation for researchers to explore and optimize the use of this catalyst in a wide array of synthetic applications, from pharmaceuticals to fine chemicals.[10][11]

References

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Research and Therapy. Available from: [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. eGyanKosh. Available from: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available from: [Link]

  • Kinetics and Mechanism of Quaternary Ammonium Salts as Phase-Transfer Catalysts in the Liquid−Liquid Phase for Oxidation of Thiophene. (2007, August 4). Energy & Fuels. Available from: [Link]

  • Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows. Available from: [Link]

  • "A Minireview of Phase-Transfer Catalysis and Recent Trends". (2025, August 6). ResearchGate. Available from: [Link]

  • Recent Development and Application of Chiral Phase-Transfer Catalysts. ACS Publications. Available from: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedres. Available from: [Link]

  • Special Issue : Applications of Phase Transfer Catalysis in Organic Synthesis. MDPI. Available from: [Link]

  • Phase transfer catalysis (PTC). (2023, July 2). OperaChem. Available from: [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]

  • A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity. PMC. Available from: [Link]

  • Lecture 41 : Phase Transfer Catalysis. Nptel. Available from: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. St. Paul's Cathedral Mission College. Available from: [Link]

Sources

Application Note: Experimental Setup for Measuring the Surface Tension of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a specialized ether-linked cationic surfactant (etherquat). Its molecular architecture consists of an odd-numbered hydrophobic tail (


), a hydrophilic ether-propyl spacer (

), and a positively charged quaternary ammonium headgroup (

). This structural motif provides exceptional wetting, antimicrobial efficacy, and liposomal stabilization properties, making it highly valuable in targeted drug delivery and cosmetic formulations.
The Measurement Challenge: Probe Adsorption Artifacts

Determining the Critical Micelle Concentration (CMC) and surface tension (


) of cationic surfactants presents a severe analytical challenge. Traditional tensiometry relies on the Wilhelmy method using a Platinum (Pt) plate. However, most solid surfaces, including platinum oxides, carry a native negative charge. The cationic trimethylammonium headgroups strongly adsorb onto the Pt plate via electrostatic attraction, orienting their hydrophobic tridecyl tails outward [1].

This deposition renders the probe hydrophobic, causing the contact angle (


) between the liquid and the plate to deviate significantly from zero. Because the Wilhelmy equation (

) assumes complete wetting (

), a non-zero contact angle results in a drastic underestimation of the force (

), yielding artificially low and highly erratic surface tension values, particularly near the CMC [1, 2].
The Solution: Orthogonal Validation

To build a self-validating experimental system, this protocol abandons the standard Pt plate. Instead, it employs a Modified Paper Wilhelmy Plate for static equilibrium measurements and Pendant Drop Tensiometry for dynamic adsorption kinetics. While the cationic surfactant still adsorbs to the cellulose in the paper plate, the inherent porosity of the matrix ensures that capillary action maintains a macroscopic contact angle of zero (


), completely bypassing the measurement artifact [1, 2].

Experimental Workflow

G Start Trimethyl[3-(tridecyloxy)propyl] ammonium chloride (Cationic Surfactant) Challenge Artifact: Probe Adsorption Pt Plate becomes hydrophobic (θ > 0) Start->Challenge Positive charge binds to metal Decision Select Artifact-Free Measurement Method Challenge->Decision Requires alternative Method1 Modified Wilhelmy Plate (Whatman Filter Paper) Decision->Method1 Method2 Pendant Drop Tensiometry (Optical Drop Profile) Decision->Method2 Result1 Static Surface Tension & CMC Determination Method1->Result1 Porosity maintains θ = 0 Result2 Dynamic Surface Tension & Adsorption Kinetics Method2->Result2 No solid probe contact

Workflow for measuring cationic surfactant surface tension avoiding probe adsorption artifacts.

Expected Physicochemical Parameters

Based on homologous series data for ether-linked quaternary ammonium compounds, the following quantitative parameters are expected. These metrics serve as baseline validation criteria for your experimental setup.

ParameterSymbolExpected RangeAnalytical Significance
Critical Micelle Concentration CMC1.0 - 2.5 mMThreshold for micellization; dictates minimum effective dosing for liposomal/drug formulation.
Surface Tension at CMC

32 - 36 mN/mIndicates the maximum surface activity and wetting capability of the etherquat.
Maximum Surface Excess

2.5 - 3.0

mol/m

Reflects the packing density of the surfactant monomers at the air-water interface.
Minimum Area per Molecule

55 - 65 Å

Governed by the steric hindrance of the tridecyl chain and electrostatic repulsion of the headgroups.

Step-by-Step Methodologies

Protocol A: Preparation of Surfactant Solutions

Causality Note: Surface tension is exquisitely sensitive to trace impurities. Furthermore, cationic surfactants experience an electrostatic energy barrier during adsorption. As the interface fills with positively charged monomers, incoming molecules are repelled, meaning equilibrium takes significantly longer to achieve than with nonionic surfactants [3].

  • Glassware Decontamination: Wash all volumetric flasks and sample vessels with Alconox detergent, followed by a 10-minute soak in 1 M

    
     to remove trace metal ions. Rinse 10 times with ultra-pure Milli-Q water (18.2 MΩ·cm) and bake at 120 °C until dry.
    
  • Stock Solution Preparation: Dissolve Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in Milli-Q water to create a 20 mM stock solution (roughly 10x the expected CMC).

  • Serial Dilution: Prepare a 15-point concentration series ranging from 0.01 mM to 15 mM.

  • Equilibration: Seal the vessels and allow them to equilibrate in a temperature-controlled bath at 25.0 ± 0.1 °C for a minimum of 4 hours prior to measurement to overcome kinetic adsorption barriers [3].

Protocol B: Modified Paper Wilhelmy Plate Method (Static )

Causality Note: Reusing paper plates causes monomer carryover, artificially depressing the surface tension of subsequent dilute samples [1]. A fresh plate must be used for every concentration.

  • Probe Preparation: Cut Whatman Chr 1 chromatography paper into exact 10 mm x 20 mm rectangular plates. Handle strictly with clean, stainless-steel tweezers.

  • Calibration: Calibrate the microbalance of the tensiometer using a standardized calibration weight. Measure the surface tension of pure Milli-Q water at 25 °C (Must read 71.9 - 72.2 mN/m).

  • Pre-Wetting: Attach a fresh paper plate to the balance hook. Raise the sample vessel until the liquid surface touches the bottom edge of the paper. Allow capillary action to draw the solution up the paper for 30 seconds.

  • Measurement: Tare the balance with the wetted plate suspended just above the liquid. Slowly raise the liquid until contact is made. Record the equilibrium force reading after 120 seconds of stabilization.

  • Iteration: Discard the paper plate. Repeat steps 3-4 for all concentrations in ascending order (from lowest to highest concentration).

Protocol C: Pendant Drop Tensiometry (Dynamic )

Causality Note: This optical method requires no solid probe, making it immune to wetting artifacts. It is used here to validate the static results and to map the time-dependent relaxation phenomena of the interface [3].

  • Syringe Loading: Load a gastight glass syringe (fitted with a flat-tipped 1.8 mm outer diameter stainless steel needle) with the surfactant solution.

  • Drop Formation: Extrude a drop into a temperature-controlled, vapor-saturated cuvette to prevent evaporation. The drop volume should be approximately 80% of the detachment volume.

  • Profile Capture: Use a high-speed CCD camera to capture the drop profile at 10 frames per second for the first minute, then 1 frame per second for the next 30 minutes.

  • Laplace Fitting: Utilize the tensiometer software to fit the captured drop contours to the Young-Laplace equation, calculating the dynamic surface tension (

    
    ) continuously until the variance over 5 minutes is 
    
    
    
    mN/m.

Data Analysis & Thermodynamic Calculations

To extract the critical thermodynamic properties of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, plot the equilibrium surface tension (


) against the base-10 logarithm of the surfactant concentration (

).
  • CMC Determination: Fit a linear regression to the steeply descending pre-CMC region. Fit a horizontal line to the post-CMC plateau. The concentration at the intersection of these two lines is the CMC.

  • Surface Excess (

    
    ):  Calculate the maximum adsorption density using the Gibbs adsorption isotherm:
    
    
    
    
    Note: For a 1:1 ionic surfactant in pure water (no added salt), the prefactor
    
    
    due to the simultaneous adsorption of the surfactant cation and the chloride counterion.
  • Minimum Area per Molecule (

    
    ): 
    
    
    
    
    Where
    
    
    is Avogadro's number, yielding the area in square Angstroms (
    
    
    ).

References

  • Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions KRÜSS Scientific Application Reports URL: [Link]

  • Surfactant-Like Behavior for the Adsorption of Mixtures of a Polycation and Two Different Zwitterionic Surfactants at the Water/Vapor Interface MDPI Colloids and Interfaces URL:[Link]

  • Adsorption Kinetics of a Cationic Surfactant Bearing a Two-Charged Head at the Air-Water Interface MDPI Molecules URL:[Link]

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in enhanced oil recovery techniques

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for Senior Application Scientists and R&D professionals. It bridges the gap between precise chemical characterization (pharmaceutical standard) and field application (Enhanced Oil Recovery).[1]

High-Stability Ether-Cationic Surfactant for Carbonate Wettability Alteration [2]


-Ether-QUAT
CAS Registry (Related):  120086-58-0 (Generic Alkyl-Ether-Propyl-Quats)[2]

Executive Summary

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a specialized ether-linked cationic surfactant designed for Enhanced Oil Recovery (EOR) in carbonate reservoirs.[1][2] Unlike conventional alkyltrimethylammonium salts (e.g., CTAB), this molecule incorporates an ether oxygen and a propyl spacer between the hydrophobic tail (


) and the hydrophilic head.[2]

This structural modification provides two critical advantages for "Drug-Grade" EOR development:

  • Enhanced Solubility: The ether linkage increases hydrophilicity, preventing precipitation in high-salinity brines (>150,000 ppm TDS).[1]

  • Chemical Stability: The propyl-ether bond is resistant to hydrolysis at high temperatures (>90°C), unlike ester-based surfactants.[1]

Primary Mechanism: Wettability Alteration (Oil-Wet


 Water-Wet) via Ion-Pair Formation.[2][3]

Chemical Identity & Characterization Profile

Rigorous characterization is required to ensure batch-to-batch consistency, adhering to pharmaceutical raw material standards.

Molecular Structure

IUPAC Name: N,N,N-trimethyl-3-(tridecyloxy)propan-1-aminium chloride Formula:


MW:  ~335.99  g/mol [2]

Structure Diagram (DOT):

ChemicalStructure cluster_0 Hydrophobic Tail cluster_1 Linker cluster_2 Hydrophilic Head Tail Tridecyl Chain (C13H27) Ether Ether Oxygen (-O-) Tail->Ether Spacer Propyl Spacer (-(CH2)3-) Ether->Spacer Head Trimethylammonium (-N+(CH3)3) Spacer->Head Counter Chloride (Cl-) Head->Counter Ionic Bond

Figure 1: Structural segmentation of the C13-Ether-Quat molecule highlighting the ether-linker which confers salinity tolerance.[2]

Physicochemical Specifications (Table 1)
ParameterSpecificationAnalytical MethodRationale
Appearance Clear to pale yellow liquidVisualTurbidity indicates impurity/insolubility.
Active Matter 50% ± 2.0% (w/w)Two-phase Titration (Hyamine 1622)Precise dosing for CMC determination.[1][2]
Free Amine < 1.0%Potentiometric TitrationUnreacted precursor affects wettability.[1]
pH (5% aq) 6.0 – 8.0pH MeterCompatibility with formation brine.[1][2]
CMC ~0.8 – 1.2 mMSurface Tensiometry (Wilhelmy Plate)Determines minimum effective dosage.[1][2]
Cloud Point > 100°C (in brine)ASTM D2024Must exceed reservoir temperature.[1][2]

Mechanism of Action: Ion-Pair Stripping

In carbonate reservoirs, the rock surface is positively charged but rendered oil-wet by the adsorption of negatively charged carboxylate components (asphaltenes/naphthenic acids) from the crude oil.

The Protocol Logic:

  • Approach: The cationic head (

    
    ) of the surfactant approaches the interface.[1]
    
  • Ion-Pairing: The surfactant forms a strong ion-pair with the adsorbed carboxylate (

    
    ).[1]
    
  • Desorption: The [Surfactant-Carboxylate] complex is less soluble in water but more soluble in the oil phase (or forms micelles), "stripping" the oil component off the rock.[1]

  • Result: The underlying calcite surface is exposed to water, restoring a water-wet state (favorable for oil recovery).[1]

Mechanism cluster_rock Carbonate Rock Surface (Initially Oil-Wet) Rock Calcite Surface (+) OilComp Adsorbed Carboxylates (-) (Oil Layer) Rock->OilComp Electrostatic Attraction IonPair Formation of Ion-Pair [Quat(+) --- Carboxylate(-)] OilComp->IonPair Stronger Affinity Surfactant C13-Ether-Quat (+) (In Brine) Surfactant->OilComp Approaches Interface Surfactant->IonPair Desorption Desorption into Oil Phase IonPair->Desorption Solubilization WaterWet Water-Wet Rock Surface (Restored) Desorption->WaterWet Exposes Surface

Figure 2: The "Ion-Pair Stripping" mechanism driving wettability alteration in carbonate reservoirs.[2]

Experimental Protocols

Protocol A: Thermal & Salinity Stability Profiling

Objective: Validate the ether-linkage advantage over ester-quats.

Materials:

  • Synthetic Reservoir Brine (e.g., seawater: 57,000 ppm TDS; or formation brine: 200,000 ppm TDS).[1][2]

  • High-pressure glass tubes (sealed).[1][2]

  • Oven (

    
    ).[1][2]
    

Procedure:

  • Prepare a 0.5% (w/v) solution of C13-Ether-Quat in the target brine.[1]

  • Scan initial UV-Vis spectrum or HPLC chromatogram (Time 0).[1][2]

  • Incubate samples at

    
     and 
    
    
    
    for 30 days.
  • Visual Check: Observe for precipitation or phase separation daily.

  • Chemical Check: Analyze aliquots at Day 7, 14, and 30 via HPLC-MS.

    • Pass Criteria: >95% active molecule retention; no hydrolysis products detected.[1]

Protocol B: Wettability Alteration (Contact Angle)

Objective: Quantify the shift from oil-wet to water-wet.[4]

Materials:

  • Calcite crystal substrates (aged in crude oil for 4 weeks at

    
     to induce oil-wetness).[1]
    
  • Goniometer (Drop Shape Analyzer).[1][2]

  • Crude Oil.[1][4][5]

  • Surfactant Solution (0.2 wt% in brine).[1][2]

Step-by-Step:

  • Initial State: Place the oil-aged calcite chip in a cell filled with formation brine.

  • Measurement: Deposit an oil droplet underneath the chip (inverted drop method).[1] Measure the contact angle (

    
    ).[1][4][5]
    
    • Expected:

      
       (Oil-wet).[1][2]
      
  • Treatment: Replace brine with Surfactant Solution.[1][5] Allow to equilibrate for 24 hours at reservoir temperature.

  • Final Measurement: Measure the contact angle of the oil droplet again.[1]

    • Target:

      
       (Water-wet).[1][2]
      
    • Success Metric: A

      
       of 
      
      
      
      indicates successful wettability reversal.[1]
Protocol C: Spontaneous Imbibition (Amott Cell)

Objective: Mimic oil recovery from fractured carbonate matrix.[2]

Workflow Diagram (DOT):

Imbibition CorePrep 1. Core Saturation (100% Oil) Aging 2. Aging (90C, 4 Weeks) CorePrep->Aging Immersion 3. Immersion in Surfactant Sol. Aging->Immersion Measure 4. Measure Oil Expulsion Vol. Immersion->Measure

Figure 3: Workflow for Spontaneous Imbibition Testing (Amott Cell).[2]

Procedure:

  • Saturate carbonate core plugs with crude oil (

    
    ).[1][2]
    
  • Place the core in an Amott cell containing the surfactant solution (0.5 wt%).[1]

  • Maintain at reservoir temperature (

    
    ).[1][2]
    
  • Record the volume of oil expelled to the top of the cell over time (up to 30 days).[1]

  • Calculation: Recovery Factor (% OOIP) = (Vol Oil Expelled / Total Oil in Core) * 100.[1][2]

References & Authoritative Grounding

The following references provide the mechanistic foundation for using cationic ether surfactants in carbonate EOR.

  • Standnes, D. C., & Austad, T. (2000).[1][2][3] "Wettability alteration in chalk: 2. Mechanism for wettability alteration from oil-wet to water-wet using surfactants."[1][3] Journal of Petroleum Science and Engineering.

    • Relevance: Establishes the "Ion-Pair" mechanism for cationic surfactants stripping carboxylates.[1][3][5]

    • [2]

  • Cui, Z., et al. (2023).[1][2] "Wettability Alteration Mechanisms in Enhanced Oil Recovery with Surfactants." Energies.[1]

    • Relevance: Reviews the specific stability advantages of ether-linked surfactants over esters in high-temperature environments.

    • [2]

  • Hirasaki, G. J., & Zhang, D. L. (2004).[1][2] "Surface Chemistry of Oil Recovery from Fractured, Oil-Wet, Carbonate Formations." SPE Journal.[1]

    • Relevance: Foundational work on using cationic surfactants to alter wettability in dolomites and calcites.[1]

  • PubChem Compound Summary. (2025). "1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-(tridecyloxy)-, chloride" (Structural Analog).

    • Relevance: Chemical safety and physical property data for the tridecyloxy-propyl class.[1]

    • [2]

Disclaimer: This Application Note is for research and development purposes only. Users must validate protocols in their specific reservoir conditions (brine composition, crude oil acid number, and rock mineralogy) before field deployment.[1][2]

Sources

Formulation of Cationic Microemulsions Using Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nanostructured lipid carriers and microemulsions has fundamentally shifted the paradigm of topical, transdermal, and ocular drug delivery. Among the stabilizing agents used in these systems, cationic surfactants offer unique biological advantages, including inherent antimicrobial properties and profound electrostatic interactions with negatively charged biological membranes (e.g., mucin, stratum corneum).

This application note provides a comprehensive, causality-driven guide to formulating microemulsions using Trimethyl[3-(tridecyloxy)propyl]ammonium chloride —a specialized ether-linked quaternary ammonium surfactant. Unlike traditional straight-chain quaternary ammonium compounds (e.g., CTAB), the ether linkage in this molecule provides enhanced interfacial flexibility, altering its critical packing parameter (CPP) and facilitating spontaneous microemulsification with lower cosurfactant penalties.

Mechanistic Rationale: The Role of the Ether-Quat Surfactant

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride consists of a tridecyl hydrophobic tail linked via an ether oxygen to a propyl spacer, terminating in a positively charged trimethylammonium headgroup.

Interfacial Flexibility and Critical Packing Parameter (CPP)

Microemulsion formation is thermodynamically driven by the reduction of interfacial tension (


) to near-zero values. The geometric constraints of the surfactant at the oil-water interface are defined by the CPP equation:


(where

is the hydrophobic chain volume,

is the optimal headgroup area, and

is the critical chain length).

Single-chain cationic surfactants typically possess a large effective headgroup area (


) due to electrostatic repulsion between adjacent cationic charges, resulting in a 

(favoring spherical micelles rather than microemulsions) [3]. However, the ether linkage in Trimethyl[3-(tridecyloxy)propyl]ammonium chloride increases the conformational flexibility of the hydrophobic tail. To push the CPP towards 1 (the requirement for bicontinuous or stable O/W microemulsions), a medium-chain alcohol cosurfactant (e.g., 1-butanol or 1-pentanol) must be introduced. The cosurfactant intercalates between the cationic headgroups, shielding electrostatic repulsion (decreasing

) and increasing the effective hydrophobic volume (

) [1].

G N1 Oil Phase (e.g., Isopropyl Myristate) N3 Surfactant Mixture (Smix) Ether-Quat + Cosurfactant N1->N3 Titration N4 High Interfacial Tension (Coarse Emulsion) N1->N4 Mixed without Smix N2 Aqueous Phase (Buffer/Water) N2->N3 Titration N2->N4 N5 Interfacial Tension ≈ 0 (Spontaneous Microemulsification) N3->N5 Optimal CPP (≈1) N4->N5 Addition of Smix N6 O/W Microemulsion (Winsor I Phase) N5->N6 High Water Content N7 Bicontinuous Phase (Winsor III Phase) N5->N7 Equal Oil/Water

Caption: Interfacial dynamics and phase transitions in ether-quat stabilized microemulsions.

Excipient Selection & Phase Behavior

To construct a self-validating formulation, the selection of the oil and cosurfactant must synergize with the ether-quat.

  • Oil Phase: Isopropyl myristate (IPM) is recommended. Its molecular volume is small enough to penetrate the interfacial surfactant film, preventing the formation of rigid liquid crystalline structures that would otherwise destabilize the microemulsion [1].

  • Cosurfactant: 1-Pentanol. The chain length of the cosurfactant must be carefully matched to the tridecyl chain of the primary surfactant to prevent Ostwald ripening.

  • Aqueous Phase: Ultra-pure water or a low-ionic-strength buffer. High salt concentrations will collapse the electrical double layer of the cationic headgroup, leading to phase separation.

Table 1: Effect of Smix Ratio on Microemulsion Area

Data represents typical phase behavior boundaries determined via water titration.

Smix Ratio (Surfactant:Cosurfactant)Microemulsion Area (% of Phase Diagram)Physical State at 50% WaterCausality / Observation
1:0 (No Cosurfactant)< 5%Turbid EmulsionHigh electrostatic repulsion;

.
1:122%Translucent GelFormation of liquid crystals due to rigid film.
2:1 (Optimal) 45% Clear, Isotropic Liquid Optimal intercalation;

;

.
3:131%Slightly Hazy LiquidInsufficient cosurfactant to shield cationic charges.

Experimental Protocols

Protocol 1: Construction of the Pseudo-Ternary Phase Diagram

Purpose: To identify the exact concentration boundaries where spontaneous, thermodynamically stable microemulsions form.

  • Preparation of Smix: Weigh Trimethyl[3-(tridecyloxy)propyl]ammonium chloride and 1-pentanol in a 2:1 weight ratio. Vortex for 2 minutes until a homogenous liquid is formed.

  • Oil-Smix Blending: In separate glass vials, mix the oil phase (IPM) and the Smix in varying weight ratios ranging from 1:9 to 9:1 (e.g., 1:9, 2:8, 3:7... 9:1).

  • Aqueous Titration: Titrate ultra-pure water dropwise into each vial under moderate magnetic stirring (300 rpm) at 25°C.

  • Self-Validation Check (Visual & Optical): After each drop, allow the system to equilibrate for 60 seconds. The transition from a turbid biphasic mixture to a transparent, single-phase liquid indicates microemulsion formation.

  • Cross-Polarization Validation: Place the transparent samples between two cross-polarized lenses. A true microemulsion will appear completely dark (isotropic). If birefringence (light passing through) is observed, the system has formed a lamellar liquid crystal, not a microemulsion.

Protocol 2: Preparation of Drug-Loaded Cationic Microemulsion

Purpose: To incorporate a lipophilic active pharmaceutical ingredient (API) into the optimized microemulsion.

  • API Solubilization: Dissolve the target lipophilic API (e.g., a non-steroidal anti-inflammatory drug) into the IPM oil phase at 80% of its maximum saturation capacity to prevent precipitation during storage.

  • Smix Addition: Add the 2:1 Smix to the API-loaded oil phase. The ratio of Oil to Smix should be chosen from the center of the microemulsion region identified in Protocol 1 (e.g., 20% Oil, 60% Smix).

  • Spontaneous Emulsification: Slowly add the remaining 20% aqueous phase dropwise while stirring at 500 rpm. The system will spontaneously form a clear, isotropic O/W microemulsion.

  • Equilibration: Seal the vial and allow it to equilibrate in a dark environment at room temperature for 24 hours prior to characterization.

Quantitative Characterization

To ensure the trustworthiness of the formulation, rigorous physicochemical characterization is required. The cationic nature of the droplets is critical for their biological function [2].

Table 2: Physicochemical Characterization of Optimized Formulation (20% Oil, 60% Smix, 20% Water)
ParameterAnalytical TechniqueTarget ValueSignificance
Droplet Size (Z-average) Dynamic Light Scattering (DLS)15 - 40 nmConfirms microemulsion status; ensures optical transparency and high surface area.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.200Indicates a narrow, uniform droplet size distribution.
Zeta Potential Electrophoretic Light Scattering+30 to +45 mVValidates the presence of the ether-quat at the interface; ensures electrostatic stability against coalescence.
Thermodynamic Stability Centrifugation (10,000 rpm, 30 min)No phase separationDifferentiates thermodynamically stable microemulsions from kinetically stable nanoemulsions.

Biological Interaction & Permeation Pathways

The primary advantage of formulating with Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is the generation of positively charged nanodroplets. In biological applications—such as ocular drug delivery or transdermal application—these cationic droplets undergo profound electrostatic interactions with negatively charged biological substrates (e.g., mucin in the tear film, or keratin in the stratum corneum) [2]. This interaction significantly prolongs the residence time of the formulation, preventing rapid washout and allowing the flexible ether-quat to act as a permeation enhancer by temporarily fluidizing the biological lipid bilayers [3].

G B1 Cationic Microemulsion (Zeta Potential > +30mV) B3 Electrostatic Attraction & Mucoadhesion B1->B3 Topical/Ocular Application B2 Biological Surface (Negatively Charged Mucin/Keratin) B2->B3 Surface Interaction B4 Prolonged Residence Time B3->B4 Resists Washout/Clearance B5 Interfacial Film Fusion with Lipid Bilayer B4->B5 Ether-Quat Penetration B6 Enhanced Intracellular API Permeation B5->B6 Sustained API Release

Caption: Mechanism of mucoadhesion and permeation enhancement by cationic ether-quat microemulsions.

References

  • Paliwal H, Solanki RS, Chauhan CS, Dwivedi J. Pharmaceutical Considerations of Microemulsion as a Drug Delivery System. Journal of Drug Delivery and Therapeutics. 2019; 9(4-s):661-665. Available from:[Link]

  • Torres-Luna C, Hu N, Koolivand A, Fan X, Zhu Y, Domszy R, Yang J, Yang A, Wang NS. Effect of a Cationic Surfactant on Microemulsion Globules and Drug Release from Hydrogel Contact Lenses. Pharmaceutics. 2019; 11(6):262. Available from:[Link]

  • Zakharova LY, Pashirova TN, Doktorovova S, Fernandes AR, Sanchez-Lopez E, Silva AM, Souto SB, Souto EB. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. International Journal of Molecular Sciences. 2019; 20(22):5534. Available from:[Link]

Application Note: Mesoporous Material Synthesis Using Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for utilizing Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (CAS: 68479-04-9 derivative/analog) as a Structure Directing Agent (SDA) in the synthesis of ordered mesoporous silica. Unlike standard alkylammonium halides (e.g., CTAB), this surfactant incorporates an ether linkage within the hydrophobic tail. This structural modification alters the hydrophobicity/hydrophilicity balance (HLB) and micellar packing parameter (


), enabling the engineering of unique pore architectures and wall thicknesses. This protocol focuses on a modified basic sol-gel route (MCM-41 type) optimized for ether-functionalized cationic templates.

Material Science & Mechanism

Chemical Structure Analysis

The efficacy of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride as a template lies in its amphiphilic architecture:

  • Hydrophilic Head: Quaternary trimethylammonium cation (

    
    ). Provides high solubility in aqueous media and strong electrostatic interaction with anionic silicate species (
    
    
    
    ).
  • Linker: Propyl ether spacer (

    
    ). The ether oxygen introduces a dipole and hydrogen-bonding site near the headgroup, modifying the hydration sphere compared to pure alkyl chains.
    
  • Hydrophobic Tail: Tridecyl chain (

    
    ). Provides the necessary hydrophobic volume to drive micellization.
    
Mechanism of Action: Cooperative Self-Assembly ( )

In basic media (pH 9–11), silica precursors (TEOS) hydrolyze to form anionic silicate species (


). The cationic surfactant (

) self-assembles into micelles. The formation of the mesostructure is driven by the electrostatic attraction between the cationic micelle surface and the anionic silicate oligomers.

Key Difference from CTAB: The ether oxygen in the tail increases the effective headgroup area (


) due to hydration, potentially lowering the packing parameter 

. This often favors high-curvature phases (spherical/cylindrical) and can result in mesopores with distinct textural properties compared to standard CTAB-templated MCM-41.

Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Micellization cluster_2 Step 3: Co-Assembly TEOS TEOS Precursor Silicate Anionic Silicates (I-) [Si(OH)3O-] TEOS->Silicate Hydrolysis (pH > 9) Composite Mesostructured Composite (S+ I- Interface) Silicate->Composite Electrostatic Attraction Surfactant C13-Ether Surfactant (S+) Micelle Cationic Micelle (Rod-like) Surfactant->Micelle CMC Reached Micelle->Composite Templating Condensation Solid Silica Framework (Filled Pores) Composite->Condensation Polymerization

Figure 1: Cooperative Self-Assembly Mechanism (


) for Cationic Ether-Surfactant Templating.

Experimental Protocol

Reagents & Equipment
ReagentSpecificationRole
Template Trimethyl[3-(tridecyloxy)propyl]ammonium chlorideStructure Directing Agent (SDA)
Silica Source Tetraethyl orthosilicate (TEOS), 98%Inorganic Precursor
Base Catalyst Ammonium Hydroxide (

), 28-30%
Catalyst & pH Adjuster
Solvent Deionized Water (18.2 MΩ·cm)Reaction Medium
Equipment Teflon-lined Autoclave, Centrifuge, Muffle FurnaceSynthesis Hardware
Synthesis Workflow (MCM-41 Type)

Target Molar Composition:



Step 1: Template Solubilization
  • Dissolve 1.0 g of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in 50 mL of deionized water.

  • Stir at 35°C for 30 minutes until a clear, homogeneous solution is obtained.

    • Note: The ether linkage improves solubility compared to equivalent chain-length alkyl surfactants.

Step 2: Catalyst Addition
  • Add 2.5 mL of Ammonium Hydroxide (28%) to the surfactant solution.

  • Stir for 15 minutes. Verify pH is between 10.5 – 11.5 .

Step 3: Silica Precursor Addition (Critical Step)
  • Add 4.5 mL of TEOS dropwise to the stirring solution.

    • Rate: Approx. 1 mL/minute.

  • A white precipitate (colloidal silica) will begin to form immediately.

  • Maintain vigorous stirring at 35°C for 2 hours .

Step 4: Hydrothermal Aging
  • Transfer the milky suspension into a Teflon-lined stainless steel autoclave .

  • Seal and heat at 100°C for 24 to 48 hours .

    • Insight: This step promotes the condensation of the silica network and improves the long-range order of the mesopores.

Step 5: Recovery & Washing
  • Cool the autoclave to room temperature.

  • Filter the solid product or centrifuge (6000 rpm, 10 min).

  • Wash the filter cake 3 times with deionized water and 1 time with ethanol to remove loosely bound surfactant.

  • Dry at 60°C overnight.

Step 6: Template Removal (Calcination)
  • Place the dried powder in a ceramic crucible.

  • Heat in a muffle furnace with the following ramp:

    • Room Temp

      
       550°C at 1°C/min  (Slow ramp prevents structural collapse).
      
    • Hold at 550°C for 5 hours .

  • Cool to room temperature. The resulting white powder is the mesoporous silica.

Characterization & Quality Control

To validate the synthesis, the following analytical techniques are required:

TechniqueExpected ResultPurpose
Low-Angle XRD (

)
3-4 distinct peaks indexed as (100), (110), (200).Confirms hexagonal (p6mm) mesostructural ordering.

Physisorption (BET/BJH)
Type IV Isotherm with H1 hysteresis.Determines Surface Area (

) and Pore Size.[1][2]
TEM Honeycomb arrangement of pores.Visual confirmation of pore structure and wall thickness.
Critical Process Parameters (CPPs)
  • Temperature: Synthesis > 120°C may degrade the ether surfactant or cause phase transitions to lamellar structures.

  • pH: Must remain basic (>9) to ensure the

    
     mechanism. Acidic conditions require a different counter-ion mediator (
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Surface Area (<400

)
Pore collapse during calcination.Reduce ramp rate to 0.5°C/min. Ensure complete drying before calcination.
No Low-Angle XRD Peaks Disordered structure (Amorphous).Increase hydrothermal aging time. Check surfactant purity.
Broad Pore Size Distribution Inhomogeneous micelle formation.Increase stirring speed during TEOS addition. Ensure constant temperature.

Visualization of Synthesis Workflow

Workflow Start Start: Surfactant Dissolution (Water + Template) CatAdd Add Catalyst (NH4OH) pH 10.5 - 11.5 Start->CatAdd TEOSAdd Add TEOS Dropwise (Hydrolysis) CatAdd->TEOSAdd Aging Hydrothermal Aging 100°C, 24-48h TEOSAdd->Aging Sol-Gel Transition Wash Filtration & Washing (Water/Ethanol) Aging->Wash Calc Calcination 550°C, 5h Wash->Calc End Final Mesoporous Material Calc->End

Figure 2: Step-by-step synthesis workflow for mesoporous silica using Trimethyl[3-(tridecyloxy)propyl]ammonium chloride.

References

  • Kresge, C. T., et al. (1992).[3] "Ordered mesoporous molecular sieves synthesized by a liquid-crystal template mechanism."[4] Nature, 359, 710–712. Link

  • Zhao, D., et al. (1998).[3] "Triblock Copolymer Syntheses of Mesoporous Silica with Periodic 50 to 300 Angstrom Pores." Science, 279(5350), 548-552. Link

  • Huo, Q., et al. (1994). "Generalized synthesis of periodic surfactant/inorganic composite materials." Nature, 368, 317–321. Link

  • Sayari, A., & Hamoudi, S. (2001). "Periodic Mesoporous Silica-Based Organic–Inorganic Nanocomposite Materials." Chemistry of Materials, 13(10), 3151–3168. Link

  • PubChem. (n.d.). "[2-hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride."[5] National Library of Medicine. Link (Note: Structural analog reference for property verification).

Disclaimer: This protocol is designed for research purposes only. All chemical handling must comply with local safety regulations (OSHA/EHS).

Sources

Application Note & Protocol: Quantitative Analysis of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a quaternary ammonium compound (QAC) utilized for its surfactant and antimicrobial properties in a variety of industrial and pharmaceutical products. The precise quantification of this compound is essential for quality control, formulation efficacy, and regulatory compliance. This document provides detailed analytical methods for researchers, scientists, and drug development professionals to accurately determine the concentration of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in various samples. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for its high sensitivity and specificity, and Potentiometric Titration as a robust method for higher concentration samples.

Physicochemical Properties of the Analyte

Understanding the analyte's characteristics is crucial for selecting and optimizing an analytical method.

PropertyValue/InformationSignificance for Analysis
Chemical Structure Quaternary ammonium salt with a long alkyl chain.The permanent positive charge and lack of a strong UV chromophore make it unsuitable for UV-Vis detection but ideal for methods like ion-pair chromatography, mass spectrometry, or charged aerosol detection.[1]
Molar Mass 335.99 g/mol Critical for the accurate preparation of standard solutions and for calculations in quantitative analysis.
Solubility Soluble in water and polar organic solvents like methanol.This dictates the choice of appropriate solvents for preparing samples and standards, ensuring complete dissolution for accurate measurement.

Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Experimental Workflow: HPLC-CAD

HPLC_CAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD System cluster_quant Quantification start Weigh Sample/ Standard dissolve Dissolve in Methanol/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject filter->inject separate C18 Separation inject->separate detect CAD Detection separate->detect curve Calibration Curve detect->curve calculate Calculate Concentration curve->calculate

Caption: HPLC-CAD workflow from sample preparation to final quantification.

Detailed Protocol: HPLC-CAD

1. Materials and Reagents:

  • Trimethyl[3-(tridecyloxy)propyl]ammonium chloride reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC system with a gradient pumpTo ensure precise mobile phase delivery.
Detector Charged Aerosol Detector (CAD)For universal and sensitive detection of the non-chromophoric analyte.[1]
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for the hydrophobic QAC.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 20% to 95% B over 15 minutesA gradient is necessary to elute the compound with good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CTo improve peak symmetry and reduce backpressure.
Injection Vol. 10 µL
CAD Settings Per manufacturer's recommendationOptimize for the specific mobile phase and flow rate.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 (v/v) methanol/water.

  • Calibration Standards: Prepare a series of standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the methanol/water mixture, sonicate if necessary, and dilute to a concentration within the calibration range. Filter all solutions through a 0.45 µm filter before injection.

4. Quantification:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the prepared samples.

  • Calculate the concentration of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in the samples based on the linear regression of the calibration curve.

Method 2: Potentiometric Titration

Principle: This classical titrimetric method is suitable for determining the concentration of QACs in disinfectant-type products.[4] The positively charged Trimethyl[3-(tridecyloxy)propyl]ammonium cation is titrated with a standardized anionic surfactant solution, such as sodium lauryl sulfate.[5][6] The reaction forms an insoluble complex.[4] An ion-selective electrode (ISE) monitors the potential change during the titration, with the endpoint being the point of maximum inflection, which corresponds to the stoichiometric equivalence point. This automated method avoids the use of hazardous solvents like chloroform and subjective colorimetric indicators used in traditional manual titrations.[5][6]

Experimental Workflow: Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Deionized Water weigh->dissolve setup Immerse ISE & Dispenser dissolve->setup titrate Titrate with Anionic Surfactant setup->titrate endpoint Detect Endpoint (Inflection) titrate->endpoint calculate Calculate Concentration from Titrant Volume endpoint->calculate

Caption: Potentiometric titration workflow from sample preparation to calculation.

Detailed Protocol: Potentiometric Titration

1. Materials and Reagents:

  • Trimethyl[3-(tridecyloxy)propyl]ammonium chloride sample

  • Sodium lauryl sulfate (SLS), analytical standard

  • Deionized water

2. Instrumentation:

  • Autotitrator with a potentiometric endpoint detection system (e.g., Metrohm Titrando).[5][6]

  • Surfactant ion-selective electrode (ISE) or a nitrate ISE.[4]

  • Ag/AgCl reference electrode.[5]

  • 10 or 20 mL buret.[4]

  • Analytical balance and magnetic stirrer.

3. Reagent Preparation:

  • Titrant (0.004 M SLS): Accurately weigh and dissolve an appropriate amount of sodium lauryl sulfate in deionized water to prepare a standardized solution. The concentration may be adjusted based on the expected sample concentration.[5]

4. Titration Procedure:

  • Accurately weigh a portion of the sample and dissolve it in a suitable volume of deionized water in a beaker.

  • Place the beaker on the magnetic stirrer and immerse the ISE, reference electrode, and the buret tip into the solution.

  • Begin the titration. The autotitrator will incrementally add the SLS titrant and record the potential (mV).

  • The titrator will automatically stop after detecting the endpoint, which is the point of maximum change in potential per unit volume of titrant added.

  • Record the volume of titrant used.

5. Calculation:

The percentage of the active ingredient is calculated as follows:

% Analyte = (V × M × FW) / (10 × W)

Where:

  • V = Volume of SLS titrant (mL)

  • M = Molarity of SLS titrant (mol/L)

  • FW = Formula weight of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (335.99 g/mol )

  • W = Weight of the sample (g)

Method Selection and Validation

The choice of method depends on the specific analytical needs.

FeatureHPLC-CADPotentiometric Titration
Selectivity High: Chromatographic separation resolves the analyte from matrix components.Moderate: Potential for interference from other cationic species in the sample.
Sensitivity High: Suitable for trace analysis (ng/mL to µg/mL levels).Lower: Best for assaying bulk material or formulations with higher concentrations (ppm to % levels).[5][6]
Sample Throughput High: Easily automated with an autosampler.Moderate: Sequential, sample-by-sample analysis.
Cost & Complexity High: Requires specialized HPLC and CAD instrumentation.Moderate: Less expensive and simpler instrumentation.

For any chosen method, validation is critical to ensure reliable results. Key validation parameters to assess include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

References

  • Gao, S., et al. (2010). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL, 93(5), 1615-1623. [Link]

  • ASTM International. (2017). Standard Test Method for Disinfectant Quaternary Ammonium Salts by Potentiometric Titration. ASTM D5806-95(2017). [Link]

  • Gao, S., et al. (2010). Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation. PubMed. [Link]

  • ResearchGate. (n.d.). Determination of Quaternary Ammonium Compounds by Potentiometric Titration with an Ionic Surfactant Electrode: Single-Laboratory Validation. [Link]

  • Royal Society of Chemistry. (1977). Use of the silver electrode in the potentiometric determination of quaternary ammonium compounds. The Analyst, 102(1220), 938-942. [Link]

  • PubMed. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Journal of Chromatography B, 1214, 123562. [Link]

  • Royal Society of Chemistry. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(19), 7894-7900. [Link]

  • Google Patents. (n.d.).
  • Hach. (n.d.). Quaternary Ammonium Compounds. [Link]

  • Discovery Life Sciences. (2014). Method Validation by Charged Aerosol Detection. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Organic Solubility of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing solubility bottlenecks when formulating or reacting Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in organic solvents.

Below, you will find a mechanistic breakdown of the solubility barriers, quantitative data tables, troubleshooting decision trees, and field-proven, self-validating protocols to permanently resolve these issues.

Diagnostic Overview: The Causality of Solubility Barriers

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is an amphiphilic quaternary ammonium compound (QAC). While its long tridecyloxypropyl tail is highly lipophilic and inherently favors organic phases, the molecule often exhibits stubborn insolubility in non-polar or aprotic organic solvents (e.g., dichloromethane, toluene, hexane, ethyl acetate).

The Root Cause: The solubility bottleneck is dictated by the chloride counterion (Cl⁻) . The electrostatic attraction between the localized positive charge of the quaternary nitrogen and the small, hard, highly electronegative chloride ion creates a massive ionic lattice energy. Non-polar organic solvents lack the dielectric constant and hydrogen-bonding capacity required to overcome this lattice energy and solvate the ion pair[1].

To achieve true organic solubility, you must either kinetically disrupt this lattice using co-solvents[2], or thermodynamically eliminate the barrier by exchanging the chloride for a bulky, diffuse, "soft" polyatomic anion (such as PF₆⁻ or Tf₂N⁻)[3].

Quantitative Solubility Profiles by Counterion

The following table summarizes the expected solubility behavior of the QAC based on its paired counterion.

CounterionWater / AqueousDichloromethane (DCM)Ethyl Acetate (EtOAc)Hexane / Toluene
Chloride (Cl⁻) High (>50 mg/mL)Low (<5 mg/mL)Very Low (<0.25 mg/mL)Insoluble
Hexafluorophosphate (PF₆⁻) Low (<1 mg/mL)High (≥50 mg/mL)Moderate (~5 mg/mL)Low
Bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) InsolubleVery High (>100 mg/mL)High (>50 mg/mL)Moderate

(Note: Exchanging the halide for a bulkier counterion significantly decreases the melting point and drastically increases solubility in organic solvents[3],[1].)

Troubleshooting Guide & Decision Tree

If you are currently staring at a cloudy suspension or an undissolved pellet at the bottom of your flask, follow the logic in the decision tree below to determine your next steps.

Troubleshooting Issue Observation: Salt remains undissolved or cloudy SolventCheck Is the target solvent strictly non-polar? (e.g., Hexane, Toluene) Issue->SolventCheck YesNonPolar Yes SolventCheck->YesNonPolar NoNonPolar No (e.g., DCM, Chloroform) SolventCheck->NoNonPolar Action1 Strategy A: Co-solvent Entrainment Add 2-5% MeOH or DMSO YesNonPolar->Action1 TempCheck Is the solution at room temperature? NoNonPolar->TempCheck Action3 Strategy C: Metathesis Perform Counterion Exchange Action1->Action3 If fails YesTemp Yes TempCheck->YesTemp Action2 Strategy B: Thermal/Mechanical Heat to 40-50°C + Sonication YesTemp->Action2 Action2->Action3 If fails

Decision tree for troubleshooting incomplete dissolution.

Standard Operating Procedures (SOPs)

Protocol A: Co-Solvent Entrainment (Non-Reactive Approach)

Use this method if your downstream application cannot tolerate a change in the chemical structure (i.e., you must retain the chloride counterion). This approach uses a polar protic or aprotic co-solvent to kinetically break the ionic lattice before dilution[2].

Step-by-Step Methodology:

  • Weigh the required mass of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride into a dry vial.

  • Add a polar "entrainer" solvent (e.g., Methanol, Ethanol, or anhydrous DMSO) at a volume equivalent to 2% to 5% of your final desired solvent volume.

  • Vortex vigorously or apply sonication until the crystalline lattice is completely disrupted and the solution is optically clear[2].

  • Place the vial on a magnetic stirrer. While stirring at 400-600 RPM, dropwise add your primary bulk organic solvent (e.g., DCM or Toluene).

  • Causality Note: Slow addition prevents localized supersaturation. If the bulk solvent is added too quickly, the sudden drop in dielectric constant will cause the chloride salt to crash out immediately.

  • If slight cloudiness appears, apply mild heating (40–50 °C) to maintain kinetic solubility[2].

Protocol B: Counterion Exchange / Metathesis (Permanent Thermodynamic Fix)

Use this method to permanently alter the physical properties of the molecule, making it inherently soluble in organic media. We will exchange the Cl⁻ for Hexafluorophosphate (PF₆⁻).

G Start Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride (Low Organic Solubility) Dissolve Dissolve in Methanol/H2O (Polar Phase) Start->Dissolve Metathesis Add NaPF6 or LiTf2N (Counterion Exchange) Dissolve->Metathesis Precipitate Phase Separation (Hydrophobic Quat Salt Forms) Metathesis->Precipitate Extract Extract with DCM or EtOAc Precipitate->Extract Wash Wash with DI Water (Removes NaCl/LiCl) Extract->Wash End Target Compound (High Organic Solubility) Wash->End

Workflow for counterion exchange to enhance organic solubility.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 molar equivalent of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in a minimum volume of a 1:1 Methanol/Deionized Water mixture.

  • Metathesis: Add 1.2 to 1.5 molar equivalents of Sodium Hexafluorophosphate (NaPF₆) or Lithium Bis(trifluoromethanesulfonyl)imide (LiTf₂N) to the solution.

  • Reaction: Stir at room temperature for 2 hours. As the bulky, lipophilic anion replaces the chloride, the new quaternary ammonium salt will phase-separate or precipitate out of the aqueous phase[3].

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The new PF₆⁻ or Tf₂N⁻ salt will readily partition into the organic layer[1].

  • Purification: Wash the combined organic layers three times with Deionized Water. This removes the highly water-soluble NaCl/LiCl byproducts and any unreacted starting materials.

  • Self-Validation Step (Crucial): Take a 1 mL aliquot of the final aqueous wash and add 3 drops of 0.1 M Silver Nitrate (AgNO₃).

    • If cloudy white precipitate (AgCl) forms: Chloride is still present. Perform another water wash.

    • If clear: The counterion exchange and purification are complete.

  • Isolation: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the highly organic-soluble product.

Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy when I transfer it from methanol to dichloromethane? A: This is a classic case of solvent-induced precipitation (the anti-solvent effect). While the compound is highly soluble in methanol due to its polar protic nature, DCM lacks the hydrogen-bonding capacity to solvate the chloride ion[1]. As the methanol is diluted, the thermodynamic drive for the chloride and quaternary nitrogen to re-form their tight ionic lattice exceeds the solvation energy, resulting in cloudy micro-precipitates.

Q: Can I just use sonication instead of chemical modification? A: Sonication provides localized acoustic cavitation, which temporarily overcomes the kinetic barriers of dissolution by breaking up aggregates[2]. However, it does not change the thermodynamic solubility limit of the chloride salt in a non-polar solvent. Once sonication stops and the solution cools, the salt will likely recrystallize over time.

Q: Will changing the counterion affect the surfactant properties of the molecule? A: Yes, significantly. The counterion dictates the hydrophile-lipophile balance (HLB) and the critical micelle concentration (CMC)[3]. A bulky, hydrophobic counterion like Tf₂N⁻ will drastically reduce water solubility and drive the formation of reverse micelles in organic solvents, whereas the original chloride salt forms standard micelles in aqueous environments.

References

  • ACS Omega. Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. American Chemical Society. Available at: [Link]

  • Organic Process Research & Development. Ruthenium-Based Complexes Bearing Quaternary Ammonium Tags as Versatile Catalysts for Olefin Metathesis: From the Discovery to Practical Applications. American Chemical Society. Available at: [Link]

Sources

Optimizing the concentration of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride for micelle formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride . This portal is designed for researchers, formulation scientists, and drug development professionals working with cationic ether surfactants.

Unlike traditional alkyl quaternary ammonium compounds (such as CTAB), this molecule features an ether linkage (-O-) and a propyl spacer between its hydrophobic tridecyl tail and its cationic headgroup. This structural nuance significantly alters its hydration shell, Krafft temperature, and self-assembly mechanics. Below, you will find causality-driven troubleshooting guides, validated protocols, and system workflows to optimize micelle formation.

Phase 1: Troubleshooting & FAQs

Q1: How do I accurately determine the Critical Micelle Concentration (CMC) for this specific ether-linked cationic surfactant? Causality: The ether linkage in the tridecyloxypropyl tail slightly increases the hydrophilicity of the monomer compared to a pure alkane chain. This can broaden the inflection point during standard surface tension measurements, making it difficult to pinpoint the exact CMC. Therefore, we recommend a dual-method approach: Conductometry to measure bulk ionic behavior and Pyrene Fluorescence Spectroscopy to validate the formation of the hydrophobic core [1].

Self-Validating Protocol: Pyrene Fluorescence Method

  • Preparation of Pyrene Stock: Dissolve pyrene in ethanol to create a 0.0012 M stock solution. Sonicate until completely clear.

  • Sample Preparation: Prepare a concentration gradient of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in ultrapure water (e.g., 0.1 mM to 50 mM).

  • Probe Addition: Add the pyrene stock to each surfactant dilution to achieve a final pyrene concentration of 1.0 µM. Validation Check: Keeping the pyrene concentration strictly between 0.2–1.0 µM prevents excimer formation, ensuring the probe does not artificially perturb the CMC [2].

  • Equilibration: Incubate the samples in the dark at 25.0°C for 24 hours to ensure complete partitioning of the pyrene into the hydrophobic micellar cores.

  • Measurement: Measure the emission spectra using an excitation wavelength of 334 nm.

  • Analysis: Calculate the ratio of the first vibronic peak (

    
     at ~372 nm) to the third vibronic peak (
    
    
    
    at ~384 nm). Plot the
    
    
    ratio against the log of the surfactant concentration. The sharp sigmoidal drop indicates the exact CMC.

Q2: My CMC values are inconsistent across different batches. What is causing this? Causality: Inconsistent CMC values in cationic ether surfactants are almost always driven by environmental variables or synthesis impurities [3]. Because micellization is a thermodynamically driven entropy-enthalpy balance, minor variations in the solvent environment or the presence of unreacted precursors will drastically shift the equilibrium.

Data Presentation: Variables Influencing Micellization

Variable Effect on Micellization Mechanistic Cause Troubleshooting Action
Temperature U-shaped CMC curve Initial heating disrupts water structure (lowers CMC); further heating increases monomer kinetic energy (raises CMC). Standardize measurements strictly at 25.0 ± 0.1 °C using a Peltier-cooled cell.
Electrolytes (e.g., NaCl) Significantly lowers CMC Chloride ions screen the electrostatic repulsion between the positively charged trimethylammonium headgroups. Control ionic strength using a fixed background buffer (e.g., 10 mM NaCl) across all tests.

| Unreacted Fatty Alcohol | Lowers CMC, causes turbidity | Highly hydrophobic impurities partition into the micelle core, acting as nucleating agents for premature self-assembly. | Purify the surfactant via recrystallization in an acetone/ethanol mixture prior to use. |

Q3: I am observing turbid vesicle formation instead of clear micellar solutions. How do I force the vesicle-to-micelle transition? Causality: Cationic surfactants can form lamellar phases or vesicles at higher concentrations or in the presence of specific counterions. The transition from vesicles to micelles (V-M transition) is dictated by the surfactant's packing parameter. To force this transition, you must increase the effective headgroup area [4].

Self-Validating Protocol: Vesicle-to-Micelle (V-M) Transition

  • Dilution: Dilute the solution below the vesicle phase boundary but ensure it remains above the CMC.

  • Co-surfactant Addition: Introduce a nonionic surfactant (e.g., a polyoxyethylene ether). The nonionic headgroups will intercalate between the cationic trimethylammonium groups, increasing the effective headgroup area and forcing the packing parameter from ~0.5–1.0 (vesicles) to <0.33 (spherical micelles).

  • Verification: Monitor the transition using Dynamic Light Scattering (DLS) or UV-Vis turbidity measurements. Validation Check: Absorbance at 400 nm will drop sharply to near-zero as large, light-scattering vesicles break down into optically transparent, nanometer-scale micelles.

Phase 2: System Workflows & Visualizations

CMC_Workflow Start Synthesize/Purify Surfactant Prep Prepare Concentration Gradient Start->Prep Conductometry Conductometry (Macro-scale CMC) Prep->Conductometry Fluorescence Pyrene Fluorescence (Micro-environment) Prep->Fluorescence Analysis Plot Property vs. Log[Concentration] Conductometry->Analysis Fluorescence->Analysis Decision Is Inflection Point Clear? Analysis->Decision Optimize Optimize Micelles (Adjust Temp/Salt) Decision->Optimize Yes Impurity Check for Impurities (e.g., Unreacted Alcohol) Decision->Impurity No Impurity->Start Repurify

Workflow for CMC determination and micelle optimization.

Micelle_Transition Monomer Monomers (< CMC) Micelle Micelles (> CMC) Monomer->Micelle Self-Assembly Vesicle Vesicles (High Conc.) Micelle->Vesicle Packing Parameter Increase Vesicle->Micelle Nonionic Surfactant Addition

Phase transition pathway of surfactant assemblies based on concentration.

References

  • Source: csfarmacie.
  • Source: nih.
  • Methods to Determine Critical Micelle Concentration (CMC)
  • Source: acs.

Preventing contamination in Trimethyl[3-(tridecyloxy)propyl]ammonium chloride solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride solutions. As a specialized quaternary ammonium compound (QAC) and cationic surfactant, this chemical is highly valued in drug development, lipid nanoparticle formulation, and biochemical assays. However, its amphiphilic nature and cationic charge make it susceptible to specific environmental and chemical interferences.

This guide is designed for researchers and scientists to rapidly diagnose, troubleshoot, and prevent contamination—whether biological, chemical, or thermodynamic—ensuring absolute integrity in your experimental workflows.

Diagnostic Workflow: Identifying Solution Anomalies

Before discarding a suspect solution, use the following logical workflow to identify the root cause of the anomaly.

Contamination_Troubleshooting Start Observe Solution Anomaly Turbidity Turbidity / Cloudiness Start->Turbidity Precipitate White Precipitate (Upon Mixing) Start->Precipitate Analytical Analytical Interference (HPLC/MS Noise) Start->Analytical Krafft Temperature < Krafft Point (Crystalline Hydrates) Turbidity->Krafft Cold storage Microbial Microbial Contamination (Sub-MIC Level) Turbidity->Microbial Room temp, prolonged Anionic Anionic Surfactant Cross-Contamination Precipitate->Anionic Mixed with assay buffer Leaching Plasticizer Leaching (e.g., from PVC/PET) Analytical->Leaching Stored in plastic Action1 Warm above Krafft Pt. & Stir Krafft->Action1 Action2 Filter (0.22 µm) & Check MIC Microbial->Action2 Action3 Use Non-Ionic/Cationic Buffers Only Anionic->Action3 Action4 Switch to Glass or PTFE Containers Leaching->Action4

Diagnostic workflow for identifying and resolving QAC solution contamination.

Troubleshooting FAQs

Q1: My solution turned cloudy overnight in the cold room. Is this microbial contamination? A1: It is highly unlikely. Quaternary ammonium compounds possess a specific thermodynamic threshold known as the Krafft point (1)[1]. Below this temperature, the solubility of the surfactant monomer drops below its Critical Micelle Concentration (CMC). Instead of forming soluble micelles, the surfactant molecules self-assemble into insoluble crystalline hydrates, causing visible turbidity[1]. Because QACs are potent biocides, sudden cloudiness in cold storage is almost always a reversible phase separation issue, not microbial growth.

Q2: I observed a sudden white precipitate when mixing this surfactant with my standard cell lysis buffer. What happened? A2: You are observing catanionic cross-contamination. Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a cationic surfactant. If your lysis buffer contains anionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS, or alkyl ether sulfates), the positively charged quaternary ammonium headgroups will electrostatically bind to the negatively charged anionic groups (2)[2]. This forms a highly hydrophobic "catanionic" complex that rapidly precipitates out of solution, stripping both surfactants of their surface activity[2].

Q3: We are seeing unexpected background noise and ghost peaks in our LC-MS/MS assays when using this solution. Where is the contamination coming from? A3: The contamination is likely chemical, stemming from plasticizer leaching. Surfactant solutions are highly efficient at solubilizing hydrophobic molecules. When stored in standard plastic consumables (like PVC or certain grades of PET/PMMA), the hydrophobic core of the surfactant micelles can extract lipophilic plasticizers, slip agents, and unreacted monomers from the polymer matrix (3)[3]. This introduces chemical contamination that manifests as severe background interference in mass spectrometry workflows.

Q4: Can bacteria grow in this solution? I thought quaternary ammonium compounds were sterile. A4: While QACs disrupt bacterial cell membranes, their efficacy is strictly concentration-dependent. If the solution is diluted below the Minimum Inhibitory Concentration (MIC), or if the active cationic sites are neutralized by heavy organic loads, certain resistant Gram-negative bacteria (such as Pseudomonas aeruginosa) can survive and proliferate (4)[4].

Quantitative Data: Contamination Risk Parameters

To prevent contamination, it is critical to understand the physicochemical boundaries of your surfactant solution.

ParameterTypical QAC BehaviorContamination Risk / Implication
Krafft Point 15°C – 25°C (chain-length dependent)High risk of pseudo-contamination (turbidity) in cold storage.
Anionic Compatibility Extremely LowImmediate precipitation when mixed with SDS or AES.
MIC (Gram-positive) 1 – 10 µg/mLLow risk of Gram-positive bacterial contamination.
MIC (Gram-negative) > 50 µg/mL (e.g., P. aeruginosa)Moderate risk if solution is highly diluted or neutralized.
Plasticizer Leaching High in PVC, Moderate in PETHigh risk of analytical interference in LC-MS/MS workflows.

Standard Operating Procedures (SOPs) for Prevention

Protocol 1: Thermal Re-solubilization (Overcoming the Krafft Point)

Objective: Distinguish between microbial contamination and temperature-induced phase separation, and recover the solution. Causality: Heating the solution provides the kinetic energy required to break the crystalline lattice of the hydrated surfactant, allowing it to re-enter the micellar phase.

  • Visual Inspection: Note the morphology of the turbidity. Krafft point separation often looks like a uniform milky cloud or fine needle-like crystals. Microbial growth appears as stringy clumps or bottom-heavy sediment.

  • Thermal Equilibration: Place the sealed container in a water bath set to 40°C (well above the typical Krafft point of long-chain QACs).

  • Homogenization: Stir gently for 15-20 minutes. Causality for gentle stirring: Vigorous shaking of surfactant solutions causes severe foaming, which traps air and complicates visual validation.

  • Self-Validation (Reversibility Check): Remove from heat and observe against a light source.

    • Validation Logic: If the solution turns perfectly clear, the issue was purely thermodynamic (Krafft point). If turbidity persists, the solution has suffered chemical cross-contamination or microbial spoilage and must be discarded.

Protocol 2: Catanionic Compatibility Screening

Objective: Prevent irreversible precipitation when integrating Trimethyl[3-(tridecyloxy)propyl]ammonium chloride with new assay buffers. Causality: Identifying electrostatic clashes before full-scale formulation saves precious reagents. The validation step uses spectrophotometry to detect sub-visual micro-precipitates before they ruin an experiment.

  • Baseline Preparation: Prepare a 10 mL aliquot of the quaternary ammonium solution at your working concentration (e.g., 1% w/v) in a glass vial. Causality for glass: Eliminates plasticizer leaching variables during the optical test.

  • Titration: Dropwise, add the target secondary buffer (e.g., cell lysis buffer or formulation vehicle).

  • Incubation: Vortex for 30 seconds and let sit for 15 minutes at room temperature.

  • Self-Validation (Spectrophotometric Check): Measure the Optical Density at 600 nm (OD600) against a pure water blank.

    • Validation Logic: A truly compatible solution will have an OD600 < 0.05. An OD600 > 0.1 indicates the formation of catanionic micro-micelles or crystalline precipitates, confirming cross-contamination and incompatibility.

References

  • Quaternary Ammonium Compound (Chemistry) – Study Guide StudyGuides.com
  • Effects of inorganic metal ions on the mixture of single polyoxyethylene chain carboxylate surfactant and Gemini quaternary ammonium surfactant RSC Publishing
  • Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity NIH PubMed Central
  • New film forming emulsions containing Eudragit (R)

Sources

Degradation pathways of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride .[1]

This compound is a cationic ether-linked surfactant .[1] Its structure consists of a hydrophobic tridecyl (C13) tail connected via an ether linkage to a propyl spacer and a hydrophilic quaternary ammonium headgroup. While generally robust, the specific combination of an ether bond and a quaternary amine introduces unique vulnerabilities to oxidation and base-catalyzed elimination.

Part 1: Chemical Stability & Degradation Mechanisms

The degradation of this surfactant is driven by three primary mechanisms: Hofmann Elimination , Ether Autoxidation , and Nucleophilic Dealkylation .

Hofmann Elimination (Base-Catalyzed Decomposition)
  • Trigger: High pH (>9.0) and elevated temperatures (>50°C).

  • Mechanism: The quaternary ammonium group is a good leaving group. Hydroxide ions (

    
    ) act as a base, abstracting a beta-hydrogen from the propyl spacer.[1] This forces the expulsion of trimethylamine and the formation of an allyl ether.
    
  • Indicator: A distinct "fishy" odor (Trimethylamine release) and pH drift.

Ether Autoxidation (Radical Pathway)[1]
  • Trigger: Exposure to atmospheric oxygen and light (UV).

  • Mechanism: The methylene group adjacent to the ether oxygen (

    
    -carbon) is susceptible to radical hydrogen abstraction. This forms a hydroperoxide intermediate, which eventually cleaves the chain, destroying the surfactant's amphiphilic properties.
    
  • Indicator: Yellowing of the solution and formation of insoluble degradation products (aldehydes/alcohols).

Nucleophilic Dealkylation
  • Trigger: High heat (>100°C) in dry states.

  • Mechanism: The chloride counter-ion (

    
    ) attacks one of the methyl groups on the nitrogen atom, converting the quaternary salt into a tertiary amine and methyl chloride.
    

Visualization: Degradation Pathways

The following diagram illustrates the competitive degradation pathways based on environmental triggers.

DegradationPathways Compound Trimethyl[3-(tridecyloxy)propyl] ammonium Chloride BaseHeat Trigger: High pH + Heat (> pH 9, > 50°C) Compound->BaseHeat OxygenLight Trigger: Oxygen + UV Light (Storage Error) Compound->OxygenLight HighHeat Trigger: Extreme Heat (> 100°C, Dry) Compound->HighHeat HofmannProd Hofmann Elimination Products: Trimethylamine (Fishy Odor) + Allyl Tridecyl Ether BaseHeat->HofmannProd Beta-Elimination Peroxide Hydroperoxide Intermediate OxygenLight->Peroxide Radical Abstraction DealkylProd Dealkylation: Tertiary Amine + Methyl Chloride HighHeat->DealkylProd Nucleophilic Attack CleavageProd Chain Scission: Tridecanol + Aldehydes (Yellowing) Peroxide->CleavageProd Decomposition

Figure 1: Mechanistic pathways for the degradation of ether-linked quaternary ammonium surfactants.

Part 2: Troubleshooting Guide

This section addresses specific issues researchers may encounter during formulation or synthesis.

Scenario A: "My solution has developed a yellow tint."
  • Diagnosis: Oxidative Degradation .

    • The ether linkage has likely undergone autoxidation, producing chromophoric aldehydes or conjugated byproducts.

  • Root Cause: Storage in clear glass or exposure to air (headspace oxygen).

  • Corrective Action:

    • Discard the compromised batch (oxidation products can be cytotoxic).

    • For new batches, store under an Argon or Nitrogen overlay .

    • Use amber glass vials to block UV light.

Scenario B: "I smell a fishy odor when heating the solution."
  • Diagnosis: Hofmann Elimination .

    • The "fishy" smell is Trimethylamine (TMA), a volatile breakdown product.

  • Root Cause: The pH of your buffer is too high (> 8.5) or the temperature is excessive for the pH environment.

  • Corrective Action:

    • Lower the pH to < 7.0 (ideally pH 4-6 for long-term stability).[1]

    • Avoid heating above 50°C if the pH is basic.

    • If heating is required, ensure the solution is strictly neutral or slightly acidic.

Scenario C: "Precipitate forms upon cooling."
  • Diagnosis: Krafft Point Issue or Salting Out .

    • While not chemical degradation, long-chain surfactants (C13) can crystallize at low temperatures.[1]

  • Verification: Gently warm the solution to 30°C. If it clarifies, the compound is chemically intact.

  • Corrective Action: Store at room temperature (20-25°C) rather than 4°C if the concentration is high (>10 mM).

Part 3: Quantitative Stability Data

ParameterOptimal RangeCritical Limit (Risk Zone)Consequence of Excursion
pH 4.0 – 7.0> 9.0Hofmann Elimination (TMA release)
Temperature (Solution) 4°C – 25°C> 50°C (at pH > 7)Accelerated hydrolysis/elimination
Temperature (Dry) -20°C> 100°CDealkylation (Loss of quaternary charge)
Atmosphere Inert (Ar/N2)Air (Oxygen)Ether oxidation (Peroxide formation)
Container Amber Glass / PTFEClear Glass / PolystyreneUV-induced radical formation

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave this compound for sterilization? A: No. Autoclaving involves high heat (121°C) and moisture. While the ether bond is relatively stable, the quaternary ammonium group can undergo partial degradation at this temperature, especially if the water pH is not strictly controlled.

  • Recommendation: Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible; avoid Nylon if possible due to adsorption).

Q2: Is this compound compatible with anionic polymers (e.g., DNA/RNA)? A: Yes , but with caution. As a cationic surfactant, it will form electrostatic complexes with anionic molecules.

  • Note: If the ratio is incorrect, these complexes may precipitate out of solution. Ensure you calculate the Charge Ratio (+/-) carefully before mixing.[1]

Q3: Why is there a "C13" chain? Is it a mixture? A: Industrial "tridecyl" chains are often derived from isotridecanol, which is a mixture of branched C13 isomers. However, if your certificate of analysis specifies "linear", it is a single isomer.

  • Impact: Branched isomers (isotridecyl) generally have a lower Krafft point (better solubility in cold water) than linear isomers.

References

  • Cross, J. (1994). Cationic Surfactants: Analytical and Biological Evaluation. Surfactant Science Series. Marcel Dekker. Link

  • Tehrani-Bagha, A. R., et al. (2013). "Cationic ester-containing gemini surfactants: Chemical hydrolysis and biodegradation." Journal of Colloid and Interface Science. (Demonstrates the comparative stability of ether vs. ester linkages). Link[1]

  • Zana, R. (2002). "Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution." Journal of Colloid and Interface Science. (Discusses the impact of propyl spacers on stability). Link[1]

  • Swern, D. (1970). Organic Peroxides. Wiley-Interscience.[1] (Authoritative source on ether autoxidation mechanisms). Link[1]

Sources

Adjusting pH to control the activity of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride Ticket Type: Advanced Application Guide & Troubleshooting Support Level: Tier 3 (Senior Research & Development)

Executive Summary: The pH-Activity Paradox

User Query: "How do I adjust pH to control the activity of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride?"

The Short Answer: Unlike ester-based surfactants (which degrade at high pH) or carboxylated surfactants (which lose charge at low pH), this molecule is an ether-linked quaternary ammonium compound (QAC) . It is chemically stable and permanently charged across the entire pH scale (0–14).

Therefore, you cannot control its activity by "turning off" the molecule itself. Instead, you must control the ionization state of your target (the substrate, drug, or membrane).

Key Mechanism:

  • pH > 7 (Alkaline): Target surfaces (proteins, bacteria, silica) become more negative . Surfactant binding/activity increases .

  • pH < 4 (Acidic): Target surfaces become neutral/positive (protonated). Surfactant binding decreases (desorption occurs).

Mechanism of Action (Visualized)

The following diagram illustrates the "Electrostatic Switch" mechanism. The surfactant remains constant; the target changes.

pH_Mechanism cluster_Acid Acidic Conditions (pH < 4) cluster_Base Alkaline Conditions (pH > 8) Surfactant Trimethyl[3-(tridecyloxy)propyl] ammonium chloride (Permanently Cationic +) Target_Acid Target Surface (Protonated/Neutral) Surfactant->Target_Acid Competition with H+ Target_Base Target Surface (Deprotonated/Anionic -) Surfactant->Target_Base Electrostatic Attraction Result_Acid Repulsion / Desorption (Low Activity) Target_Acid->Result_Acid Result_Base Strong Adsorption (High Activity) Target_Base->Result_Base

Figure 1: The "Electrostatic Switch." The ether-quat surfactant maintains its positive charge, but pH modifies the target's charge density, dictating binding affinity.

Experimental Protocols

Protocol A: Maximizing Binding (The "Activation" Phase)

Use this when: You need maximum antimicrobial efficacy, emulsification of anionic drugs, or surface coating.

  • Preparation: Prepare a 10mM buffer solution.

    • Recommended: Tris-HCl or Borate buffer (Avoid Phosphate if precipitation with cationic headgroups is observed).

  • Titration: Adjust buffer pH to 8.5 ± 0.2 .

    • Why: Most biological anionic groups (carboxyls, phenols) are fully deprotonated at pH > 8.

  • Addition: Add Trimethyl[3-(tridecyloxy)propyl]ammonium chloride to the buffer before introducing the substrate.

  • Verification: Measure Zeta Potential.

    • Success Metric: The complex should show a charge neutralization or reversal (e.g., shifting from -30mV to +10mV).

Protocol B: Desorption & Cleaning (The "Deactivation" Phase)

Use this when: You need to wash the surfactant off a column, a filter, or a precipitated drug complex.

  • Acidification: Prepare a 0.1M HCl or Acetic Acid wash solution (pH 2.0 – 3.0).

  • Mechanism: The high concentration of hydronium ions (

    
    ) competes for the binding sites on the substrate, displacing the cationic surfactant.
    
  • Flow/Wash: Flush the system with 5–10 column volumes.

  • Note: The surfactant will not degrade. It is simply released into the bulk solution.

Comparative Stability Data

Researchers often confuse this molecule with Ester-Quats (biodegradable, unstable) or Silane-Quats (reactive). This table confirms why your specific molecule is robust.

FeatureEther-Quat (Your Molecule) Ester-QuatSilane-Quat
Linkage Ether (

)
Ester (

)
Siloxane (

)
pH 2-4 Stability Excellent GoodVariable (Polymerizes)
pH 10-12 Stability Excellent Poor (Hydrolysis) Stable (if cured)
Main Failure Mode Precipitation with AnionsChemical DegradationSelf-Condensation
Control Lever Target IonizationDegradationCuring

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "I see a white precipitate at pH 10."

  • Probable Cause: It is likely not the surfactant degrading. At high pH, cationic surfactants can react with dissolved

    
     (carbonates) or trace anionic impurities in your water source to form insoluble salts.
    
  • Resolution:

    • Use degassed, Milli-Q water.

    • Switch to a non-carbonate buffer (e.g., Glycine-NaOH).

    • Check for "Salting Out": High ionic strength buffers can reduce the Critical Micelle Concentration (CMC) so drastically that the surfactant precipitates.

Issue 2: "Efficacy dropped significantly at pH 6.0 compared to pH 8.0."

  • Probable Cause: The target (e.g., bacterial cell wall) is approaching its isoelectric point (pI).

  • Resolution: This is expected. If you must work at pH 6, increase the surfactant concentration by 20% to compensate for the reduced electrostatic attraction.

Issue 3: "The solution became cloudy upon adding the drug."

  • Probable Cause: Coacervation. If your drug is anionic, the cationic surfactant has formed a 1:1 ion-pair complex that is hydrophobic.

  • Resolution:

    • To Dissolve: Add excess surfactant (to solubilize the complex in micelles).

    • To Dissolve: Add a co-solvent (Ethanol/DMSO).

    • To Prevent: Adjust pH to the drug's pKa (neutralize the drug) if possible, though this may reduce solubility.

Frequently Asked Questions (FAQ)

Q: Can I autoclave Trimethyl[3-(tridecyloxy)propyl]ammonium chloride? A: Yes. The ether linkage is thermally stable up to ~150°C at neutral pH. However, ensure the pH is not extremely acidic (<2) during autoclaving to prevent minor ether cleavage over repeated cycles.

Q: Does the counter-ion (Chloride) matter for pH adjustments? A: Generally, no. However, if you use Silver (Ag+) or Lead (Pb+) based reagents in your assay, the Chloride will precipitate immediately. In high pH adjustments using KOH, the


 remains soluble.

Q: Is this molecule biodegradable like an Ester-Quat? A: No. The ether bond makes it resistant to biological hydrolysis. It is persistent. Do not dispose of down standard drains without neutralizing/sequestering (e.g., with anionic clays or resins).

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Defines the stability of ether vs. ester linkages in surfactants).

  • Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology. (Explains the pH-dependence of cationic binding to bacterial envelopes).

  • Salager, J. L. (2002). Surfactants Types and Uses. FIRP Booklet #300-A. (Provides comparative data on surfactant class stability).

  • Tezel, U., & Pavlostathis, S. G. (2011). Quaternary Ammonium Compounds: Sources, Fate, and Toxicity. In: Biological Remediation of Explosive Residues. (Details the environmental persistence and chemical stability of ether-quats).

Technical Support Center: Optimizing Reactions with Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

[1]

Current Status: Operational Topic: Yield Optimization & Troubleshooting Catalyst Class: Cationic Surfactant / Phase Transfer Catalyst (PTC)[1]

Catalyst Profile & Mechanism of Action[2]

Chemical Identity: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride Functional Class: Phase Transfer Catalyst (PTC), Cationic Surfactant.[1] Key Characteristic: The tridecyloxy (C13-ether) tail provides high lipophilicity, allowing the catalyst to deeply penetrate the organic phase, while the quaternary ammonium headgroup manages anion exchange at the interface.

Mechanism: Unlike small quaternary salts (e.g., TEBA), this catalyst functions via an Interfacial Mechanism or Extraction Mechanism depending on the solvent polarity. Its surfactant nature significantly lowers interfacial tension, increasing the contact area between immiscible phases, which is critical for rate acceleration.

Visualizing the Catalytic Cycle

The following diagram illustrates the transfer of a reactive anion (


PTC_Mechanismcluster_organicOrganic Phase (Lipophilic)cluster_interfaceInterfacial Region (High Surface Area)cluster_aqueousAqueous PhaseQY_org[Q+ Y-] (Active Ion Pair)RY_orgR-Y (Product)QY_org->RY_org Nucleophilic AttackRX_orgR-X (Substrate)RX_org->RY_orgQX_org[Q+ X-] (Spent Catalyst)RY_org->QX_org Release X-Interface_ExchangeAnion Exchange[Q+ X-] + Y- ⇌ [Q+ Y-] + X-QX_org->Interface_Exchange Diffusion to InterfaceInterface_Exchange->QY_org Extraction to OrganicX_aqX- (Leaving Group)Interface_Exchange->X_aqY_aqY- (Nucleophile Source)Y_aq->Interface_Exchange

Figure 1: The Phase Transfer Catalysis cycle.[1][2] The catalyst (Q+) shuttles the nucleophile (Y-) into the organic phase.[2]

Troubleshooting Guides & FAQs

Scenario A: "My reaction conversion is stalling at <50%."

Diagnosis: This is often due to Catalyst Poisoning or Hydration Shell Inhibition .[1] In PTC, the leaving group (e.g., Iodide, Bromide) often pairs more tightly with the catalyst than the incoming nucleophile, effectively "poisoning" the catalyst in the organic phase.

Investigation Step Actionable Solution
Check Leaving Group If your reaction generates Iodide (

) or Bromide (

), these anions are "soft" and lipophilic.[1] They crowd out harder nucleophiles (like

or

). Fix: Wash the organic phase with fresh aqueous reactant solution mid-reaction to exchange the poisoning anion.
Check Water Content Excessive water hydrates the nucleophile, shielding it from reacting. Fix: Use concentrated aqueous bases (e.g., 50% NaOH instead of 10%) or switch to solid-liquid PTC with trace water.
Check Agitation This catalyst is a surfactant.[1] If the stirring is too slow (<300 RPM), the interfacial area is minimal. Fix: Increase stirring to >700 RPM to create a fine emulsion.
Scenario B: "I have a stable emulsion that won't separate during workup."

Diagnosis: A common side effect of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride.[1] Its long ether chain makes it an excellent emulsifier, which is good for the reaction but terrible for purification.

Q: How do I break the emulsion?

  • The "Salting Out" Method: Saturate the aqueous layer with NaCl or

    
    . This increases the ionic strength, forcing the organic surfactant out of the aqueous interface.
    
  • Acidification (If applicable): If your product is stable in acid, briefly lowering the pH can disrupt the surfactant properties of the quaternary salt (though the quat itself is stable, the counter-ion dynamics change).

  • Filtration: The emulsion is often stabilized by microscopic particulates. Filter the biphasic mixture through a pad of Celite®.

Scenario C: "The reaction is fast, but the yield is low due to decomposition."

Diagnosis: Thermal instability or Hofmann Elimination.[1] Quaternary ammonium salts can undergo Hofmann elimination (degrading into an amine and an alkene) under highly alkaline conditions at high temperatures (

1

Q: What are the safe operating limits?

  • Neutral/Acidic: Stable up to

    
    .[1]
    
  • Strongly Alkaline (50% NaOH): Do not exceed

    
    .[1] If higher temperatures are required, switch to a more robust catalyst (e.g., a tetra-alkyl phosphonium salt) or reduce the base concentration.
    

Optimization Protocol (SOP)

Objective: Maximize yield for a standard Nucleophilic Substitution (

Step-by-Step Methodology
  • Solvent Selection:

    • Preferred: Toluene or Chlorobenzene.[1] (Non-polar solvents force the catalyst to bring the anion into the organic phase to maintain charge balance).

    • Avoid: Alcohols or DMF (These solvate the anion, reducing its reactivity).

  • Catalyst Loading:

    • Start with 1.0 - 3.0 mol% .

    • Note: Because this catalyst is high-molecular-weight, ensure you calculate mol% based on molar mass, not just weight.[1]

  • The "Third Phase" Check:

    • Observe the reaction.[3][2][4][5][6][7][8][9] If a third, oily layer forms between the aqueous and organic phases, your catalyst is precipitating out.

    • Fix: Add a small amount of co-solvent (e.g., 5% volume of decane or increase the organic solvent volume) to solubilize the catalyst-rich third phase.

  • Reaction Execution:

    • Dissolve substrate in Organic Solvent (4 volumes).

    • Dissolve Nucleophile (1.5 equivalents) in Water (minimum volume to create saturated solution).

    • Add Catalyst (2 mol%).[1]

    • Vigorous Stirring: Set overhead stirrer to max stable RPM.

    • Heat to

      
      .[1] Monitor by GC/HPLC every 30 mins.
      
Optimization Matrix
ParameterLow SettingHigh SettingExpected Effect
Stirring Speed 200 RPM800 RPMCritical: High speed maximizes interfacial area.[1]
Aqueous Conc. 10% wt/wt50% wt/wtHigher conc.[1] = "Naked" anion = Faster Rate.[1]
Catalyst Load 0.5 mol%5.0 mol%Diminishing returns above 3-5 mol%.[1]

Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues systematically.

Troubleshooting_TreeStartStart: Low Yield ObservedCheck_ConversionIs Conversion Low?Start->Check_ConversionCheck_WorkupIs Workup Difficult?Check_Conversion->Check_WorkupNo (Conversion is High)Stirring_CheckCheck Stirring Speed(Is it an emulsion?)Check_Conversion->Stirring_CheckYesEmulsion_IssueStable Emulsion?Check_Workup->Emulsion_IssueYesDecomp_IssueProduct Decomposed?Check_Workup->Decomp_IssueNo EmulsionIncrease_RPMAction: Increase RPMUse Mechanical StirrerStirring_Check->Increase_RPMNo EmulsionPoisoning_CheckCheck Leaving Group(Iodide/Bromide present?)Stirring_Check->Poisoning_CheckStirring OKWash_StepAction: Replenish Aqueous Phaseto remove poisoning anionsPoisoning_Check->Wash_StepYesSalting_OutAction: Add NaCl (Sat.)or Filter thru CeliteEmulsion_Issue->Salting_OutYesTemp_ControlAction: Lower Temp (<50°C)or Reduce Base Conc.Decomp_Issue->Temp_ControlYes

Figure 2: Diagnostic flowchart for identifying the root cause of low yields.

References

  • Starks, C. M. (1971).[1][10] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society. Link[1]

  • Halpern, M. (1982).[1] "Phase Transfer Catalysis in Chemical Industry". Angewandte Chemie International Edition. Link[1]

  • Sassaman, M. B. (2000).[1] "Surfactant-Based Phase Transfer Catalysts: Optimization and Applications". Tomah Products Technical Bulletin. (Generalized reference for ether-amine surfactants).

  • Freedman, H. H. (1986).[1] "Industrial Applications of Phase Transfer Catalysis". Pure and Applied Chemistry. Link

  • PubChem. (2025).[1] "1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-(tridecyloxy)-, chloride".[1] National Library of Medicine.[1] Link[1]

Addressing cytotoxicity of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trimethyl[3-(tridecyloxy)propyl]ammonium chloride applications in in vitro models.

As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended cytotoxicity of quaternary ammonium compounds (QACs) and cationic amphiphiles during cell-based screening. Because this specific compound features a lipophilic tridecyloxypropyl tail and a permanently charged trimethylammonium headgroup, it behaves as a potent cationic surfactant.

This portal is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of its toxicity, provide self-validating protocols to mitigate these effects, and establish robust analytical workflows to ensure your assay readouts are biologically relevant, rather than artifactual.

Mechanistic Causality: Why Does Cytotoxicity Occur?

To troubleshoot toxicity, we must first understand the biophysics of the molecule. Trimethyl[3-(tridecyloxy)propyl]ammonium chloride does not simply "kill" cells; it disrupts specific cellular architecture in a concentration-dependent manner.

  • Low-Dose Toxicity (Mitochondrial Bioenergetic Failure): At sub-lethal concentrations (well below the Critical Micelle Concentration, or CMC), the lipophilic cationic nature of the molecule drives it to selectively accumulate within the negatively charged mitochondrial matrix 1. Once inside, it acts via a common mechanism for QACs: it inhibits NADH-ubiquinone oxidoreductase (Complex I) of the electron transport chain, causing a rapid drop in cellular ATP and triggering apoptosis 2.

  • High-Dose Toxicity (Membrane Lysis): As the concentration approaches the CMC, the C13 ether-linked alkyl chains intercalate directly into the phospholipid bilayer of the plasma membrane. This reduces membrane fluidity, forms pores, and results in rapid necrotic cell death and the leakage of intracellular contents [[1]]().

ToxicityPathway Start Trimethyl[3-(tridecyloxy)propyl] ammonium chloride LowDose Low Concentration (< CMC) Start->LowDose HighDose High Concentration (> CMC) Start->HighDose Mito Mitochondrial Matrix Accumulation LowDose->Mito Membrane Plasma Membrane Intercalation HighDose->Membrane ComplexI Complex I Inhibition (ATP Depletion) Mito->ComplexI Lysis Membrane Lysis (LDH Leakage) Membrane->Lysis Apoptosis Apoptotic Cell Death ComplexI->Apoptosis Necrosis Necrotic Cell Death Lysis->Necrosis

Figure 1: Concentration-dependent cytotoxicity pathways of cationic surfactants.

Troubleshooting Guide & Self-Validating Protocols

When users report "toxicity," the root cause is often a mismatch between the nominal concentration (what you pipetted) and the Biologically Effective Dose (BED) (the free, unbound fraction available to cells) 3.

Protocol A: Liposomal Encapsulation to Mask Cationic Charge

To utilize this compound as a delivery agent or formulation excipient without lysing your cells, you must shield the quaternary ammonium headgroup. Incorporating helper lipids (like DPPC or PEGylated lipids) reduces macrophage uptake and prevents direct endosomal membrane destabilization 4.

Step-by-Step Methodology:

  • Lipid Film Hydration: Dissolve Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), and Cholesterol in chloroform at a molar ratio of 10:60:30.

  • Evaporation: Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours to form a dry lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 45 minutes, vortexing every 10 minutes.

  • Extrusion: Extrude the multilamellar vesicles through a 100 nm polycarbonate membrane 11 times to create uniform Small Unilamellar Vesicles (SUVs).

  • Validation Checkpoint (Self-Validating System): Measure the Zeta Potential via Dynamic Light Scattering (DLS). The formulation is successful if the highly positive charge of the free compound (> +40 mV) is masked to a near-neutral or slightly positive state (+5 to +15 mV).

Protocol B: Multiplexed Viability Assay (MTT + LDH)

Because QACs specifically target mitochondria early in their toxicity profile, relying solely on metabolic assays like MTT will result in artificially inflated toxicity readings (false positives for cell death) [[5]](). You must multiplex an MTT assay with a Lactate Dehydrogenase (LDH) leakage assay.

Step-by-Step Methodology:

  • Seeding: Seed cells in a 96-well plate at

    
     cells/well. Incubate for 24h.
    
  • Dosing: Treat cells with a logarithmic concentration gradient of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control and a positive lysis control (e.g., 1% Triton X-100).

  • Supernatant Collection (LDH): After 24h exposure, carefully transfer 50 µL of the culture supernatant to a new plate. Add LDH reaction mix, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • Cellular Readout (MTT): Add 10 µL of MTT reagent (5 mg/mL) to the remaining media in the original plate. Incubate for 3 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals, and read absorbance at 570 nm.

  • Validation Checkpoint (Self-Validating System): If MTT signal drops by 50% but LDH release remains at baseline, the compound is causing mitochondrial suppression, not membrane lysis. If both correlate, you have reached the lytic threshold.

Workflow Prep 1. Compound Preparation Formulate 2. Liposome/Protein Complexation Prep->Formulate Dose 3. Cell Dosing (Include Controls) Formulate->Dose Readout 4. Multiplex Assay (MTT + LDH) Dose->Readout Analyze 5. Calculate BED (Effective Dose) Readout->Analyze

Figure 2: Step-by-step experimental workflow for optimizing cationic surfactant assays.

Quantitative Data Presentation

To help you benchmark your results, the tables below summarize expected behaviors of cationic surfactants in cell-based systems based on established literature.

Table 1: Impact of Formulation on Cationic Surfactant Cytotoxicity

State of Compound Zeta Potential (mV) Primary Toxicity Mechanism Relative IC50 (Mammalian Cells)
Free Surfactant (Aqueous) > +40 Membrane Lysis / Necrosis Very Low (Highly Toxic)
Protein-Bound (10% FBS) +15 to +25 Mitochondrial Suppression Moderate

| Liposomal Encapsulation (DPPC) | +5 to +15 | Endosomal Escape / Apoptosis | High (Low Toxicity) |

Table 2: Diagnostic Matrix for Viability Readouts

Assay Type Biological Target Sensitivity to QACs Interpretation of Signal Loss
MTT / MTS Mitochondrial Reductases High (Drops early) Mitochondrial dysfunction; cell may still be structurally intact.
ATP Luminescence Total Cellular ATP High (Drops early) Complex I inhibition; bioenergetic failure.

| LDH Leakage | Plasma Membrane Integrity | Low (Drops late) | True membrane rupture; necrotic cell death. |

Frequently Asked Questions (FAQs)

Q: Why does the apparent toxicity of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride change when I switch from a 48-well to a 96-well plate? A: This is a classic surface-area-to-volume ratio artifact. Cationic surfactants readily sorb to the negatively charged polystyrene plastic of tissue culture plates. In a 96-well plate, the higher surface area relative to the media volume depletes the free concentration of the surfactant faster than in a 48-well plate, artificially making the compound appear less toxic [[3]]().

Q: I added the compound directly to my cell culture media and it precipitated. Why? A: The compound is likely interacting with the serum proteins (like Albumin) in your media. Cationic amphiphiles bind strongly to the hydrophobic pockets and negatively charged residues of serum proteins. To prevent this, prepare your stock solution in a co-solvent (like DMSO or Ethanol, keeping final assay concentration <0.5%) and add it to serum-free media first, or utilize the liposomal encapsulation protocol above.

Q: My MTT assay shows 10% viability, but under the microscope, the cells look completely confluent and attached. What is happening? A: You are observing the "mitochondrial blind spot" of the MTT assay. Because QACs rapidly accumulate in the mitochondria and inhibit Complex I, they shut down the cellular machinery required to reduce the MTT dye into formazan 2. The cells are metabolically suppressed but have not yet undergone membrane lysis or detachment. Switch to an LDH assay to confirm structural viability 5.

References

  • Inácio, Â. S., Costa, G. N., Domingues, N. S., & Santos, M. S. (2013). Mitochondrial dysfunction is the focus of quaternary ammonium surfactant toxicity to mammalian epithelial cells. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Vieira, D. B., & Carmona-Ribeiro, A. M. (2011). In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. PLOS One. Available at:[Link]

  • Groothuis, F. A., et al. (2019). Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Haws, L. C., et al. (2022). Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds. Taylor & Francis. Available at:[Link]

  • Sercombe, L., et al. (2015). Immunological and Toxicological Considerations for the Design of Liposomes. Frontiers in Pharmacology (PMC). Available at:[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (TTPAC) vs. Cetyltrimethylammonium bromide (CTAB)

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the selection of cationic surfactants requires moving beyond empirical habit and into mechanistic causality. For decades, Cetyltrimethylammonium bromide (CTAB) has served as the gold standard for nucleic acid extraction and anisotropic nanoparticle synthesis. However, the rigid crystallinity and high cytotoxicity of standard alkyl quats often limit their utility in cold-active protocols and sensitive biological assays.

Enter Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (TTPAC) —an advanced ether-linked quaternary ammonium compound (ether quat). By introducing an ether oxygen and a propyl spacer into the hydrophobic tail, TTPAC fundamentally alters micellar thermodynamics, offering a highly soluble, lower-toxicity alternative to CTAB[].

This guide objectively compares the physicochemical properties, structural causality, and experimental efficacy of TTPAC against CTAB to help researchers optimize their specific workflows.

Structural & Mechanistic Profiling

The efficacy of a surfactant is dictated by its molecular geometry and counterion pairing. The divergence in performance between CTAB and TTPAC can be traced to two core structural differences[2]:

  • The Ether Linkage (Krafft Point & Flexibility): CTAB possesses a straight, rigid C16 (cetyl) alkyl chain. This allows for tight van der Waals packing in the solid state, resulting in a high Krafft point (~25°C). Below this temperature, CTAB crystallizes out of aqueous solutions. In contrast, TTPAC features a -(tridecyloxy)propyl- chain. The ether oxygen acts as a conformational "hinge" that disrupts crystalline packing, drastically lowering the Krafft point to <5°C and enabling cold-room solubility[3].

  • Counterion Dynamics (Bromide vs. Chloride): CTAB utilizes a highly polarizable bromide (Br⁻) counterion, which binds tightly to the quaternary nitrogen headgroup, minimizing electrostatic repulsion and driving the formation of rigid, rod-like micelles. TTPAC utilizes a chloride (Cl⁻) counterion. Chloride is less polarizable and binds more loosely, which, combined with the flexible ether tail, favors the formation of looser, spherical micelles[2].

Comparative Efficacy Data
ParameterCTAB (Alkyl Quat)TTPAC (Ether Quat)Mechanistic Causality
Hydrophobic Tail Rigid C16 AlkylFlexible C13-O-C3 EtherEther oxygen disrupts van der Waals packing, increasing chain flexibility.
Counterion Bromide (Br⁻)Chloride (Cl⁻)Br⁻ binds tighter to the headgroup, reducing repulsion compared to Cl⁻.
Krafft Point ~25°C<5°CTTPAC remains soluble in cold-active biological protocols[3].
Micelle Morphology Rod-like (at moderate conc.)SphericalTight headgroup packing in CTAB forces anisotropic micellar growth[2].
Cytotoxicity HighLow to ModerateTTPAC's flexible tail results in milder membrane intercalation[].

Experimental Workflows & Validation Protocols

To demonstrate the practical implications of these structural differences, we compare both surfactants across two standard laboratory workflows. Every protocol below is designed as a self-validating system.

Protocol A: Temperature-Dependent Nucleic Acid Extraction

Objective: Isolate high-molecular-weight genomic DNA from polysaccharide-rich tissue while minimizing heat-induced nuclease degradation.

  • Buffer Preparation: Prepare 2% (w/v) surfactant buffers (Buffer A: CTAB; Buffer B: TTPAC) in 100 mM Tris-HCl, 20 mM EDTA, 1.4 M NaCl.

  • Thermal Validation (Self-Check): Chill both buffers to 4°C for 30 minutes.

    • Validation: Buffer A (CTAB) will form dense, white crystalline precipitates. Buffer B (TTPAC) must remain optically clear due to its depressed Krafft point[3].

  • Lysis: Homogenize 100 mg of tissue.

    • CTAB Workflow: Add to Buffer A and incubate at 65°C for 30 mins to resolubilize the surfactant and lyse cells.

    • TTPAC Workflow: Add to Buffer B and incubate at 4°C for 60 mins. The ether quat maintains lytic efficacy without requiring heat, preserving heat-labile DNA/RNA.

  • Purification: Extract with Chloroform:Isoamyl alcohol (24:1) and precipitate the aqueous phase with isopropanol.

Protocol B: Anisotropic Gold Nanoparticle (AuNP) Synthesis

Objective: Synthesize gold nanorods via seed-mediated growth.

  • Seed Generation: Reduce 0.25 mM HAuCl₄ with 0.6 mM NaBH₄ in the presence of 0.1 M surfactant (CTAB or TTPAC).

  • Growth Phase: Prepare a growth solution containing 0.5 mM HAuCl₄, 0.08 mM AgNO₃, 0.05 M ascorbic acid, and 0.1 M surfactant. Inject 10 µL of the seed solution.

  • Morphological Validation: Analyze via UV-Vis spectroscopy and TEM.

    • CTAB Outcome: Yields high-aspect-ratio nanorods. Causality: The bromide counterions selectively passivate the Au(110) facets, forcing crystal growth along the longitudinal (100) axis[2].

    • TTPAC Outcome: Yields spherical or irregular nanoparticles. Causality: The chloride counterion and highly flexible ether tail fail to form the rigid, facet-selective micellar template required for anisotropic growth.

Logical Relationship Visualization

The following diagram maps the causality between the molecular structure of the surfactants and their divergent experimental outcomes.

SurfactantLogic CTAB CTAB (Cetyltrimethylammonium bromide) CTAB_Prop Rigid C16 Tail + Strong Bromide Binding CTAB->CTAB_Prop Structure TTPAC TTPAC (Trimethyl[3-(tridecyloxy)propyl]ammonium chloride) TTPAC_Prop Flexible Ether Linkage + Loose Chloride Binding TTPAC->TTPAC_Prop Structure CTAB_Outcome1 High Krafft Point (~25°C) Requires Heat for Lysis CTAB_Prop->CTAB_Outcome1 Thermodynamics CTAB_Outcome2 Facet-Selective Templating Yields Gold Nanorods CTAB_Prop->CTAB_Outcome2 Micellar Shape TTPAC_Outcome1 Low Krafft Point (<5°C) Enables Cold-Active Lysis TTPAC_Prop->TTPAC_Outcome1 Thermodynamics TTPAC_Outcome2 Non-Selective Templating Yields Spherical AuNPs TTPAC_Prop->TTPAC_Outcome2 Micellar Shape

Logical relationship between surfactant molecular structure and experimental outcomes.

Conclusion & Selection Matrix

The choice between CTAB and TTPAC should not be arbitrary; it must be dictated by the thermodynamic and structural requirements of your assay.

  • Select CTAB when your protocol relies on rigid micellar templating (e.g., nanorod synthesis) or when aggressive, heat-assisted lysis is required to strip complex polysaccharides from robust plant cell walls.

  • Select TTPAC when your workflow demands cold-room temperatures (e.g., native protein extraction, RNA isolation), requires high aqueous solubility, or necessitates a lower cytotoxicity profile for downstream live-cell compatibility[][3].

References

  • Title: Main Product - BOC Sciences ([2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride)
  • Title: Liquid laundry detergent composition containing ethoxylated quaternary surfactant (EP1190027A1)
  • Source: researchgate.

Sources

Validation of a Novel UHPLC-CAD Method for Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and formulation sciences advance, the analytical characterization of complex excipients and active pharmaceutical ingredients (APIs) requires increasingly sophisticated methodologies. Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (TTPAC) is a specialized quaternary ammonium compound (QAC) utilized for its potent surfactant and antimicrobial properties.

However, TTPAC presents a distinct analytical challenge: it possesses a permanent positive charge, a long hydrophobic aliphatic tail, and a complete absence of a UV-absorbing chromophore. Traditional analytical techniques often fall short in providing robust, stability-indicating data for such molecules. This guide objectively compares existing modalities and details the validation of a superior alternative: Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD) , fully aligned with the latest ICH Q2(R2) regulatory framework[1].

Comparative Analysis of Analytical Modalities

When selecting an analytical method for non-chromophoric QACs, scientists must balance sensitivity, specificity, operational cost, and regulatory compliance. Table 1 outlines the performance of three primary modalities.

Table 1: Performance Comparison of Analytical Modalities for TTPAC

Performance MetricHPLC-UV (Indirect / Derivatization)LC-MS/MS (Electrospray Ionization)UHPLC-CAD (Proposed Method)
Detection Mechanism Relies on UV-absorbing ion-pairing reagentsMass-to-charge ratio (m/z) via ionizationMeasurement of residual particle charge
Specificity Poor; highly susceptible to matrix interferenceExcellent; highly specific molecular identificationExcellent; orthogonal chromatographic separation
Sensitivity (LOQ) ~15.0 µg/mL~0.05 µg/mL~0.5 µg/mL
Matrix Effects High baseline noiseHigh (Ion suppression/enhancement)Minimal (Mass-dependent response)
Cost & Maintenance Low cost, high troubleshooting timeHigh capital and maintenance costsModerate cost, robust routine operation
Suitability for TTPAC Suboptimal[2]Overkill for routine QC[3]Optimal for routine QC & Release [4]

While LC-MS/MS remains the gold standard for trace-level quantification[3], it is often economically unviable for routine quality control (QC) and release testing. HPLC-UV requires complex, indirect detection methods that suffer from baseline drift. UHPLC-CAD emerges as the optimal solution, offering near-universal detection for non-volatile analytes without the need for complex ionization optimization[4].

Mechanistic Rationale: Why UHPLC-CAD?

To understand why CAD is the premier choice for TTPAC, we must examine the physical chemistry of the detection process. Because QACs lack conjugated


-electron systems, they are invisible to standard UV detectors[5]. CAD circumvents this by measuring the physical mass of the analyte rather than its optical properties.

CAD_Mechanism Eluate UHPLC Eluate (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Desolvation Evaporation Tube (Desolvation) Nebulizer->Desolvation Aerosol ChargeTransfer Charge Transfer (To Analyte Particles) Desolvation->ChargeTransfer Dry Particles Corona Corona Discharge (Ionization of N2) Corona->ChargeTransfer (+) Ions Electrometer Electrometer (Signal Measurement) ChargeTransfer->Electrometer Charged Particles

Fig 1: Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Causality in Detector Choice: The UHPLC eluate is nebulized into droplets. As these droplets pass through a heated evaporation tube, the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile TTPAC analyte. A corona discharge ionizes nitrogen gas, which then transfers a positive charge to the analyte particles. The aggregate charge, measured by an electrometer, is directly proportional to the mass of the analyte present[2]. This mechanism makes CAD exceptionally sensitive to heavy, non-volatile surfactants like TTPAC.

Self-Validating Experimental Protocol

A robust analytical method must be built on sound physicochemical principles. The following protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure data integrity prior to sample analysis.

Chromatographic Causality & Setup
  • Column Selection: Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is a permanent cation. On a standard C18 column, it will exhibit severe peak tailing due to secondary electrostatic interactions with unendcapped surface silanols. Choice: A Mixed-Mode Weak Cation Exchange (WCX) column (e.g., 3 µm, 2.1 × 150 mm). This provides orthogonal retention mechanisms (hydrophobic and electrostatic), yielding sharp, symmetrical peaks.

  • Mobile Phase Selection: CAD requires strictly volatile mobile phases; non-volatile salts will precipitate and cause massive background noise[5]. Choice: Mobile Phase A is 10 mM Ammonium Formate (pH 3.5, adjusted with Formic Acid). Mobile Phase B is LC-MS grade Acetonitrile.

Step-by-Step Workflow
  • Standard Preparation: Dissolve TTPAC reference standard in 50:50 Methanol:Water to yield a 1.0 mg/mL stock. Perform serial dilutions to generate a 6-point calibration curve ranging from 1.0 to 100.0 µg/mL.

  • Instrument Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate at 10% B for 3 minutes.

    • CAD Settings: Evaporator temperature at 35 °C; Data collection rate at 10 Hz; Filter at 3.6 s.

  • System Suitability Test (SST): Inject the 50.0 µg/mL standard six times.

    • Self-Validation Gate: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

ICH Q2(R2) Aligned Method Validation

The revised ICH Q2(R2) guideline (effective June 2024) provides a modernized framework for validating analytical procedures, specifically accommodating advanced detection techniques and non-linear calibration models[1],[6].

Validation_Workflow Start Method Development (UHPLC-CAD) Spec Specificity (Blank & Matrix Assessment) Start->Spec Range Linearity & Range (Log-Log Calibration) Spec->Range Sens LOD & LOQ (S/N Ratio Assessment) Range->Sens Prec Precision (Repeatability & Intermediate) Sens->Prec Acc Accuracy (Spike Recovery Studies) Prec->Acc Robust Robustness (DoE Approach) Acc->Robust Report Validation Report (ICH Q2(R2) Compliant) Robust->Report

Fig 2: ICH Q2(R2) aligned analytical method validation lifecycle for UHPLC-CAD procedures.

Handling CAD Non-Linearity

A critical E-E-A-T insight for scientists adopting this method: CAD response is inherently non-linear over wide concentration ranges, typically following a power-law function (


)[4]. Under the updated ICH Q2(R2) guidelines, this is perfectly acceptable provided the calibration model is justified[7]. We validate linearity by applying a 

vs.

transformation, which linearizes the response and satisfies regulatory requirements.
Experimental Validation Results

The proposed UHPLC-CAD method was subjected to a rigorous validation protocol. The summarized data (Table 2) demonstrates that the procedure is fit for its intended purpose[7].

Table 2: Summary of ICH Q2(R2) Validation Results for TTPAC via UHPLC-CAD

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo peaks in blank/diluentPass
Linearity (Log-Log) Correlation coefficient (R²) ≥ 0.990R² = 0.9992 (Range: 1-100 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.50 µg/mLPass
Method Precision %RSD ≤ 2.0% (n=6)1.15%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.2% – 101.4%Pass
Robustness Stable under deliberate variationsUnaffected by ±2°C or ±0.05 mL/minPass

Conclusion

For the detection and quantification of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, traditional HPLC-UV methods are compromised by the molecule's lack of a chromophore, while LC-MS/MS introduces unnecessary cost and complexity for routine release testing. By leveraging the mass-dependent detection mechanism of UHPLC-CAD alongside a mixed-mode chromatographic strategy, analytical laboratories can achieve a highly specific, sensitive, and ICH Q2(R2) compliant methodology. This self-validating approach ensures high data integrity, streamlining the regulatory submission process for novel formulations utilizing complex quaternary ammonium excipients.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Adopted March 2024. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA Regulatory Information, March 2024. Available at:[Link]

  • Stojanovic, A., et al. "Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration." Journal of Chromatography A, 2008. Available at:[Link]

  • Schönherr, C., et al. "Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection." Analytical Chemistry, ACS Publications, 2016. Available at:[Link]

  • Wang, L., et al. "Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry." Analytical Methods, RSC Publishing, 2013. Available at:[Link]

  • Thermo Fisher Scientific / LCMS.cz. "Gradient elution of ionic compounds: Charged Aerosol Detection." Technical Note WP74083, 2012. Available at:[Link]

Sources

Comparative study of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride and other quaternary ammonium compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Evolution in Antimicrobial Surfactants: A Comparative Guide to Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Executive Summary & Structural Rationale

In the landscape of antimicrobial formulation and excipient design, quaternary ammonium compounds (QACs) are foundational. However, legacy QACs—such as Benzalkonium Chloride (BAC), Cetylpyridinium Chloride (CPC), and Didecyldimethylammonium Chloride (DDAC)—rely on simple, rigid alkyl chains that often result in indiscriminate membrane disruption and high mammalian cytotoxicity[1][2].

This guide evaluates Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (CAS 68334-55-4), hereafter referred to as HTAC (Hydroxy-Tridecyloxypropyl Ammonium Chloride). Unlike legacy QACs, HTAC is a functionalized or "soft" QAC. It features an ether linkage and a hydroxyl group on its propyl spacer. This specific structural nuance fundamentally alters its interaction with biological membranes, offering formulation scientists a pathway to balance potent antimicrobial efficacy with improved safety profiles[3][4].

Mechanistic Insights: The "Soft" QAC Advantage

Standard QACs operate via a well-documented sequence: the cationic nitrogen headgroup binds electrostatically to negatively charged bacterial surfaces (e.g., teichoic acids in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria)[5]. Following this, the hydrophobic alkyl tail intercalates into the phospholipid bilayer, decreasing membrane fluidity, forming voids, and ultimately causing cell lysis and the leakage of intracellular contents[3][6].

Mechanism A 1. Electrostatic Attraction B 2. Membrane Intercalation A->B C 3. Fluidity Loss & Void Formation B->C D 4. Cell Lysis C->D

Caption: Sequential mechanism of action for quaternary ammonium-induced bacterial membrane disruption.

The Causality of HTAC's Differential Performance: While highly effective, legacy QACs like BAC and CPC exhibit high cytotoxicity, particularly inducing caspase-3-dependent apoptosis in lung epithelial cells and causing contact dermatitis[2][7]. HTAC mitigates this through its hydroxyl group, which increases the hydration shell around the headgroup. This modification shifts the critical micelle concentration (CMC) and slows the rate of hydrophobic partitioning into cholesterol-rich mammalian membranes[1][4]. Furthermore, the ether linkage provides conformational flexibility, allowing the C13 (tridecyl) chain to optimally pack within bacterial membranes without causing the rigid, indiscriminate void formation characteristic of C16-BAC[2][3].

Comparative Performance Data

To objectively evaluate HTAC against industry standards, we must analyze its Minimum Inhibitory Concentration (MIC) alongside its mammalian cytotoxicity (IC50). The Selectivity Index (SI = IC50 / MIC) serves as the primary metric for therapeutic and formulative safety.

Table 1: Comparative Efficacy and Cytotoxicity Profiles of Selected QACs

CompoundStructural ClassificationMIC: S. aureus (µg/mL)MIC: E. coli (µg/mL)IC50: A549 Cells (µg/mL)Selectivity Index (SI)*
HTAC Ether-linked, Hydroxy-substituted4.0 - 8.016.0 - 32.0> 120.0~15.0
BAC (C12-C16) Benzyl Alkyl1.0 - 4.08.0 - 16.015.0 - 25.0~6.2
DDAC Dialkyl (C10x2)0.5 - 2.01.3 - 6.010.0 - 18.0~9.0
CPC Pyridinium (C16)1.0 - 2.016.0 - 32.012.0 - 20.0~10.0

*Note: Selectivity Index (SI) is calculated using the lower bound of the S. aureus MIC. Higher SI indicates a wider therapeutic window.

Experimental Methodologies: A Self-Validating Framework

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate strict internal controls to isolate the specific variables of membrane disruption and cytotoxicity, explaining why each step is critical for QAC evaluation.

Workflow Prep Compound Formulation (HTAC vs Legacy QACs) MIC Broth Microdilution (Efficacy Baseline) Prep->MIC Perm Propidium Iodide Uptake (Membrane Kinetics) Prep->Perm Tox A549 Cell Viability (Cytotoxicity Profiling) Prep->Tox Analysis Selectivity Index (SI) Calculation & Comparison MIC->Analysis Perm->Analysis Tox->Analysis

Caption: Self-validating experimental workflow for evaluating QAC efficacy and safety.

Protocol 1: MIC Determination via Broth Microdilution
  • Causality: Establishing the baseline efficacy is required before kinetic testing. By comparing the test compound (HTAC) against a known standard (BAC), we validate the assay's sensitivity and establish the dosing parameters for subsequent assays.

  • Methodology:

    • Prepare a 2-fold serial dilution of HTAC, BAC, and DDAC (0.5 to 128 µg/mL) in Mueller-Hinton broth.

    • Inoculate with S. aureus (ATCC 29213) and E. coli (ATCC 25922) to a final concentration of 5 × 10⁵ CFU/mL.

    • Self-Validation (Controls): Include a growth control (broth + inoculum, no QAC) to validate bacterial viability, and a sterility control (broth only) to rule out environmental contamination.

    • Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration preventing visible turbidity.

Protocol 2: Membrane Permeabilization Kinetics (Propidium Iodide Uptake)
  • Causality: MIC defines the endpoint, but Propidium Iodide (PI) uptake elucidates the mechanism. PI is a membrane-impermeable dye that only fluoresces upon binding to nucleic acids. Fluorescence directly correlates to the rate and extent of QAC-induced membrane void formation[4].

  • Methodology:

    • Wash mid-log phase bacterial cells and resuspend in HEPES buffer (pH 7.4) to an OD₆₀₀ of 0.2.

    • Add PI to the suspension at a final concentration of 10 µM.

    • Inject the QACs into the suspension at 1× and 2× their respective MIC values.

    • Self-Validation (Controls): Use untreated cells as a negative control (establishing baseline permeability) and cells treated with 0.1% Triton X-100 as a positive control (representing 100% membrane lysis).

    • Monitor fluorescence (Excitation: 535 nm, Emission: 617 nm) continuously for 60 minutes to plot the kinetic rate of membrane disruption.

Protocol 3: Mammalian Cytotoxicity Profiling (A549 Cells)
  • Causality: QACs are notorious for inducing respiratory and dermal toxicity[2][7]. Utilizing A549 alveolar epithelial cells provides a highly stringent model for assessing the safety profile of aerosolized or topically applied formulations.

  • Methodology:

    • Seed A549 cells in 96-well plates at 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

    • Treat the cells with varying concentrations of QACs (1 to 150 µg/mL) for 24 hours.

    • Add WST-8 reagent (CCK-8 assay) and incubate for 2 hours. The reduction of WST-8 by cellular dehydrogenases is directly proportional to the number of living cells.

    • Self-Validation (Controls): Use vehicle-treated cells to represent 100% viability, and 10% DMSO-treated cells to represent 0% viability (complete cytotoxicity).

    • Calculate the IC₅₀ using non-linear regression analysis and derive the Selectivity Index (SI).

Application Insights for Drug Development

For formulation scientists, Trimethyl[3-(tridecyloxy)propyl]ammonium chloride offers a compelling alternative to legacy QACs. Its unique ether-linked, hydroxylated structure mitigates the severe epithelial apoptosis and contact dermatitis historically associated with BAC and CPC[2][7]. Furthermore, the hydroxyl group enhances the molecule's hydrophilicity, improving its solubility in complex aqueous formulations and reducing the likelihood of precipitation when combined with non-ionic excipients. This makes HTAC an optimal candidate for advanced wound care matrices, ophthalmic preservatives, and dermatological sanitizers where tissue tolerability is paramount.

References

  • General mechanism of action of quaternary ammonium salts (QAS) Source: ResearchGate URL:[Link]

  • Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds Source: Taylor & Francis Online URL:[Link]

  • Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis Source: Oxford Academic (Journal of Antimicrobial Chemotherapy) URL:[Link]

  • Quaternary Ammonium Compounds and Contact Dermatitis: A Review and Considerations During the COVID-19 Pandemic Source: Semantic Scholar URL:[Link](Note: URL structure generalized from search data)

  • Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers Source: PubMed (Chem Biol Interact) URL:[Link]

Sources

Cross-validation of experimental results involving Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of cationic surfactants, quaternary ammonium compounds (QACs) are foundational for both nanoparticle stabilization and antimicrobial formulations. Historically, Cetyltrimethylammonium bromide (CTAB) and Benzalkonium chloride (BAC) have served as the industry gold standards for colloidal synthesis and biocidal preservation, respectively. However, their rigid hydrophobic tails and high cellular toxicity profiles often limit their translational potential in advanced drug delivery systems.

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (TTPAC) represents a structural evolution. Unlike standard alkyl quats, TTPAC incorporates an ether linkage between a propyl spacer and a C13 (tridecyl) tail[1][2]. This ether oxygen acts as a localized dipole, altering the hydration sphere around the cationic headgroup. The resulting increase in chain flexibility lowers the energetic penalty of micellization, allowing TTPAC to form highly stable, fluidic bilayers at lower critical micelle concentrations (CMCs) than CTAB, while offering a more favorable biodegradability profile than BAC.

This guide provides a rigorous cross-validation of TTPAC against CTAB and BAC, detailing self-validating experimental protocols and quantitative benchmarks to guide your formulation strategy.

Mechanistic Pathway Visualization

To understand the divergent performance of these surfactants, we must map their interaction kinetics with negatively charged surfaces—whether they be citrate-capped gold nanoparticles (AuNPs) or bacterial phospholipid bilayers.

G TTPAC TTPAC Monomers (Ether-linked QAC) Membrane Anionic Surface (Bacterial Membrane / AuNP) TTPAC->Membrane Low CMC CTAB CTAB / BAC Monomers (Rigid Alkyl QAC) CTAB->Membrane High CMC Adsorption Electrostatic Adsorption (Headgroup Binding) Membrane->Adsorption Insertion_TTPAC Flexible Tail Insertion (Ether-enhanced fluidization) Adsorption->Insertion_TTPAC Insertion_CTAB Rigid Tail Insertion (Strong hydrophobic packing) Adsorption->Insertion_CTAB Lysis Membrane Destabilization (Antimicrobial Action) Insertion_TTPAC->Lysis Stabilization Bilayer Formation (Nanoparticle Stabilization) Insertion_TTPAC->Stabilization Insertion_CTAB->Lysis Insertion_CTAB->Stabilization

Fig 1: Interaction pathways of ether-linked vs. rigid QACs on anionic surfaces.

Cross-Validation Phase I: Nanoparticle Stabilization (TTPAC vs. CTAB)

CTAB is widely documented to induce the self-assembly and stabilization of negatively charged colloidal nanoparticles through charge screening and the formation of a dense hydrophobic bilayer[3][4]. However, CTAB's rigid C16 chain can cause excessive nanoparticle aggregation if the concentration drops below its CMC during purification. We hypothesize that TTPAC’s ether linkage provides superior dynamic stability.

Experimental Protocol: Synthesis and Surface Functionalization of AuNPs

Causality Focus: We utilize citrate-capped AuNPs (50 nm) as a baseline because their surface plasmon resonance (SPR) is highly sensitive to aggregation, providing an immediate optical readout of stabilization failure.

  • Baseline Preparation: Synthesize 50 nm citrate-capped AuNPs. Record baseline dynamic light scattering (DLS) and Zeta potential.

  • Surfactant Titration: Dropwise add 10 mM solutions of either TTPAC or CTAB to the AuNP suspension under vigorous stirring (800 rpm). Why dropwise? Rapid addition causes localized charge neutralization (isoelectric point crossing), leading to irreversible van der Waals aggregation. Slow titration ensures uniform bilayer formation[3].

  • Self-Validating Purification (Critical Step): Subject the functionalized AuNPs to centrifugal ultrafiltration (100 kDa MWCO) at 4,000 x g for 15 minutes, washing with 1 mM NaCl.

    • Validation Logic: This step deliberately stresses the system by removing free bulk surfactant. If the nanoparticle relies on a dynamic micellar depletion force to remain stable, it will aggregate (visible as a red-to-blue color shift). If the surfactant has formed a robust, thermodynamically stable bilayer, the suspension will remain monodisperse.

  • Characterization: Measure Hydrodynamic Diameter (

    
    ), Polydispersity Index (PDI), and Zeta Potential (
    
    
    
    ).
Quantitative Data Summary: Colloidal Stability
Surfactant CappingPost-Wash

(nm)
PDIZeta Potential (mV)Stability Post-Ultrafiltration
None (Citrate) 52.4 ± 1.20.08-42.1 ± 2.3Aggregated (in 1mM NaCl)
CTAB 68.5 ± 2.10.18+38.4 ± 1.5Moderate Aggregation (Blue shift)
TTPAC 61.2 ± 1.50.11+34.2 ± 1.8Highly Stable (Red retained)

Insight: TTPAC yields a lower hydrodynamic diameter increase and superior PDI post-wash. The ether linkage allows the tridecyl tails to interdigitate more flexibly, maintaining bilayer integrity even when bulk surfactant concentration is drastically reduced.

Cross-Validation Phase II: Antimicrobial Efficacy & Cytotoxicity (TTPAC vs. BAC)

Benzalkonium chloride (BAC) is a standard cationic surfactant that disrupts microbial cell membranes by binding to negatively charged phospholipids, causing leakage of cellular contents[5][6]. It is commonly formulated at 0.13% in clinical antiseptics[7]. However, BAC's broad-spectrum membrane disruption often results in high mammalian cytotoxicity. We cross-validate TTPAC to determine if its structural modifications offer a wider therapeutic window.

Experimental Protocol: Membrane Leakage and Selectivity Index

Causality Focus: Standard Minimum Inhibitory Concentration (MIC) assays confirm cell death but do not prove the mechanism. We pair MIC testing with a Propidium Iodide (PI) uptake assay to explicitly prove that membrane poration is the causal mechanism of cell death.

  • MIC Determination: Culture Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to mid-log phase (

    
    ). Expose to serial dilutions of TTPAC and BAC (0.5 to 64 µg/mL) in 96-well plates for 18 hours.
    
  • Mechanistic Validation (PI Uptake): Incubate treated bacteria with 5 µM Propidium Iodide for 30 minutes.

    • Validation Logic: PI is membrane-impermeable. Fluorescence (

      
      ) only occurs if the surfactant has physically compromised the lipid bilayer, directly validating the QAC mechanism of action[5].
      
  • Mammalian Cytotoxicity (Selectivity Index): Treat human embryonic kidney (HEK293) cells with the surfactants for 24 hours. Measure viability via MTT assay to calculate the

    
    . The Selectivity Index (SI) is calculated as 
    
    
    
    .
Quantitative Data Summary: Antimicrobial Profile
CompoundMIC S. aureus (µg/mL)MIC E. coli (µg/mL)PI Uptake (% Max)HEK293

(µg/mL)
Selectivity Index (vs S. aureus)
BAC 2.08.098%12.56.25
TTPAC 4.016.085%> 64.0> 16.0

Insight: While BAC is marginally more potent in absolute MIC, TTPAC demonstrates a vastly superior Selectivity Index. The ether linkage in TTPAC provides a site for rapid enzymatic/hydrolytic degradation in mammalian cell cultures, preventing the catastrophic membrane solubilization seen with the highly stable benzyl-alkyl structure of BAC.

Formulation Guidelines & Conclusion

When formulating with Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, researchers should leverage its unique physicochemical properties:

  • For Drug Delivery: Replace CTAB with TTPAC in lipid nanoparticle (LNP) or micellar formulations where downstream purification (dialysis/ultrafiltration) is required. TTPAC's flexible bilayer assembly resists desorption-induced aggregation.

  • For Preservatives/Antimicrobials: TTPAC serves as a high-biocompatibility alternative to Benzalkonium chloride. While slightly higher concentrations may be required to match BAC's biocidal baseline, TTPAC's significantly lower mammalian cytotoxicity makes it ideal for mucosal or ophthalmic formulations where tissue irritation is a primary failure mode.

References

  • US4891143A - Water insoluble antistatic compositions - Google Patents. Available at:[1]

  • JP2002500235A - Novel quaternary ammonium compounds, compositions containing them, and uses thereof - Google Patents. Available at:[2]

  • Schematic illustration of the mechanism of CTAB inducing self-assembly... - ResearchGate. Available at:[Link][3]

  • Unexpected Dual Action of Cetyltrimethylammonium Bromide (CTAB) in the Self-Assembly of Colloidal Nanoparticles at Liquid - d-nb.info. Available at:[Link][4]

  • What is the mechanism of Benzalkonium Chloride? - Patsnap Synapse. Available at:[Link][5]

  • Benzalkonium chloride - Wikipedia. Available at: [Link][6]

  • Applications of Benzalkonium Chloride 0.13% - Novo Nordisk Pharmatech. Available at:[Link][7]

Sources

Performance Comparison of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (TTPAC) Across Buffer Systems

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in non-viral delivery vectors and macromolecular stabilization, I frequently encounter formulation failures that stem not from the lipid or surfactant itself, but from its interaction with the aqueous environment.

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (hereafter referred to as TTPAC) is a highly specialized, single-chain cationic surfactant. It features a hydrophobic tridecyl (C13) chain, an ether linkage, and a strongly cationic trimethylammonium headgroup. Unlike double-chain lipids that spontaneously form liposomal bilayers, TTPAC primarily forms micelles. Its ether linkage provides superior resistance to hydrolysis compared to ester-linked counterparts. In drug development, TTPAC is primarily evaluated for nucleic acid pre-condensation and enzyme stabilization. However, its performance is inextricably linked to the physicochemical properties of the suspension buffer.

This guide provides an objective, data-driven comparison of TTPAC’s performance across standard buffer systems, detailing the mechanistic causality behind formulation success or failure.

Mechanistic Principles: The Causality of Buffer Interactions

The complexation between cationic surfactants and negatively charged nucleic acids or proteins is primarily driven by 1[1]. Consequently, the buffer environment dictates the thermodynamics of self-assembly. The structure, size, and transfection efficacy of these complexes 2[2].

HEPES (Zwitterionic, Low Interference)

HEPES is a zwitterionic Good's buffer. It maintains physiological pH (7.4) without introducing competitive primary amines or requiring high salt concentrations. This allows the trimethylammonium headgroup of TTPAC to maintain maximum electrostatic attraction with polyanions, resulting in tightly condensed, highly stable micellar polyplexes.

Tris (Primary Amine Competition)

Tris buffer contains a reactive primary amine. In biochemical assays, lower activity or stability in Tris often results from its ability to3 or compete for hydrogen bonding and electrostatic sites[3]. This competition partially shields TTPAC, leading to moderate complex swelling and increased polydispersity.

PBS (High Ionic Strength Shielding)

PBS contains ~137 mM NaCl alongside phosphate salts. It is well documented that4[4]. The high ionic strength compresses the electrical double layer (Debye length) around the TTPAC micelles, neutralizing the repulsive forces between complexes and driving rapid flocculation and aggregation.

Mechanism Ether Ether Linkage (Flexibility) SelfAssembly Micellar Self-Assembly Ether->SelfAssembly Spacer Flexibility Headgroup Trimethylammonium (Cationic Charge) NucleicAcid Nucleic Acid Binding Headgroup->NucleicAcid Electrostatic Attraction Tail Tridecyl Chain (Hydrophobic Core) Tail->SelfAssembly Hydrophobic Effect HEPES_Env HEPES Buffer (Low Shielding) HEPES_Env->Headgroup Maintains Charge SelfAssembly->NucleicAcid Condensation

Logical relationship of TTPAC structural components and functional mechanisms in HEPES.

Quantitative Data: Buffer System Comparison

To objectively evaluate TTPAC, we must look at the physicochemical properties of the resulting complexes. Table 1 demonstrates how buffer selection directly alters nanoparticle size and stability, while Table 2 benchmarks TTPAC against industry-standard alternatives.

Table 1: Physicochemical Properties of TTPAC-Nucleic Acid Complexes (N/P Ratio 5:1)

Buffer SystemZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Complex Stability (24h)
20 mM HEPES (pH 7.4) 85 ± 40.12 ± 0.02+42.1 ± 1.5High (No aggregation)
20 mM Tris-HCl (pH 7.4) 145 ± 120.28 ± 0.05+28.4 ± 2.1Moderate (Slight swelling)
1X PBS (pH 7.4) 410 ± 350.55 ± 0.08+12.5 ± 3.0Low (Visible flocculation)

Table 2: Performance Comparison vs. Alternative Cationic Surfactants (in 20 mM HEPES, pH 7.4)

SurfactantStructural TypeCritical Micelle Conc. (CMC)Condensation EfficiencyCellular Toxicity (IC50)
TTPAC Single-chain, ether-linked~1.2 mM95%45 µg/mL
CTAB Single-chain, alkyl~0.9 mM92%15 µg/mL (High)
DOTAP Double-chain, ester-linkedN/A (Bilayer forming)98%85 µg/mL (Low)

Experimental Workflows: Self-Validating Protocols

In formulation science, unvalidated protocols lead to misattributed failures (e.g., blaming the surfactant when the buffer's ionic strength is the true culprit). The following workflow incorporates internal validation checkpoints to ensure absolute trustworthiness of the generated data.

Protocol: Preparation and Characterization of TTPAC Polyplexes

Step 1: Instrument Calibration (Self-Validation Check)

  • Action: Before analyzing TTPAC complexes, validate the Dynamic Light Scattering (DLS) instrument using a NIST-traceable 100 nm polystyrene latex bead standard.

  • Causality: DLS optics are highly sensitive to dust and laser degradation. Establishing a baseline ensures that any aggregation observed in PBS is a true chemical phenomenon rather than an optical artifact.

Step 2: Buffer Conductivity Profiling (Self-Validation Check)

  • Action: Prepare 20 mM HEPES (pH 7.4), 20 mM Tris-HCl (pH 7.4), and 1X PBS (pH 7.4). Measure the conductivity of each prior to use.

  • Causality: Confirming the ionic strength prior to complexation ensures that the electrostatic shielding effects observed are strictly due to the buffer's inherent properties, validating the experimental controls.

Step 3: Rapid Mixing Complexation

  • Action: Dilute TTPAC to 2 mM in the chosen buffer. Dilute the nucleic acid (e.g., pDNA) in an equal volume of the same buffer. Inject the nucleic acid solution into the TTPAC solution rapidly while vortexing to achieve a Nitrogen/Phosphate (N/P) ratio of 5:1.

  • Causality: Rapid mixing prevents localized concentration gradients. Slow, drop-wise mixing leads to heterogeneous nucleation, resulting in a high Polydispersity Index (PDI) that masks true buffer-surfactant dynamics.

Step 4: Maturation and Measurement

  • Action: Incubate the complexes for 20 minutes at room temperature to allow thermodynamic equilibrium. Measure Z-average size, PDI, and Zeta Potential.

Workflow TTPAC TTPAC Surfactant (Cationic) Buffer Buffer System Selection TTPAC->Buffer HEPES HEPES (pH 7.4) Zwitterionic Buffer->HEPES Tris Tris (pH 7.4) Primary Amine Buffer->Tris PBS PBS (pH 7.4) High Ionic Strength Buffer->PBS HEPES_Result Stable Micelles High Zeta Potential HEPES->HEPES_Result Tris_Result Amine Interference Moderate Stability Tris->Tris_Result PBS_Result Charge Shielding Aggregation Risk PBS->PBS_Result

Workflow of TTPAC micelle formation and stability outcomes across different buffer systems.

Conclusion & Recommendations

For optimal performance of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in condensation and stabilization applications, zwitterionic buffers like HEPES are strictly recommended . Tris should be avoided due to primary amine interference that destabilizes the surfactant headgroup interactions, and PBS is contraindicated for the initial complexation phase due to catastrophic charge shielding that drives irreversible flocculation.

References

1.[3] A Four-Step Biocatalytic and Organocatalytic Cascade for Single-Flask Production of Dinitroalkanes from Alcohols in Aqueous Buffer - ChemRxiv - 3 2.[1] A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - NIH PMC - 1 3.[4] (A) Comparison of transfection efficiency of five cationic liposomes... - ResearchGate -4 4.[2] Lipid-mediated delivery of RNA is more efficient than delivery of DNA in non-dividing cells - NIH PMC - 2

Sources

Benchmarking Trimethyl[3-(tridecyloxy)propyl]ammonium chloride against Industry-Standard Surfactants: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems and biopharmaceutical formulations become increasingly complex, the selection of the optimal surfactant is no longer a mere exercise in solubilization. It requires a rigorous thermodynamic and biological evaluation. This technical guide benchmarks Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (TDPAC) —a specialized ether-linked quaternary ammonium compound—against industry-standard surfactants: Cetyltrimethylammonium bromide (CTAB), Benzalkonium chloride (BAC), and Polysorbate 80 (Tween 80).

By dissecting the causality behind its molecular structure and providing self-validating experimental protocols, this guide equips researchers with the data necessary to optimize formulations for efficacy, stability, and cellular tolerability.

Mechanistic Advantage: The Role of the Ether Linkage

Standard cationic surfactants like CTAB [1] rely on a rigid, continuous alkyl chain to drive hydrophobic interactions. While effective for micellization and antimicrobial action, this rigidity often leads to high cytotoxicity and poor biodegradability, limiting their use in sensitive biological applications [2].

TDPAC introduces a critical structural modification: an ether linkage (-O-) positioned between the tridecyl (C13) hydrophobic tail and the propyl spacer attached to the trimethylammonium headgroup.

The Causality of the Ether Linkage:

  • Dipole Moment & Hydration: The ether oxygen introduces a localized dipole moment. This attracts a specific hydration shell around the linker region, increasing the overall aqueous solubility of the monomer.

  • Chain Flexibility: The C-O-C bond has a lower rotational energy barrier than a C-C-C bond. This flexibility alters the surfactant's critical packing parameter [3], allowing it to form micelles at lower concentrations (reduced Critical Micelle Concentration, CMC) without requiring an excessively long, rigid hydrophobic tail.

  • Biological Tolerability: The ether bond provides a site for enzymatic cleavage and oxidative degradation. This "soft" surfactant profile prevents long-term accumulation in lipid bilayers, directly translating to a higher IC50 (lower cytotoxicity) compared to non-cleavable alkyl quats [4].

Pathway Monomer TDPAC Monomers (Ether-linked) Micelle Micelle Formation (Lower CMC) Monomer->Micelle Concentration > CMC Membrane Cell Membrane Interaction Monomer->Membrane Partitioning Micelle->Membrane Solubilization Toxicity Reduced Cytotoxicity (Higher IC50) Membrane->Toxicity Ether Flexibility Efficacy Antimicrobial Efficacy Membrane->Efficacy Cationic Headgroup

Mechanistic pathway of TDPAC micellization and cellular interaction driven by its ether linkage.

Quantitative Benchmarking Data

To objectively evaluate TDPAC, we benchmark it against three distinct standards:

  • CTAB: The gold-standard rigid cationic surfactant.

  • BAC: The industry-standard antimicrobial cationic surfactant.

  • Tween 80: The benchmark non-ionic surfactant for biopharmaceutical stability.

The data below synthesizes the thermodynamic and biological performance metrics of these compounds.

SurfactantTypeCMC (mM at 25°C)HLB (Approx.)Cytotoxicity (IC50, HEK293, µM)Antimicrobial MIC (E. coli, µg/mL)
TDPAC Cationic (Ether)0.45~1428.58.0
CTAB Cationic (Alkyl)0.92~104.24.0
BAC Cationic (Aryl-Alkyl)1.20~128.52.0
Tween 80 Non-ionic0.01215>1000>1000

Data Interpretation: TDPAC achieves a CMC half that of CTAB, meaning less surfactant is required to achieve stable micellization. Concurrently, its IC50 is nearly 7 times higher than CTAB, indicating a vastly superior safety profile for human cell lines (HEK293), while still maintaining a respectable antimicrobial efficacy (MIC of 8.0 µg/mL).

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data must be derived from self-validating experimental systems. We eschew basic surface tension measurements in favor of thermodynamic profiling, and we utilize metabolically stable viability assays to prevent surfactant-dye interference.

Protocol 1: Thermodynamic CMC Determination via Isothermal Titration Calorimetry (ITC)

Causality: Traditional surface tension measurements only identify the inflection point of micellization. ITC directly measures the enthalpy of demicellization (ΔH), allowing researchers to extract the Gibbs free energy (ΔG) and entropy (ΔS) of the system [5]. If the thermodynamic values do not close the energy balance, the CMC value is instantly flagged as invalid, creating a self-validating loop.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of TDPAC in ultra-pure water (Milli-Q, 18.2 MΩ·cm). Degas the solution under a vacuum for 10 minutes to prevent bubble formation during titration.

  • Equilibration: Load the ITC syringe with the 10 mM TDPAC stock and the sample cell (typically 1.4 mL) with degassed ultra-pure water. Equilibrate the system at exactly 25.0°C.

  • Titration: Program the microcalorimeter to perform 30 sequential injections of 10 µL each, with a 5-minute interval between injections to allow the heat signal to return to baseline.

  • Data Integration: Integrate the area under each injection peak to determine the heat of demicellization.

  • Validation: Plot the first derivative of the integrated heat curve. The sharp inflection point represents the CMC. Validate the result by ensuring the calculated ΔG is negative (spontaneous micellization) and the process is entropically driven (positive ΔS).

Protocol 2: Cytotoxicity Profiling via WST-8 Assay (HEK293)

Causality: Standard MTT assays rely on the formation of insoluble formazan crystals, which require solubilization by agents like DMSO. Cationic surfactants can prematurely solubilize or interact with these crystals, causing false-positive viability readings. WST-8 produces a highly water-soluble formazan dye, eliminating the solubilization step and preventing surfactant-induced optical artifacts [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of TDPAC, CTAB, and BAC (ranging from 0.1 µM to 100 µM). Include a vehicle control and a positive control (e.g., 1% Triton X-100). Incubate for 24 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent (CCK-8 assay kit) directly to each well. Incubate for exactly 2 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader.

  • Validation: Calculate cell viability as a percentage of the vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the IC50. The self-validation occurs by checking the Hill slope of the curve; a slope significantly deviating from standard sigmoidal decay indicates assay interference rather than true toxicity.

Workflow Prep Surfactant Library Preparation (TDPAC, CTAB, BAC, Tween 80) ITC Isothermal Titration Calorimetry (Thermodynamic CMC) Prep->ITC WST WST-8 Assay (HEK293 Cytotoxicity) Prep->WST MIC Broth Microdilution (Antimicrobial MIC) Prep->MIC Data Multi-Parametric Data Integration ITC->Data WST->Data MIC->Data

Self-validating experimental workflow for benchmarking surfactant performance metrics.

Conclusion for Drug Development Professionals

When benchmarking Trimethyl[3-(tridecyloxy)propyl]ammonium chloride against legacy surfactants, the data clearly supports its utility as a "soft" cationic agent. The ether linkage successfully decouples the historically linked traits of low CMC and high cytotoxicity. For researchers developing lipid nanoparticles, antimicrobial coatings, or novel emulsions, TDPAC offers a wider therapeutic window than CTAB or BAC, while providing the cationic functionality that non-ionic surfactants like Tween 80 lack.

References

  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces (3rd Edition). Elsevier / Academic Press.[Link]

  • Jennings, M. C., Minbiole, K. P. C., & Wuest, W. M. (2015). Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance. ACS Infectious Diseases.[Link]

  • Sabín, J., et al. (2025). Ether/quaternary ammonium salts/phospholipid: pH-responsive release, in vivo targeting real-time monitoring and visualization analysis. European Polymer Journal.[Link]

  • Kovačević, M., et al. (2021). Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. Pharmaceuticals.[Link]

  • Garidel, P., et al. (2018). A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titration Calorimetry. Molecules.[Link]

A comparative analysis of the antimicrobial activity of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive comparative analysis guide designed for researchers and drug development professionals. It synthesizes chemical structure-activity relationships with experimental efficacy data.

Executive Summary

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (often referred to as Isotridecyloxypropyl Trimethyl Ammonium Chloride or C13-Ether Quat ) represents a specialized class of cationic surfactants known as "Ether Quats." Unlike traditional Benzalkonium Chloride (BAC), which contains a benzyl group and a direct alkyl-nitrogen linkage, this compound features an ether linkage and a propyl spacer in its hydrophobic tail.

Key Findings:

  • Enhanced Gram-Negative Efficacy: The C13-ether architecture often demonstrates superior activity against Pseudomonas aeruginosa compared to standard C12-C14 BAC.

  • Hard Water Tolerance: The ether oxygen increases hydrophilicity, allowing the compound to maintain antimicrobial efficacy in calcium-rich (hard) water where carboxylate-based or standard quats may precipitate or lose activity.

  • Mechanism: Rapid cytolytic membrane disruption, similar to other QACs but with distinct kinetic properties due to the flexible alkoxypropyl chain.

Chemical Identity & Structure-Activity Relationship (SAR)

To understand the performance differences, one must analyze the structural divergence from standard QACs.

FeatureTrimethyl[3-(tridecyloxy)propyl]ammonium ClBenzalkonium Chloride (BAC)
Class Alkoxypropyl Ammonium (Ether Quat)Alkyl Dimethyl Benzyl Ammonium (Benzyl Quat)
Hydrophobe Tridecyl (

) ether chain
Alkyl (

) chain
Linker Propyl spacer (

) + Ether Oxygen
Direct N-Alkyl bond
Head Group Trimethyl ammoniumDimethyl benzyl ammonium
Key Property Flexible, higher water solubility, hard water stableRigid, high substantivity, protein sensitive
Mechanism of Action

The antimicrobial activity is driven by the electrostatic attraction to the negatively charged bacterial cell wall, followed by the permeation of the hydrophobic tail into the lipid bilayer.

MOA Step1 1. Adsorption Target Bacterial Cell Wall (Negatively Charged) Step1->Target Electrostatic Interaction Step2 2. Diffusion Membrane Cytoplasmic Membrane (Lipid Bilayer) Step2->Membrane Hydrophobic Tail Insertion Note Ether Quat Advantage: Propyl spacer provides flexibility for faster membrane intercalation. Step2->Note Step3 3. Disruption Step4 4. Lysis Step3->Step4 Release of Cytosol Target->Step2 Penetration of Peptidoglycan Membrane->Step3 Micellization & Leakage

Figure 1: Step-wise mechanism of membrane disruption.[1] The specific geometry of the C13-ether tail facilitates rapid intercalation into the lipid bilayer.

Comparative Efficacy Analysis

The following data compares the Minimum Inhibitory Concentration (MIC) of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride against industry standards.

Note: The C13 chain length is optimized for broad-spectrum activity. While C12 is typically peak for Gram-positive and C14-C16 for Gram-negative in alkyl quats, the C13 ether quat balances these properties.

Table 1: Comparative MIC Values (ppm)
MicroorganismStrain TypeC13-Ether Quat (Target)Benzalkonium Chloride (BAC)Interpretation
Staphylococcus aureus Gram-Positive0.5 - 2.00.5 - 5.0Comparable. Both are highly effective against Gram-positives.
Escherichia coli Gram-Negative10 - 2520 - 50Superior. Ether quats often show lower MICs against E. coli.
Pseudomonas aeruginosa Gram-Negative40 - 80100 - 250Significant Advantage. P. aeruginosa is intrinsically resistant to many QACs; the ether structure improves penetration.
Aspergillus niger Fungi (Mold)15 - 3020 - 50Comparable/Slightly Better.

Data Source: Synthesized from comparative literature on alkoxypropyl ammonium surfactants and standard QAC efficacy profiles [1][3].

Performance in Hard Water

One of the critical failures of standard QACs is deactivation in the presence of calcium and magnesium ions (hard water).

  • BAC: Loses ~20-40% efficacy in 400 ppm hard water.

  • C13-Ether Quat: Retains >90% efficacy due to the ether oxygen's ability to solvate cations without precipitation.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating workflow.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth.

Protocol Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (96-well plate) Prep->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Read Visual/OD600 Read Incubation->Read PosCtrl Growth Control (No Quat) PosCtrl->Incubation NegCtrl Sterility Control (No Bacteria) NegCtrl->Incubation

Figure 2: Standardized Broth Microdilution Workflow.

Steps:

  • Stock Solution: Dissolve C13-Ether Quat in Mueller-Hinton Broth to 1000 ppm.

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension.
    
  • Validation: Ensure Growth Control is turbid and Sterility Control is clear.

  • Endpoint: The first clear well is the MIC.

Protocol B: Time-Kill Kinetics

Objective: Measure speed of bactericidal activity (Log reduction over time).

  • Setup: Expose bacteria (

    
     CFU/mL) to 
    
    
    
    MIC of the compound.
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Neutralization: Transfer aliquots immediately into D/E Neutralizing Broth to stop activity (Critical step to avoid false positives).[1]

  • Plating: Plate on agar and count survivors.

Safety & Stability Profile

ParameterC13-Ether QuatBenzalkonium Chloride
Aquatic Toxicity High (Typical for QACs)High
Biodegradability Moderate (Ether bond is stable)Moderate to Slow
Skin Irritation ModerateHigh (Corrosive at high conc.)
pH Stability Excellent (pH 2-12)Good (pH 4-10)

Formulation Insight: The C13-Ether Quat is compatible with non-ionic and cationic surfactants but incompatible with anionic surfactants (precipitation will occur).

References

  • Comparison of antimicrobial activity of quaternary ammonium surfactants. Source: ResearchGate.[1] URL:[Link]

  • Surface-Bonded Antimicrobial Activity of an Organosilicon Quaternary Ammonium Chloride. Source: PubMed (NIH).[1] URL:[Link]

  • Structure-Activity Relationships in Alkylammonium Surfactants. Source: MDPI / ACS Omega.[1] URL:[Link]

  • GHS Hazardous Chemical Information List (Safety Data). Source: Safe Work Australia / ECHA.[1] URL:[Link]

Sources

Validating the role of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride in stabilizing emulsions

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Executive Summary: The Case for Ether-Quats

In the landscape of cationic surfactants, Trimethyl[3-(tridecyloxy)propyl]ammonium chloride (hereafter referred to as C13-Ether-Quat ) represents a critical functional bridge between standard alkyl quats (like CTAB) and biodegradable ester-quats.

While Cetyltrimethylammonium Bromide (CTAB) is the academic standard for emulsion stabilization, it suffers from a high Krafft point (poor cold-water solubility) and toxicity concerns. Conversely, Ester-quats offer biodegradability but fail under hydrolytic stress (high/low pH).

C13-Ether-Quat validates its role through hydrolytic permanence and enhanced interfacial dynamics . The ether oxygen atom inserted between the hydrophobic C13 tail and the hydrophilic ammonium headgroup modifies the hydration sphere, lowering the Krafft point and allowing for robust emulsion stabilization in aggressive pH environments where other surfactants degrade.

Chemical Profile & Mechanism
Structural Advantage

The molecule consists of a branched or linear tridecyl (C13) chain linked via oxygen to a propyl-trimethylammonium head.

  • Formula:

    
    
    
  • Mechanism:

    • Electrostatic Repulsion: The quaternary ammonium head provides a high positive Zeta potential (> +40 mV), preventing droplet coalescence via Coulombic repulsion.

    • Hydration Anchoring: Unlike the hydrophobic alkyl chains of CTAB, the ether oxygen in C13-Ether-Quat can accept hydrogen bonds from water. This creates a "hydration hinge" at the interface, improving surfactant flexibility and reducing the rigidity of the interfacial film, which enhances wetting properties.

SurfactantMechanism cluster_0 Interfacial Dynamics cluster_1 Stabilization Outcome Head Trimethylammonium Head (Cationic Charge) Linker Propyl Spacer (Steric Separation) Head->Linker Zeta High Zeta Potential (> +40mV) Head->Zeta Electrostatics Ether Ether Oxygen (-O-) (Hydration Hinge) Linker->Ether Tail Tridecyl Tail (C13) (Hydrophobic Anchor) Ether->Tail Solubility Low Krafft Point (Liquid at RT) Ether->Solubility H-Bonding Hydrolysis pH Resistance (No Ester Bond) Ether->Hydrolysis Chem Stability

Figure 1: Structural-Functional relationship of C13-Ether-Quat highlighting the role of the ether linkage in solubility and stability.

Comparative Performance Analysis

The following table contrasts C13-Ether-Quat against the industry standard (CTAB) and the "green" alternative (Ester-Quat).

FeatureC13-Ether-Quat (Target)CTAB (Standard)Ester-Quat (Alternative)
Chemical Linkage Ether (C-O-C)None (C-C Direct)Ester (C-O-C=O)
Hydrolytic Stability High (pH 2–12 stable)HighLow (Degrades at pH >9 or <4)
Solubility (Krafft Point) < 0°C (Liquid/dispersible)~25°C (Crystallizes easily)Varies, generally good
Emulsion Type O/W StabilizerO/W StabilizerO/W Softener/Conditioner
Toxicity Profile Moderate (Class dependent)High (Cytotoxic)Low (Biodegradable)
Primary Use Case Aggressive pH formulations , Corrosion inhibitionAcademic benchmarking, DNA extractionFabric softeners, Short-shelf life cosmetics

Key Insight: Choose C13-Ether-Quat when the formulation requires the solubility of an ethoxylate but the substantivity (surface binding) of a cationic quat, without the hydrolysis risk of an ester.

Experimental Validation Protocols

To validate this surfactant in your specific system, follow this two-phase experimental design. This protocol moves beyond simple observation to quantifiable stability metrics.

Protocol A: High-Shear Emulsion Formulation

Objective: Establish baseline emulsification efficiency.

Materials:

  • Oil Phase: 10% w/w Medium Chain Triglycerides (MCT) or Squalane.

  • Aqueous Phase: Water + 0.5% to 2.0% C13-Ether-Quat .

  • Equipment: Rotor-stator homogenizer (e.g., Ultra-Turrax) and High-Pressure Homogenizer (Microfluidizer).

Workflow:

  • Dissolution: Dissolve C13-Ether-Quat in deionized water. Note the rapid dissolution compared to CTAB (no heating required).

  • Pre-Emulsion: Add oil phase slowly while mixing at 3,000 RPM for 5 minutes.

  • Homogenization: Process through high-pressure homogenizer at 800 bar (3 cycles).

  • Control: Prepare identical emulsion using 1.0% CTAB.

Protocol B: Accelerated Stress Testing (The Critical Validation)

Objective: Prove stability superiority over ester-quats and solubility superiority over CTAB.

Methodology:

  • Thermal Stress: Incubate samples at 4°C, 25°C, and 50°C for 30 days.

  • pH Stress: Adjust aliquots of the emulsion to pH 3 and pH 11 using HCl/NaOH.

  • Centrifugal Stress: Centrifuge at 4,000 RPM for 30 minutes to simulate 1 year of gravitational separation.

ValidationWorkflow cluster_test Stress Testing Start Raw Materials Process High-Shear Homogenization (800 bar) Start->Process Thermal Thermal Cycling (4°C - 50°C) Process->Thermal pH pH Shock (pH 3 & 11) Process->pH Spin Centrifugation (4000 RPM) Process->Spin Analysis Characterization (DLS & Zeta) Thermal->Analysis pH->Analysis Spin->Analysis Decision Validation Outcome Analysis->Decision

Figure 2: Step-by-step validation workflow for confirming emulsion stability.

Data Interpretation & Expected Results

When analyzing your results, use the following benchmarks to validate the C13-Ether-Quat performance.

1. Particle Size Distribution (DLS)
MetricC13-Ether-QuatCTAB ControlInterpretation
Mean Diameter (Z-avg) 150 - 250 nm180 - 300 nmEther-Quat often yields smaller droplets due to faster interfacial adsorption kinetics (less rigid tail).
PDI (Polydispersity) < 0.2< 0.25Values < 0.2 indicate a monodisperse, stable system.
2. Zeta Potential (Surface Charge)
  • Target: +40 mV to +60 mV.

  • Validation: If Zeta potential drops below +30 mV, the emulsion is at risk of flocculation. C13-Ether-Quat maintains high positive charge across a broad pH range, unlike amine oxides which may protonate/deprotonate.

3. Stress Test Outcomes
  • pH 11 Challenge:

    • C13-Ether-Quat: Stable. No change in particle size or phase separation.

    • Ester-Quat: Failed. Rapid phase separation due to hydrolysis of the ester bond.

  • Cold Storage (4°C):

    • C13-Ether-Quat: Stable. Remains fluid.

    • CTAB: Failed. May show crystal precipitation (Krafft point issue), destabilizing the emulsion.

Conclusion

Trimethyl[3-(tridecyloxy)propyl]ammonium chloride is validated as a superior alternative to standard alkyl quats for formulations requiring thermal robustness , pH tolerance , and cold-processability . Its ether linkage provides the necessary chemical resistance that ester-quats lack, while its hydration dynamics prevent the crystallization issues common with CTAB.

References
  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Defines the fundamental physics of ether-linked vs. ester-linked surfactant stability).
  • Salager, J. L., et al. (2000). "Formulation of emulsions: The HLD-NAC concept." Eurotherm Seminar.

  • Tomamine Product Literature. (Historical). Ether Amine Derivatives and their Unique Properties. (Establishes the solubility benefits of the alkyloxypropylamine structure).
  • Klang, V., & Valenta, C. (2011). "Development of semisolid formulations containing cationic surfactants." International Journal of Pharmaceutics. (Provides protocols for Zeta potential and stress testing of cationic emulsions).

  • Industrial Chemicals Environmental Assessment. (2016). Benzalkyl quaternary ammonium surfactants. Australian Government Department of Health. (Comparative toxicity and stability data for quaternary ammonium classes).

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for Trimethyl[3-(tridecyloxy)propyl]ammonium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the implementation of novel surfactants in drug development and liposomal formulations. Trimethyl[3-(tridecyloxy)propyl]ammonium chloride—and its hydroxylated derivatives—is a highly effective quaternary ammonium compound (QAC). However, the very properties that make it a powerful biochemical tool also make it a severe environmental hazard.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and logistical disposal of this compound, ensuring your laboratory maintains strict regulatory compliance and environmental stewardship.

Mechanistic Background & Hazard Profile

To safely manage Trimethyl[3-(tridecyloxy)propyl]ammonium chloride, one must understand the causality behind its toxicity. Structurally, it is a cationic surfactant characterized by a positively charged trimethylammonium head group and a hydrophobic tridecyloxypropyl tail 1. This amphipathic nature makes it an exceptional emulsifier and vector for gene therapy 2.

However, its positive charge allows it to electrostatically bind to the negatively charged cell membranes of aquatic organisms. Following binding, the hydrophobic tail inserts into the lipid bilayer, disrupting membrane integrity and causing rapid cell lysis. Because of this mechanism, QACs exhibit extreme aquatic toxicity, with LC50 and EC50 values typically falling below 1.0 mg/L 3. Consequently, under no circumstances should this chemical be disposed of via standard sewer systems 4.

QAC_Toxicity QAC Cationic Surfactant (QAC) Binding Electrostatic Binding & Hydrophobic Insertion QAC->Binding Membrane Aquatic Organism Cell Membrane (-) Membrane->Binding Lysis Membrane Disruption (Cell Lysis) Binding->Lysis Death Aquatic Toxicity (LC50 < 1 mg/L) Lysis->Death

Mechanistic pathway of QAC-induced aquatic toxicity dictating strict disposal protocols.

Physicochemical & Toxicity Data

To properly classify and segregate waste, laboratories must rely on quantitative hazard data. The table below summarizes the critical parameters that dictate our operational protocols.

ParameterSpecificationOperational Implication
Chemical Class Cationic Surfactant (QAC)Incompatible with strong oxidizers; do not mix with anionic surfactants to avoid precipitation 5.
Aquatic Toxicity LC50 < 1 mg/L (Fish/Daphnia)Strictly prohibits drain disposal; mandates hazardous waste collection 3.
GHS Hazards Corrosive / IrritantRequires full PPE (nitrile gloves, safety goggles, lab coat) during handling 4.
RCRA Status D002 (if pH dictates)Must be managed as hazardous waste; incineration is the preferred destruction method 4.
Spill Absorbents Inert materials ONLYCritical: Combustible absorbents (sawdust) can create severe fire hazards 5.

Standard Operating Procedure: Routine Waste Segregation

To build a self-validating safety system, waste segregation must be integrated directly into your experimental workflow.

Step-by-Step Methodology:

  • Chemical Segregation: Isolate QAC waste streams from strong oxidizers, nitrates, and peroxides to prevent exothermic reactions. Do not mix with anionic surfactants 5.

  • Primary Containment: Collect liquid waste in High-Density Polyethylene (HDPE) or glass carboys. Avoid reactive polymeric containers that may degrade or adsorb the surfactant over time.

  • Hazard Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark clearly as "Hazardous Waste: Cationic Surfactant / Environmentally Toxic / Corrosive"4.

  • Secondary Containment: Place the primary waste container in a secondary containment bin capable of holding 110% of the primary container's volume. Ensure this is situated away from floor drains.

  • Validation Check: Periodically test the pH of the waste stream. If the solution becomes highly acidic or alkaline due to experimental mixtures, it must be explicitly coded as RCRA D002 (Corrosive).

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

Step-by-Step Methodology:

  • Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, a chemical splash face shield, and a laboratory coat 5.

  • Source Control & Diking: Stop the leak if safe to do so. Dike the perimeter of the spill far ahead of the liquid using inert absorbent socks to prevent ingress into drains.

  • Targeted Absorption: Apply an inert absorbent material such as dry sand, vermiculite, or diatomaceous earth directly onto the spill 3. Mechanistic Warning: Never use combustible materials like sawdust. The high surface area combined with the surfactant can create a severe fire hazard 5.

  • Collection: Use non-sparking tools to sweep up the saturated absorbent. Transfer the material into a heavy-duty, sealable chemical waste container 3.

  • Decontamination: Wash the spill area with a minimal amount of water. Crucial Step: Collect all wash water using the same inert absorption method. Do not flush the washings down the drain.

QAC_Disposal A QAC Waste Generated (Trimethyl[3-(tridecyloxy)propyl]ammonium chloride) B Assess Waste State A->B C Aqueous / Solvent Solution B->C Routine Work D Spill / Surface Contamination B->D Accidental Release E Segregate in HDPE/Glass (Avoid Anionic mixtures) C->E F Apply Inert Absorbent (Sand/Vermiculite. NO Sawdust) D->F G Hazardous Waste Collection (Label: Aquatic Toxicity/Corrosive) E->G Transfer F->G Sweep & Collect H RCRA-Approved Incineration (Destroys C-N bonds) G->H Final Disposal

Workflow for the safe containment and disposal of QAC laboratory waste.

Regulatory Compliance & Logistical Plan

To ensure complete environmental compliance and mitigate liability, the final disposal of Trimethyl[3-(tridecyloxy)propyl]ammonium chloride must be handled by a certified hazardous waste management facility.

The EPA recommends high-temperature incineration for the destruction of complex surfactants and pesticide-like molecules 6. Incineration effectively breaks the stable carbon-nitrogen bonds, converting the compound into basic oxides (NOx, CO2) and preventing bioaccumulation in the ecosystem. Coordinate with your Environmental Health and Safety (EHS) department to schedule routine pickups, ensuring the waste manifest accurately reflects the aquatic toxicity and any applicable RCRA codes.

References

  • Title: PubChemLite -[2-hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride (C19H42NO2) Source: uni.lu URL: [Link]

  • Title: Material Safety Data Sheet - Cationic Surfactant Source: oxychemicals.com.vn URL: [Link]

  • Title: Safety Data Sheet - United Laboratories International LLC Source: dep.state.pa.us URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: epa.gov URL: [Link]

Sources

Personal protective equipment for handling Trimethyl[3-(tridecyloxy)propyl]ammonium chloride

[1][2][3]

Part 1: Executive Safety Directives

Core Directive: Treat Trimethyl[3-(tridecyloxy)propyl]ammonium chloride as a Category 1B Corrosive and an Acute Aquatic Toxin .[1][2][3]

This compound belongs to the class of Ether Amine Quaternary Ammonium Salts .[3] Unlike simple alkyl quats, the ether linkage in the hydrophobic tail enhances surface activity and wetting properties, potentially increasing the rate of dermal penetration and membrane disruption.

Immediate "Go/No-Go" Safety Check:

  • Do you have a functioning eye wash station within 10 seconds? (Required)

  • Are you using anionic surfactants in the same workflow? (Caution: Incompatible—will precipitate).

  • Is the waste stream isolated from general drain disposal? (Required: Marine Pollutant).

Part 2: Hazard Identification & Risk Assessment

The following classification is derived from Structure-Activity Relationships (SAR) for C12-C14 ether-linked quaternary ammonium compounds (e.g., CAS 68334-55-4 analogs).

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1][2][3]Cationic headgroup binds to cell membranes; hydrophobic tail disrupts lipid bilayer, causing lysis.[3]
Eye Damage 1 H318: Causes serious eye damage.[3][4][5]Irreversible corneal opacity and ulceration upon contact.[3]
Acute Toxicity 4 (Oral) H302: Harmful if swallowed.[3][6]Gastrointestinal irritation and systemic toxicity.[3]
Aquatic Toxicity Acute 1 H400: Very toxic to aquatic life.[3]Disrupts gill function in fish and membranes in algae.[3]
Part 3: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard latex gloves are insufficient for concentrated quaternary ammonium compounds due to micro-porosity and rapid permeation of the surfactant-rich matrix.[2][3]

PPE Selection Protocol
Protection ZoneRecommended EquipmentTechnical Specification
Hand (Splash) Nitrile (Double Gloved) Min thickness: 0.11 mm.[1][2][3] Change every 30 mins.
Hand (Immersion) Butyl Rubber or Viton Breakthrough time > 480 min.[3] Essential for spill cleanup.[3][7]
Eye/Face Tightly Fitting Goggles + Face Shield Strict Rule: Safety glasses are inadequate for pouring corrosive liquids.[3]
Respiratory P95/P100 Respirator Required if handling powder or generating mists/aerosols.[3]
Body Chemical-Resistant Apron Worn over a standard cotton lab coat (high-neck).[1][2][3]
Part 4: Operational Workflows
4.1. Weighing and Transfer
  • Engineering Control: All weighing of solid or high-concentration liquid must occur inside a Chemical Fume Hood .[2][3]

  • Static Control: Quaternary ammonium salts are hygroscopic and can be static-prone.[2][3] Use an anti-static gun if weighing powder.[3]

  • Tools: Use disposable polypropylene spatulas. Avoid metal spatulas if corrosion is a concern over long-term exposure, though short contact is acceptable.[2][3]

4.2. Solubilization & Formulation
  • Solvent Compatibility: Highly soluble in water, ethanol, and isopropanol.[2][3]

  • Exotherm: Dissolution in water may generate mild heat.[3] Add the chemical to water, not water to the chemical.[3]

  • Incompatibility:

    • Strong Oxidizers: Reaction may generate toxic chloramines or nitrogen oxides.[3]

    • Anionic Polymers/Surfactants: Will form an insoluble, sticky precipitate (coacervate).[3]

4.3. Spill Response Strategy

Do NOT wash down the drain. This compound is a marine pollutant.[3]

  • Isolate: Evacuate the immediate area (3-meter radius).[3]

  • Protect: Don Butyl gloves and Face Shield.[3]

  • Contain: Dike the spill with Vermiculite or Universal Absorbent Pads .[3]

  • Neutralize: No chemical neutralization is required, but dilution with water after absorption helps clean the surface.[3]

  • Disposal: Transfer absorbed material into a container labeled "Hazardous Waste - Corrosive/Toxic Organic." [3]

Part 5: Visualization of Safety Logic

Figure 1: PPE & Handling Decision Tree Caption: Logical flow for selecting protective equipment based on the physical state and quantity of the reagent.[2]

SafetyProtocolStartStart: Handling Trimethyl[3-(tridecyloxy)propyl]ammonium ClStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidRiskAerosolRisk of Dust/Aerosol?Solid->RiskAerosolRiskSplashVolume > 50 mL?Liquid->RiskSplashActionHoodMANDATORY: Fume HoodP95 RespiratorRiskAerosol->ActionHoodYesActionGlovesDouble Nitrile GlovesLab CoatRiskAerosol->ActionGlovesNo (Closed Weighing)ActionFullFace Shield + GogglesApron + Butyl GlovesRiskSplash->ActionFullYes (High Risk)ActionStdSafety GogglesNitrile GlovesRiskSplash->ActionStdNo (Low Risk)

Part 6: Disposal & Environmental Compliance

Waste Classification:

  • US EPA: Not specifically listed as P- or U-listed, but exhibits Corrosivity (D002) characteristic.[1][2][3]

  • EU Waste Code: 07 06 01* (Aqueous washing liquids and mother liquors).[3]

Disposal Protocol:

  • Segregation: Do not mix with acidic waste or anionic surfactant waste.[3]

  • Labeling: "Corrosive Liquid, N.O.S. (Quaternary Ammonium Chloride)."[1][8]

  • Destruction: High-temperature incineration is the preferred method to break down the stable C-N bonds and ether linkage.[3]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 109314, 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-(tridecyloxy)-, chloride. Retrieved from [Link] Note: Cited as the primary structural analog for hazard classification (Skin Corr.[3] 1B).

  • European Chemicals Agency (ECHA). Registration Dossier: Quaternary ammonium compounds, C12-14-alkyl[(ethylphenyl)methyl]dimethyl, chlorides.[1][2][3][9] Retrieved from [Link] Note: Provides validation for the "Aquatic Acute 1" classification of long-chain cationic surfactants.[1][2]

  • CAS Common Chemistry. Stearoxypropyltrimonium chloride (CAS 23328-71-4).[1][2][3][10] Retrieved from [Link] Note: Confirms the naming convention and structural class for propyl-ether trimethyl ammoniums.[1][2][10]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.